Difluoroacetate
Descripción
Structure
3D Structure
Propiedades
Número CAS |
83193-04-8 |
|---|---|
Fórmula molecular |
C2HF2O2- |
Peso molecular |
95.02 g/mol |
Nombre IUPAC |
2,2-difluoroacetate |
InChI |
InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 |
Clave InChI |
PBWZKZYHONABLN-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])(F)F |
SMILES canónico |
C(C(=O)[O-])(F)F |
Sinónimos |
difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis and Properties of Ethyl Difluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl difluoroacetate (EDFA) is a pivotal fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms, make it a valuable synthon for introducing the difluoromethyl group, which can significantly enhance the metabolic stability and binding affinity of bioactive compounds. This technical guide provides an in-depth overview of the primary synthetic routes to ethyl this compound, detailed experimental protocols for its preparation, and a comprehensive summary of its physicochemical and spectroscopic properties.
Physicochemical and Spectroscopic Properties
Ethyl this compound is a colorless liquid with a characteristic fruity odor.[1] It is slightly soluble in water and is classified as a flammable liquid.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl this compound
| Property | Value | Reference(s) |
| CAS Number | 454-31-9 | [1] |
| Molecular Formula | C₄H₆F₂O₂ | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| Boiling Point | 98 - 99.2 °C | [2] |
| Density | 1.18 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.347 | [2] |
| Flash Point | 23.9 °C (closed cup) | [2] |
The structural identity and purity of ethyl this compound are typically confirmed using a combination of spectroscopic techniques. While detailed spectral data is best sourced from dedicated databases, a summary of available information is provided in Table 2.
Table 2: Spectroscopic Data for Ethyl this compound
| Technique | Data Availability / Key Features | Reference(s) |
| ¹H NMR | Spectrum available. Expect a triplet for the methyl protons, a quartet for the methylene (B1212753) protons, and a triplet for the α-proton, split by the two fluorine atoms. | [1][3] |
| ¹³C NMR | Spectrum available. Expect signals for the methyl, methylene, carbonyl, and the α-carbon, with the latter showing a characteristic triplet due to C-F coupling. | [1][4] |
| IR Spectroscopy | Spectrum available. Key absorptions include a strong C=O stretch (typically ~1750-1735 cm⁻¹ for aliphatic esters) and C-F stretching bands. | [1][5][6] |
| Mass Spectrometry | Spectrum available. The molecular ion peak [M]⁺ at m/z 124 would be expected, along with characteristic fragmentation patterns for esters, such as loss of the ethoxy group (-OCH₂CH₃). | [1][7] |
Synthesis of Ethyl this compound
Several synthetic pathways to ethyl this compound have been developed, starting from various fluorinated and non-fluorinated precursors. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. The major routes are summarized below.
Caption: Overview of synthetic routes to Ethyl this compound.
A. From 1,1,2,2-Tetrafluoro-1-ethoxy ethane (ETFEE) A process has been developed that involves reacting a suspension of ETFEE with an oxide from group 13 (like Boron trioxide, B₂O₃) or group 15 (like Phosphorus pentoxide, P₂O₅) in the presence of sulfuric acid, followed by the addition of an alcohol like ethanol.[8] This method is advantageous as it can produce ethyl this compound in high yield and purity with reduced reaction times.[8] The byproducts, such as BF₃ or PF₅, can be captured and utilized, adding to the industrial viability of the process.[8]
B. From Difluoroacetic Acid Derivatives The most direct methods involve the esterification of difluoroacetic acid or its derivatives.
-
From Difluoroacetyl Fluoride: The reaction of difluoroacetyl fluoride with ethanol is a common method.[2] This esterification can be carried out in the presence of a base like sodium carbonate or a solvent like N,N-dimethyl acetamide (B32628) to yield the final product.[2][9]
-
From N,N-dialkyl Difluoroacetamide: Another route involves the reaction of a difluoroacetamide derivative with an alcohol in the presence of a strong acid, such as concentrated sulfuric acid.[2][10] This method can achieve high yields by driving the reaction forward by distilling the ethyl this compound product as it is formed.[10]
C. From Tetrafluoroethylene (TFE) Multi-step syntheses starting from the bulk chemical TFE are also established, though they can present challenges regarding equipment requirements and production risks.[11]
-
TFE can be reacted with methanol (B129727) to form methoxytetrafluoroethane, which is then cracked to give difluoroacetyl fluoride, and subsequently esterified.[11]
-
Alternatively, TFE can be reacted with diethylamine and water in a high-pressure reactor to produce N,N-diethyl difluoroacetamide.[11][12] This intermediate is then hydrolyzed to difluoroacetic acid, which is finally esterified.[11][12]
D. From Dichloroacetyl Chloride An alternative pathway begins with dichloroacetyl chloride.[12] This is first converted to an N,N-dialkyl dichloroacetamide, which then undergoes fluorination using a source like anhydrous potassium fluoride to yield the corresponding difluoroacetamide.[12] The final step is a direct esterification with ethanol.[12]
Detailed Experimental Protocols
The following protocols are illustrative examples based on patented procedures and provide a framework for laboratory synthesis.
Protocol 1: Synthesis from N-methyl-N-isopropyl-2,2-difluoroacetamide
This method, adapted from patent CN103254074A, utilizes the acid-catalyzed esterification of a difluoroacetamide.[10] The simultaneous distillation of the product is a key feature for achieving a high yield.[10]
Caption: Experimental workflow for the synthesis of EDFA.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Conc. Sulfuric Acid | 98.07 | 184.2 g | 1.88 |
| N-methyl-N-isopropyl-2,2-difluoroacetamide | 151.16 | 141.8 g | 0.938 |
| Ethanol | 46.07 | 45.2 g | 0.98 |
Procedure:
-
Charge a 500 mL reaction flask equipped with a dropping funnel, mechanical stirrer, thermometer, and distillation apparatus with 184.2 g (1.88 mol) of concentrated sulfuric acid.[10]
-
Heat the sulfuric acid to an internal temperature of 95-100 °C.[10]
-
Prepare a mixture of 141.8 g (0.938 mol) of N-methyl-N-isopropyl-2,2-difluoroacetamide and 45.2 g (0.98 mol) of ethanol.[10]
-
Add the mixture dropwise to the hot sulfuric acid over a period of 2 hours.[10]
-
Simultaneously, distill the ethyl this compound product as it forms under reduced pressure (10-50 mbar).[10]
-
After the addition is complete, maintain the reaction temperature for an additional hour to ensure complete conversion.[10]
-
The collected crude product is then purified by fractional distillation (rectification) to yield pure ethyl this compound.[10]
-
This process reportedly achieves a yield of approximately 95% with a purity of 99.5%.[10]
Protocol 2: Synthesis from Dichloroacetyl Diethylamine
This two-step process, based on patent CN102311343A, involves a fluorination reaction followed by esterification.[12]
Step 1: Fluorination of N,N-diethyl dichloroacetamide
-
To a 500 mL reaction flask, add 125 g of N,N-diethyl dichloroacetamide, 110 g of anhydrous potassium fluoride, 5 g of tetrabutylammonium (B224687) bromide (as a phase transfer catalyst), and 230 g of sulfolane (B150427) (solvent).[12]
-
Stir the mixture and heat to 145-150 °C. Maintain this temperature for 6 hours.[12]
-
After the reaction, cool the mixture to room temperature and filter to remove solid salts.[12]
-
The filtrate is subjected to vacuum distillation. The fraction collected at 120-130 °C / 20 mmHg is N,N-diethyl difluoroacetamide.[12]
Step 2: Esterification of N,N-diethyl difluoroacetamide
-
The patent describes the esterification as a "direct reaction of ethanol and the difluoro-acetyl diethylamine".[12] This typically implies heating the difluoroacetamide with ethanol, often in the presence of an acid catalyst (like in Protocol 1), to drive the formation of the ester and diethylamine (or its salt).
Structure and Reactivity
The chemical behavior of ethyl this compound is dominated by two key structural features: the ester functional group and the α,α-difluoro carbons.
Caption: Logical relationships of EDFA's structure and properties.
-
Difluoromethyl Group (-CHF₂): The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect. This makes the single α-proton significantly more acidic than in non-fluorinated esters, enabling reactions like the Claisen condensation with other esters to form β-keto esters.[13]
-
Ester Group (-COOEt): This group undergoes typical ester reactions such as hydrolysis (saponification) to form difluoroacetic acid and transesterification with other alcohols. It can also be reduced to the corresponding alcohol.
Safety Information
Ethyl this compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor.[1] Critically, it is corrosive and causes severe skin burns and eye damage.[1]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[2] All work should be conducted in a well-ventilated fume hood.[2] It should be stored away from heat, sparks, and open flames in a tightly closed container.[2]
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheet (SDS) before handling any chemicals.
References
- 1. Ethyl this compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Ethyl this compound(454-31-9) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl this compound(454-31-9) 13C NMR spectrum [chemicalbook.com]
- 5. Ethyl this compound(454-31-9) IR Spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2017025985A1 - Process of producing ethyl this compound - Google Patents [patents.google.com]
- 9. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN103254074A - Preparation method of ethyl this compound and intermediate thereof - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CN102311343A - Processing technique of ethyl this compound - Google Patents [patents.google.com]
- 13. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoroacetate anion (DFA), the conjugate base of difluoroacetic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of two highly electronegative fluorine atoms, profoundly influence its structure, bonding, and reactivity. This technical guide provides a comprehensive overview of the chemical structure and bonding of the this compound anion, supported by spectroscopic data and detailed experimental protocols. All quantitative data are summarized for clarity, and logical relationships are visualized using structured diagrams.
Molecular Structure and Bonding
The this compound anion, [CHF₂COO]⁻, possesses a tetrahedral geometry around the α-carbon and a trigonal planar arrangement around the carboxylate carbon. The strong inductive effect of the two fluorine atoms significantly influences the electron distribution within the molecule, impacting bond lengths, bond angles, and the overall reactivity of the anion.
The C-F bonds are highly polarized, leading to a partial positive charge on the α-carbon. This electron withdrawal strengthens the C-C bond and affects the delocalization of the negative charge within the carboxylate group. The two C-O bonds of the carboxylate group are equivalent due to resonance, with the negative charge delocalized over both oxygen atoms.
Below is a diagram illustrating the structure of the this compound anion.
Quantitative Structural and Spectroscopic Data
The following table summarizes key quantitative data regarding the structure and spectroscopic characteristics of the this compound anion and its parent acid. Due to the limited availability of experimental crystal structure data for simple this compound salts in the searched literature, some geometric parameters are based on computational models, which are duly noted.
| Parameter | Value | Method/Source |
| Bond Lengths (Å) | ||
| C-C | Value not found | Computational prediction |
| C-F | Value not found | Computational prediction |
| C-O (carboxylate) | Value not found | Computational prediction |
| Bond Angles (°) | ||
| F-C-F | Value not found | Computational prediction |
| O-C-O | Value not found | Computational prediction |
| NMR Spectroscopy | ||
| ¹H Chemical Shift (δ) | ~5.98 ppm (in CDCl₃ for DFA acid)[1] | ¹H NMR |
| ¹³C Chemical Shift (δ) | Value not found | ¹³C NMR |
| ¹⁹F Chemical Shift (δ) | -126 to -128 ppm (for difluoroacetamide) | ¹⁹F NMR |
| Coupling Constants (Hz) | ||
| ²JH-F | 52.9 Hz (for DFA acid)[1] | ¹H NMR |
| ¹JC-F | Value not found | ¹³C NMR |
| Vibrational Frequencies (cm⁻¹) | ||
| ν(C=O) | Assignment not found | IR/Raman Spectroscopy |
| ν(C-F) | Assignment not found | IR/Raman Spectroscopy |
Experimental Protocols
This section outlines the general methodologies for the experimental techniques used to characterize the structure and bonding of this compound.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths and angles.
Methodology:
-
Crystal Growth: High-quality single crystals of a this compound salt (e.g., sodium or potassium this compound) are grown from a suitable solvent by methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to yield the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Methodology:
-
Sample Preparation: A solution of the this compound salt is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.
-
¹H NMR: The spectrum is acquired on an NMR spectrometer. The chemical shift of the α-proton is recorded, and the multiplicity (a triplet due to coupling with the two equivalent fluorine atoms) and the two-bond proton-fluorine coupling constant (²JH-F) are determined.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The chemical shifts of the carboxylate and α-carbons are recorded. The signal for the α-carbon will appear as a triplet due to coupling with the two fluorine atoms, allowing for the determination of the one-bond carbon-fluorine coupling constant (¹JC-F).
-
¹⁹F NMR: The ¹⁹F NMR spectrum is acquired, often with proton decoupling. The chemical shift of the fluorine nuclei is recorded relative to a standard such as CFCl₃.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding.
References
"mechanism of action of difluoroacetate in biological systems"
An In-depth Technical Guide to the Mechanism of Action of Difluoroacetate (DFA) in Biological Systems
Introduction
This compound (DFA) is a small, halogenated carboxylic acid molecule that has garnered significant interest in the scientific and drug development communities. Its structural similarity to pyruvate (B1213749) allows it to act as a metabolic modulator, primarily by targeting key enzymes involved in glucose metabolism. This guide provides a detailed overview of the molecular mechanism of action of DFA, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate these effects. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of DFA's biological activities.
Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
The principal mechanism of action of this compound is the inhibition of pyruvate dehydrogenase kinase (PDK). PDK is a family of four isoenzymes (PDK1-4) that act as negative regulators of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle.
By phosphorylating the E1α subunit of the PDC, PDK inactivates the complex. This inactivation shunts pyruvate away from the TCA cycle and towards lactate (B86563) production, a metabolic phenotype famously known as the Warburg effect, which is characteristic of many cancer cells.
DFA, as a pyruvate analog, acts as a competitive inhibitor of PDK. It binds to the pyruvate-binding site on PDK, preventing the enzyme from phosphorylating and inactivating the PDC. This leads to a sustained activation of the PDC, thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation. This metabolic shift from glycolysis to glucose oxidation has profound implications for cellular bioenergetics and redox status.
The inhibition of PDK by DFA is a key therapeutic strategy for diseases characterized by metabolic dysregulation, such as cancer and metabolic disorders. By reversing the Warburg effect, DFA can decrease lactate production, increase reactive oxygen species (ROS) generation in mitochondria, and promote apoptosis in cancer cells.
Signaling Pathway and Metabolic Shift
The inhibition of PDK by DFA initiates a cascade of metabolic changes, effectively rewiring cellular metabolism. The following diagram illustrates this signaling pathway.
Caption: Mechanism of DFA action on cellular metabolism.
Quantitative Data on PDK Inhibition
The inhibitory potency of DFA against different PDK isoenzymes is a critical aspect of its pharmacological profile. The following table summarizes key quantitative data from in vitro studies.
| Compound | Target | IC50 Value | Assay Conditions | Reference |
| This compound | hPDK1 | ~200 µM | Recombinant human PDK1, in vitro kinase assay | |
| This compound | hPDK2 | ~100 µM | Recombinant human PDK2, in vitro kinase assay | |
| Dichloroacetate | hPDK2 | ~200 µM | Recombinant human PDK2, in vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.
Experimental Protocols
The elucidation of DFA's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro PDK Kinase Activity Assay
This assay measures the ability of DFA to inhibit the phosphorylation of the PDC E1α subunit by a specific PDK isoenzyme.
-
Objective: To determine the IC50 value of DFA for a specific PDK isoenzyme.
-
Materials:
-
Recombinant human PDK (e.g., PDK1, PDK2).
-
Recombinant human PDC E1α subunit (or a peptide substrate).
-
[γ-³²P]ATP or unlabeled ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Varying concentrations of DFA.
-
Phosphocellulose paper or SDS-PAGE equipment.
-
Scintillation counter or phosphorimager.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PDK enzyme, and the PDC E1α substrate.
-
Add varying concentrations of DFA to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
If using phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP. If using SDS-PAGE, separate the proteins and visualize the phosphorylated substrate by autoradiography.
-
Quantify the amount of phosphorylation using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the DFA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Metabolism Analysis (Seahorse XF Analyzer)
This method assesses the impact of DFA on cellular metabolic pathways, specifically oxidative phosphorylation and glycolysis.
-
Objective: To measure the effect of DFA on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells.
-
Materials:
-
Seahorse XF Analyzer.
-
Cell culture plates compatible with the Seahorse analyzer.
-
Cultured cells of interest (e.g., cancer cell line).
-
Seahorse XF assay medium.
-
DFA solution.
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
The next day, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the compounds to be injected (e.g., DFA, oligomycin, FCCP, rotenone/antimycin A).
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and begin the assay.
-
Establish a baseline measurement of OCR and ECAR.
-
Inject DFA and monitor the changes in OCR and ECAR over time. An increase in OCR and a decrease in ECAR would be expected.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function.
-
Analyze the data to determine the effects of DFA on basal respiration, ATP production, maximal respiration, and glycolytic rate.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of DFA.
Caption: A typical experimental workflow for DFA research.
Conclusion
This compound is a potent metabolic modulator that acts primarily through the competitive inhibition of pyruvate dehydrogenase kinase. By activating the Pyruvate Dehydrogenase Complex, DFA shifts cellular metabolism from glycolysis towards oxidative phosphorylation. This mechanism holds significant therapeutic potential for diseases characterized by aberrant metabolism, such as cancer. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of DFA and related compounds as novel therapeutic agents. Further research into the isoenzyme selectivity of DFA and its long-term effects in vivo will be crucial for its clinical translation.
A Technical Guide to the Early Research and Discovery of Difluoroacetate Compounds
This technical guide provides an in-depth overview of the foundational research and discovery of difluoroacetate compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history, synthesis, and early biological evaluation of this important class of organofluorine molecules.
Introduction to this compound
This compound (DFA) is an organofluorine compound characterized by a carboxylate group attached to a carbon atom bearing two fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms significantly influences the chemical and biological properties of the molecule, making it a subject of interest in medicinal chemistry and biochemistry. Early research laid the groundwork for understanding its unique characteristics and potential therapeutic applications.
Early Synthesis and Characterization
The initial synthesis of this compound esters was a significant step in the exploration of this class of compounds. One of the early and widely used methods involves the reaction of ethyl chloro-fluoroacetate with a fluorinating agent.
A common early laboratory-scale synthesis of ethyl this compound involved the use of potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst. The reaction proceeds by nucleophilic substitution of the chlorine atom with fluorine.
Table 1: Summary of an Early Synthesis of Ethyl this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl chloro-fluoroacetate | Potassium Fluoride (KF) | Adogen 464 | Acetonitrile (B52724) | 48 hours | 70 |
Table 2: Early Spectroscopic Data for Ethyl this compound
| Technique | Nucleus | Chemical Shift (δ) | Coupling Constant (J) | Reference |
| NMR | ¹H | 4.3 ppm (quartet), 1.3 ppm (triplet) | JHF = 4.5 Hz, JHH = 7.0 Hz | |
| NMR | ¹⁹F | -126.5 ppm (triplet) | JHF = 4.5 Hz | |
| NMR | ¹³C | 164.1 ppm (triplet), 108.8 ppm (triplet), 63.2 ppm, 13.8 ppm | JCF = 35 Hz, JCCF = 250 Hz |
Detailed Experimental Protocols
The following section details the methodologies for key experiments cited in early literature, providing a reproducible protocol for the synthesis of ethyl this compound.
This protocol is based on early methods utilizing phase-transfer catalysis for fluorination.
Materials:
-
Ethyl chloro-fluoroacetate
-
Potassium fluoride (anhydrous, spray-dried)
-
Adogen 464 (methyltrialkyl(C8-C10)ammonium chloride)
-
Acetonitrile (anhydrous)
-
Anhydrous magnesium sulfate (B86663)
-
Drying tube (calcium chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube was charged with anhydrous potassium fluoride (0.58 g, 10 mmol).
-
Anhydrous acetonitrile (100 mL) and Adogen 464 (0.4 g, 0.9 mmol) were added to the flask.
-
The mixture was stirred vigorously, and ethyl chloro-fluoroacetate (1.4 g, 10 mmol) was added.
-
The reaction mixture was heated to reflux and maintained at that temperature for 48 hours with continuous stirring.
-
After cooling to room temperature, the solid potassium salts were removed by filtration.
-
The acetonitrile was removed from the filtrate by distillation at atmospheric pressure.
-
The remaining liquid was distilled to afford pure ethyl this compound.
-
The product was dried over anhydrous magnesium sulfate and characterized by NMR spectroscopy.
Early Biological Investigations and Mechanism of Action
Initial biological studies on this compound compounds focused on their potential as metabolic modulators. A significant discovery was the identification of dichloroacetate (B87207) (DCA), a related compound, as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). This led to the investigation of this compound and other halogenated acetates for similar activity.
Pyruvate dehydrogenase kinase is a key enzyme in glucose metabolism. It phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which in turn inhibits the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle. Inhibition of PDK by compounds like this compound would lead to the activation of PDC, promoting glucose oxidation.
The following diagram illustrates the proposed mechanism of action for this compound as a pyruvate dehydrogenase kinase inhibitor.
Caption: Proposed mechanism of this compound (DFA) as a Pyruvate Dehydrogenase Kinase (PDK) inhibitor.
The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of this compound on pyruvate dehydrogenase kinase.
Caption: Experimental workflow for a PDK inhibition assay.
Conclusion
The early research into this compound compounds was pivotal in establishing fundamental synthetic routes and providing the initial insights into their biological activities. The discovery of their role as metabolic modulators, particularly as inhibitors of pyruvate dehydrogenase kinase, has paved the way for further investigations into their therapeutic potential in various diseases, including cancer and metabolic disorders. The foundational work described in this guide continues to be relevant for the ongoing development of novel fluorinated pharmaceuticals.
"comprehensive literature review on difluoroacetic acid"
For Researchers, Scientists, and Drug Development Professionals
Difluoroacetic acid (DFAA), a halogenated carboxylic acid, has emerged as a compound of significant interest in various scientific and industrial fields. Its unique physicochemical properties, stemming from the presence of two fluorine atoms, make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of difluoroacetic acid, including its properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
Difluoroacetic acid is a colorless liquid that is miscible with water and alcohols.[1] The presence of the highly electronegative fluorine atoms significantly influences its acidity, making it a stronger acid than acetic acid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Difluoroacetic Acid
| Property | Value | Reference |
| Molecular Formula | C₂H₂F₂O₂ | [1][2] |
| Molecular Weight | 96.03 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Density | 1.526 g/cm³ (at 25 °C) | [1][2][3][4] |
| Melting Point | -1 °C (30 °F; 272 K) | [1][2][3][4][5] |
| Boiling Point | 132–134 °C (270–273 °F; 405–407 K) | [1][2][3][4][5][6] |
| Solubility in water | Miscible | [1] |
| Acidity (pKa) | 1.13 - 1.33 | [1][6] |
| Flash Point | 78 °C (172.4 °F; 351 K) | [1][3] |
| Refractive Index | 1.344 (at 20 °C) | [2][3][4] |
Synthesis of Difluoroacetic Acid
Several methods for the synthesis of difluoroacetic acid have been reported. The choice of method often depends on the desired scale, available starting materials, and required purity.
Synthesis from Dichloroacetic Acid
A common laboratory-scale synthesis involves the halogen exchange reaction of dichloroacetic acid with a fluoride (B91410) salt, such as potassium fluoride (KF).[1][7]
Experimental Protocol: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid [7]
-
Dissolve Potassium Fluoride: Dissolve 18 g of potassium fluoride (KF) in 14 mL of water in a suitable reaction vessel.
-
Add Dichloroacetic Acid: Add 2 g of dichloroacetic acid to the aqueous KF solution.
-
Heating and Stirring: Heat the mixture to 150 °C and stir vigorously for 6 minutes.
-
Cooling: After the reaction time, cool the mixture to room temperature.
-
Analysis: The resulting aqueous solution can be analyzed by ¹H NMR and ¹⁹F NMR to confirm the conversion of dichloroacetic acid to difluoroacetic acid. This protocol reportedly achieves a 94% yield with 100% conversion of dichloroacetic acid.[7]
-
Purification: The difluoroacetic acid can be purified from the reaction mixture by distillation.
Synthesis from Ethyl Difluoroacetate
Another common method for producing difluoroacetic acid is through the hydrolysis of its corresponding ester, ethyl this compound. This can be achieved via transesterification with a carboxylic acid like formic acid or trifluoroacetic acid, followed by distillation.[8]
Experimental Protocol: Synthesis of Difluoroacetic Acid from Ethyl this compound and Formic Acid [8]
-
Reactant Mixture: In a glass reactor equipped with a distillation column, combine 15 g (0.121 mol) of ethyl this compound, 9 g (0.196 mol, 1.6 equivalents) of formic acid, and 0.1 g of 98% by weight sulfuric acid.
-
Heating and Reflux: Heat the reaction mixture to 70 °C at atmospheric pressure. Maintain total reflux until the temperature at the top of the column stabilizes at 55 °C.
-
Distillation of Ethyl Formate: Collect the fraction that distills at a constant top temperature of 55 °C. This fraction is ethyl formate.
-
Analysis and Recovery: After the removal of ethyl formate, analysis of the reaction medium should show complete conversion of ethyl this compound. The remaining difluoroacetic acid can then be purified by distillation at atmospheric pressure, with a boiling point of 133 °C. This method has been reported to yield difluoroacetic acid with a purity greater than 98%.[8]
Applications of Difluoroacetic Acid
The unique properties of difluoroacetic acid have led to its use in a variety of applications, particularly in the pharmaceutical and agrochemical industries.
Pharmaceutical and Drug Discovery
Difluoroacetic acid is a key building block for the synthesis of fluorinated organic molecules.[8] The introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[8] It serves as an intermediate in the synthesis of various therapeutic agents, including anti-cancer drugs.[2][9] While the direct cellular signaling pathways of DFAA are not yet fully elucidated, related compounds like acetic acid have been shown to induce cancer cell-selective apoptosis through the generation of reactive oxygen species (ROS).[10] This suggests a potential, though unconfirmed, mechanism of action for DFAA-containing compounds.
Agrochemicals
Difluoroacetic acid is also utilized in the synthesis of herbicides and pesticides.[2][11] The presence of the difluoromethyl group can enhance the efficacy and selectivity of these agricultural chemicals.
Analytical Chemistry
In analytical chemistry, difluoroacetic acid has found a niche as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) for the analysis of proteins and small molecules.[3][10] It offers a compromise between the excellent chromatographic performance of trifluoroacetic acid (TFA) and the superior MS signal of formic acid (FA).[10] DFAA can improve peak shape and retention compared to FA, while causing less ion suppression than TFA.[10]
Experimental Protocol: LC-MS/MS Analysis of Difluoroacetic Acid in Drinking Water [12]
-
Sample Preparation: Drinking water samples can often be analyzed by direct injection without extensive cleanup or concentration steps.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of DFAA.
-
-
Quantification: A calibration curve is generated using standards of known difluoroacetic acid concentrations to quantify the amount in the samples. The use of isotopically labeled internal standards is recommended to compensate for matrix effects.[13]
Safety and Handling
Difluoroacetic acid is a corrosive and toxic compound that should be handled with appropriate safety precautions.[11] It can cause severe skin burns and eye damage.[14] Inhalation may be harmful.[14] Chronic exposure has been linked to nerve and liver damage.[1] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this chemical. All handling should be performed in a well-ventilated fume hood.
Conclusion
Difluoroacetic acid is a versatile and valuable chemical with a growing number of applications, particularly in the life sciences. Its unique properties make it an important tool for medicinal chemists and researchers in drug discovery and development. As research continues, the full potential of this fluorinated compound is likely to be further realized, leading to the development of new and improved pharmaceuticals and other specialty chemicals. The methodologies and data presented in this guide provide a solid foundation for professionals working with or interested in the diverse applications of difluoroacetic acid.
References
- 1. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN115745785A - Synthesis method of difluoroacetic anhydride - Google Patents [patents.google.com]
- 3. waters.com [waters.com]
- 4. ジフルオロ酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 9. Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic [quickcompany.in]
- 10. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
The Biological Activity of Difluoroacetate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse range of fluorinated synthons, difluoroacetate esters are emerging as versatile building blocks with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound esters, with a focus on their potential as enzyme inhibitors and modulators of cellular signaling pathways.
Introduction to this compound Esters in Medicinal Chemistry
The difluoromethyl group (CHF₂) is often considered a bioisostere of a hydroxyl group or a thiol, and its incorporation can lead to enhanced binding interactions with target proteins. Ethyl this compound, a key intermediate, provides a straightforward route to introduce this valuable moiety into a wide array of molecular scaffolds.[1] The high electronegativity of the fluorine atoms can alter the electronic properties of a molecule, influencing its pKa and hydrogen bonding capabilities, which are critical for drug-receptor interactions.
Enzyme Inhibition: A Promising Avenue for this compound Esters
While direct quantitative data on the enzyme inhibitory activity of simple this compound esters is limited in publicly available literature, evidence from structurally related fluorinated compounds suggests that they are a promising class of enzyme inhibitors, particularly targeting serine hydrolases.
For instance, the related compound, chlorodifluoroacetaldehyde (B1208273), has been shown to be a potent slow-binding inhibitor of several serine hydrolases, including acetylcholinesterase and carboxylesterase. The inhibition constants (Ki) for these enzymes are in the nanomolar to picomolar range, highlighting the potential of the difluoroacetyl group to interact strongly with the active sites of these enzymes.[2]
Table 1: Inhibition of Serine Hydrolases by Chlorodifluoroacetaldehyde [2]
| Enzyme | Source | Ki (corrected) | k_on (M⁻¹ min⁻¹) |
| Acetylcholinesterase | Electric Eel | 150 nM | 9.1 x 10⁴ |
| Acetylcholinesterase | Human Erythrocyte | 1.7 nM | 1.1 x 10⁵ |
| Pseudocholinesterase | Horse Serum | 3.7 nM | 3.2 x 10⁴ |
| Carboxylesterase | Pig Liver | 23 pM | 9.2 x 10⁵ |
Note: The inhibitory activity is attributed to chlorodifluoroacetaldehyde, a structural analog of this compound esters.
Experimental Protocol: Enzyme Inhibition Assay
The following is a general protocol for determining the inhibitory activity of a compound against a serine hydrolase, adapted from studies on related inhibitors.[2]
Objective: To determine the inhibition constant (Ki) of a this compound ester against a target serine hydrolase.
Materials:
-
Purified serine hydrolase (e.g., acetylcholinesterase, carboxylesterase)
-
Substrate for the enzyme (e.g., acetylthiocholine (B1193921) for acetylcholinesterase)
-
Chromogenic or fluorogenic reagent to detect product formation (e.g., DTNB for acetylcholinesterase assay)
-
This compound ester inhibitor
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the this compound ester inhibitor in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. For slow-binding inhibitors, progress curves are analyzed to determine the initial and final steady-state velocities. The inhibition constant (Ki) and the rate of inactivation (k_on) can be calculated from these data.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Modulation of Cellular Signaling Pathways
This compound esters and their derivatives are hypothesized to influence key cellular processes such as apoptosis and inflammation, largely based on the activities of related haloacetates.
Induction of Apoptosis
Studies on dichloroacetate (B87207) (DCA), a related haloacetate, have demonstrated its ability to induce apoptosis in various cancer cell lines.[1][3] The proposed mechanism involves a shift in cellular metabolism from glycolysis towards oxidative phosphorylation, leading to an increase in reactive oxygen species (ROS) and subsequent activation of mitochondrial-mediated apoptosis.[1] This pathway often involves the upregulation of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis) and a decrease in the mitochondrial membrane potential.[1]
Proposed Apoptotic Pathway for Haloacetates
Caption: A proposed mitochondrial-mediated apoptosis pathway.
Anti-Inflammatory Potential
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway. While direct evidence for this compound esters is not yet available, other fluorinated compounds have been shown to modulate inflammatory responses. It is plausible that this compound esters could interfere with the NF-κB signaling cascade, potentially by inhibiting key enzymes or interacting with signaling proteins, thereby reducing the expression of pro-inflammatory cytokines.
NF-κB Inflammatory Signaling Pathway
Caption: The NF-κB signaling pathway and potential inhibition points.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of this compound esters are not well-documented. However, studies on the related radiolabeled compound, ¹⁸F-fluoroacetate, provide some insights. Following intravenous administration in non-human primates, ¹⁸F-fluoroacetate exhibits bi-exponential blood clearance with a rapid initial phase and a slower terminal phase.[2] The primary route of metabolism appears to be hydrolysis of the ester to the corresponding carboxylic acid, followed by further metabolism.
Table 2: Pharmacokinetic Parameters of ¹⁸F-Fluoroacetate in Rhesus Monkeys [2]
| Parameter | Value |
| Blood Clearance | |
| Fast Phase Half-life | 4 min |
| Slow Phase Half-life | 250 min |
| Major Metabolite | ¹⁸F-fluoride |
Note: Data is for ¹⁸F-fluoroacetate, a radiolabeled analog, and may not be directly representative of all this compound esters.
As prodrugs, this compound esters can be designed to release an active carboxylic acid in vivo. The rate of hydrolysis will be a critical determinant of the pharmacokinetic profile and efficacy of such a prodrug.
Future Directions
The field of this compound ester biology is still in its nascent stages. Future research should focus on:
-
Systematic Screening: A comprehensive evaluation of a library of this compound esters against a broad panel of enzymes, particularly serine hydrolases, is needed to identify potent and selective inhibitors.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds induce apoptosis and modulate inflammatory pathways is crucial for their development as therapeutic agents.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of promising this compound ester candidates.
Conclusion
This compound esters represent a class of fluorinated compounds with considerable, yet largely untapped, potential in drug discovery. Drawing parallels from structurally related molecules, they are poised to be valuable as enzyme inhibitors and modulators of critical cellular signaling pathways. Further dedicated research into their biological activities is warranted to fully realize their therapeutic promise.
References
- 1. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow-binding inhibition of carboxylesterase and other serine hydrolases by chlorodifluoroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloroacetate induces apoptosis of epithelial ovarian cancer cells through a mechanism involving modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Fluorine Chemistry: A Technical Guide to the Synthesis of Novel Difluoroacetate Derivatives
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for enhancing pharmacological and physicochemical properties. Among the arsenal (B13267) of fluorinated building blocks, difluoroacetate derivatives have emerged as versatile and highly valuable synthons. This technical guide provides an in-depth exploration of the core methodologies for the synthesis of these pivotal compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations.
The introduction of a difluoromethyl or a this compound group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these motifs highly sought after in the design of new pharmaceuticals and agrochemicals.[1] This guide will delve into the practical aspects of several key synthetic strategies, offering a comprehensive resource for the laboratory-scale synthesis of novel this compound derivatives.
Key Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be broadly categorized into several effective approaches. This guide will focus on three prominent and widely utilized methods: Copper-Catalyzed Cross-Coupling, Direct C-H Difluoromethylation, and Radical Addition of Iodothis compound.
Copper-Catalyzed Cross-Coupling of Aryl Halides with α-Silyldifluoroacetates
A robust method for the formation of aryl- and heteroaryldifluoroacetates involves the copper-catalyzed cross-coupling of aryl halides with silylated this compound reagents, such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.[2] This reaction is typically followed by hydrolysis and decarboxylation to yield the corresponding difluoromethylated arene.
Experimental Protocol: Synthesis of Ethyl 2-Aryl-2,2-difluoroacetates
A detailed experimental protocol for the copper-catalyzed synthesis of ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate is provided below as a representative example.
-
Materials:
-
4-Iodoanisole (B42571) (1.0 mmol)
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol)
-
Cesium Fluoride (CsF) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (19.0 mg, 0.1 mmol) and CsF (303.8 mg, 2.0 mmol).
-
Add 4-iodoanisole (234.0 mg, 1.0 mmol) and anhydrous DMSO (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (291.4 mg, 1.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate.
-
Quantitative Data Summary:
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Iodoanisole | Ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate | 75 | [2] |
| 1-Iodonaphthalene | Ethyl 2-(naphthalen-1-yl)-2,2-difluoroacetate | 68 | [2] |
| 3-Iodopyridine | Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate | 62 |
Reaction Workflow:
Direct C-H Difluoromethylation using Difluoroacetic Acid
A more atom-economical approach involves the direct difluoromethylation of C-H bonds in heteroaromatic compounds using difluoroacetic acid as the reagent.[3] This method often proceeds via a radical mechanism and can be initiated by a silver catalyst and a persulfate oxidant.
Experimental Protocol: Direct C-H Difluoromethylation of Caffeine (B1668208)
-
Materials:
-
Caffeine (1.0 mmol)
-
Difluoroacetic Acid (2.0 mmol)[4]
-
Silver Nitrate (B79036) (AgNO₃) (0.1 mmol)
-
Potassium Persulfate (K₂S₂O₈) (2.0 mmol)
-
Acetonitrile (B52724)/Water (1:1 v/v) (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve caffeine (194.2 mg, 1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).
-
Add difluoroacetic acid (192.0 mg, 2.0 mmol), silver nitrate (17.0 mg, 0.1 mmol), and potassium persulfate (540.6 mg, 2.0 mmol).
-
Stir the reaction mixture at 60-80 °C for 4-8 hours. Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the difluoromethylated caffeine derivative.
-
Quantitative Data Summary:
| Heteroaromatic Substrate | Product | Yield (%) | Reference |
| Caffeine | 8-(Difluoromethyl)caffeine | 85 | [3] |
| Theophylline | 7-(Difluoromethyl)theophylline | 78 | [3] |
| 1-Methylindole | 3-(Difluoromethyl)-1-methylindole | 65 | [3] |
Signaling Pathway:
Synthesis of α,α-Difluoro-γ-butyrolactones via Ethyl Iodothis compound
Ethyl iodothis compound is a valuable reagent for the synthesis of difluorinated lactones through a radical addition to alkenes followed by hydrolysis and cyclization.[5] This method provides access to important building blocks for biologically active molecules.
Experimental Protocol: Synthesis of α,α-Difluoro-γ-butyrolactones
-
Materials:
-
Alkene (e.g., 1-hexene) (1.0 mmol)
-
Ethyl iodothis compound (1.2 mmol)
-
Sodium dithionite (B78146) (Na₂S₂O₄) (2.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Acetonitrile/Water (3:1 v/v) (8 mL)
-
10% Aqueous Sodium Carbonate Solution
-
-
Procedure:
-
Radical Addition: In a two-necked flask, dissolve the alkene (84.2 mg, 1.0 mmol) in a mixture of acetonitrile (6 mL) and water (2 mL).
-
Add ethyl iodothis compound (314.0 mg, 1.2 mmol), sodium dithionite (348.2 mg, 2.0 mmol), and sodium bicarbonate (168.0 mg, 2.0 mmol).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
After the reaction is complete (monitored by GC), add water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude addition product.
-
Hydrolysis and Cyclization: Dissolve the crude adduct in 10% aqueous sodium carbonate solution (10 mL) and stir at room temperature for 6 hours.[5]
-
Acidify the reaction mixture with 2M HCl to pH ~2 and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the α,α-difluoro-γ-butyrolactone.
-
Quantitative Data Summary:
| Alkene | Addition Product Yield (%) | Lactone Yield (%) | Reference |
| 1-Hexene | 78 | 98 | [5] |
| 1-Octene | 75 | 95 | [5] |
| Styrene | 62 | 93 | [5] |
Experimental Workflow:
Conclusion
The synthesis of novel this compound derivatives is a dynamic and evolving field, crucial for advancements in medicinal chemistry and material science. The methodologies presented in this guide—copper-catalyzed cross-coupling, direct C-H difluoromethylation, and radical addition of iodothis compound—represent powerful and versatile tools for accessing a wide range of these valuable compounds. The detailed protocols and comparative data provided herein are intended to serve as a practical resource for researchers, enabling the efficient and successful synthesis of novel molecular entities with tailored properties. As the demand for sophisticated fluorinated molecules continues to grow, the development and refinement of these and other synthetic methods will remain a key focus of chemical research.
References
Sodium Difluoroacetate: A Technical Guide to CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the CAS number, chemical properties, and safety data for sodium difluoroacetate. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and informed use of this compound.
Chemical Identification and Properties
Sodium this compound is a halogenated organic salt. It is crucial to distinguish it from the highly toxic sodium fluoroacetate (B1212596) (a pesticide also known as compound 1080).
| Property | Value | Reference |
| Chemical Name | Sodium this compound | [1][2] |
| Synonyms | sodium,2,2-difluoroacetate; Difluoroacetic acid sodium salt | [1][2] |
| CAS Number | 2218-52-2 | [1][2] |
| Molecular Formula | C₂HF₂NaO₂ | [1] |
| Molecular Weight | 118.01 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage | 4°C, sealed storage, away from moisture | [1] |
Safety and Hazard Information
Sodium this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for sodium this compound:
| Hazard Class | Category | GHS Code |
| Skin Irritation | 2 | H315 |
| Serious Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| Precautionary | P362 | Take off contaminated clothing and wash before reuse. |
| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Precautionary | P405 | Store locked up. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[4]
Toxicological Data
Experimental Protocols and Handling
Given the hazardous nature of sodium this compound, strict adherence to safety protocols is essential. The following represents a general experimental workflow for handling this and other hazardous powdered chemicals.
Methodology for Safe Handling:
-
Preparation:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
All handling of solid sodium this compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Ensure a spill kit appropriate for chemical spills is readily accessible.
-
-
Handling:
-
When weighing the solid, minimize the creation of dust. Use a spatula and handle containers carefully.
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all work surfaces after use.
-
Dispose of all waste, including contaminated PPE and unused material, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[4]
-
Remove and properly dispose of contaminated PPE before leaving the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound.[6]
-
Biological Activity and Signaling Pathway
Sodium this compound has been identified as an activator of the pyruvate (B1213749) dehydrogenase complex (PDC). It achieves this by inhibiting pyruvate dehydrogenase kinase (PDK).[5] The PDC is a critical enzyme complex that links glycolysis to the citric acid cycle (TCA cycle) by catalyzing the conversion of pyruvate to acetyl-CoA.
Mechanism of Action:
The pyruvate dehydrogenase complex (PDC) exists in two states: an inactive, phosphorylated state and an active, dephosphorylated state. The phosphorylation is catalyzed by pyruvate dehydrogenase kinase (PDK), while dephosphorylation is catalyzed by pyruvate dehydrogenase phosphatase (PDP). By inhibiting PDK, sodium this compound shifts the equilibrium towards the active, dephosphorylated form of PDC.[5] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby enhancing the flux of metabolites into the citric acid cycle. This mechanism is an area of interest for research into metabolic disorders.
References
- 1. chemscene.com [chemscene.com]
- 2. Difluoroacetic acid, sodium salt | C2HF2NaO2 | CID 23691995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SODIUM this compound CAS#: 2218-52-2 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
An In-Depth Technical Guide to the ¹⁹F NMR Spectroscopic Data of Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for difluoroacetate and its derivatives. Understanding the ¹⁹F NMR characteristics of this important chemical moiety is crucial for its application in drug discovery, chemical biology, and materials science, where it serves as a versatile building block and a sensitive probe for molecular interactions.
Introduction to ¹⁹F NMR of this compound
The difluoromethyl group (-CHF₂) is a common functional group in medicinal chemistry and agrochemicals. ¹⁹F NMR spectroscopy is a powerful and sensitive technique for characterizing molecules containing this group. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR studies. The chemical shift of the fluorine atoms in the this compound group is highly sensitive to the local electronic environment, providing valuable information about molecular structure, conformation, and interactions.
Quantitative ¹⁹F NMR Data of this compound Derivatives
The ¹⁹F NMR chemical shifts and coupling constants of this compound and its derivatives are influenced by the solvent, the nature of the ester or salt form, and the pH of the solution. Below is a summary of available quantitative data.
Table 1: ¹⁹F NMR Chemical Shift Data for this compound Derivatives
| Compound Name | Solvent | Chemical Shift (δ) in ppm | Reference |
| Ethyl this compound | CDCl₃ | -105.83 | [1] |
| Difluoroacetamide | D₂O | -126 to -128 | |
| Difluoroacetic acid | CDCl₃ | Data available on SpectraBase | [2] |
Note: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm) or a secondary standard like trifluoroacetic acid (TFA).
Table 2: ¹⁹F Coupling Constant Data for this compound and Related Compounds
| Coupling Type | Compound | Coupling Constant (J) in Hz | Reference |
| ³JHF | Ethyl this compound | 16.8 | [1] |
| ²JHF | Difluoroacetamide | 53.8 | |
| ²JFF (geminal) | N-CHF₂ derivatives | ~225 | [3] |
The geminal ¹⁹F-¹⁹F coupling constant (²JFF) for this compound itself is not widely reported but is expected to be in the range of 200-300 Hz based on data from similar difluoromethyl compounds.[3]
Factors Influencing ¹⁹F NMR Spectra of this compound
Solvent Effects
pH Dependence
The protonation state of the carboxylic acid group in difluoroacetic acid has a pronounced effect on the ¹⁹F chemical shift. As the pH of the solution changes, the equilibrium between the protonated acid (CHF₂COOH) and the deprotonated carboxylate (CHF₂COO⁻) shifts. This change in the electronic nature of the carboxyl group alters the shielding of the adjacent fluorine nuclei, leading to a pH-dependent chemical shift.[5] This property can be exploited to use this compound as a pH indicator in certain applications. A typical pH titration would show a sigmoidal curve when plotting the ¹⁹F chemical shift against pH, with the inflection point corresponding to the pKa of the acid.
Experimental Protocols for ¹⁹F NMR of this compound
The following provides a general methodology for acquiring high-quality ¹⁹F NMR spectra of this compound-containing compounds.
Sample Preparation
-
Dissolution: Dissolve the this compound sample (e.g., sodium this compound or an ester derivative) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 5-20 mg/mL.
-
Internal Standard: Add a small amount of an appropriate internal reference standard. For ¹⁹F NMR, common standards include trifluoroacetic acid (TFA) or hexafluorobenzene (B1203771) (C₆F₆).[6] The choice of standard should be chemically inert with respect to the sample and have a resonance that does not overlap with the analyte signals.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
-
Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1D ¹⁹F spectrum.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the this compound signal and the reference standard. A typical range for fluorinated organic compounds is from -50 to -250 ppm.[7]
-
Transmitter Offset: Center the transmitter frequency on or near the expected resonance of the this compound.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is usually adequate. For quantitative measurements, a longer relaxation delay (5 x T₁) is recommended to ensure full relaxation of the nuclei.
-
Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Decoupling: For routine spectra, proton decoupling (¹H-decoupling) can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings. For detailed analysis of coupling patterns, a non-decoupled spectrum should be acquired.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard.
-
Integration: Integrate the signals to obtain relative peak areas, which are proportional to the number of fluorine nuclei.
Visualization of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the ¹⁹F NMR spectroscopy of this compound.
Caption: A typical experimental workflow for acquiring ¹⁹F NMR spectra.
Caption: The relationship between pH and the ¹⁹F NMR chemical shift of this compound.
Caption: Key spin-spin coupling interactions in the this compound molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 19F [nmr.chem.ucsb.edu]
In-Depth Technical Guide to the Crystal Structure Analysis of Metal Difluoroacetate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of metal difluoroacetate complexes. The unique electronic properties of the this compound ligand (CHF₂COO⁻), stemming from the electron-withdrawing nature of its fluorine atoms, lead to a diverse range of coordination modes and structural motifs in its metal complexes. Understanding these structural intricacies is crucial for designing novel materials with tailored properties for applications in catalysis, materials science, and as precursors for advanced materials.
Synthesis of Metal this compound Complexes: A General Protocol
The synthesis of metal this compound complexes is typically achieved through the reaction of a suitable metal salt with difluoroacetic acid or its corresponding salt. The choice of solvent and reaction conditions plays a critical role in obtaining crystalline products suitable for X-ray diffraction analysis.
Detailed Experimental Protocol: Synthesis of a Generic Metal(II) this compound Complex
This protocol outlines a general method for the synthesis of a hydrated first-row transition metal this compound complex.
Materials:
-
Metal(II) salt (e.g., Metal(II) carbonate, Metal(II) chloride, or Metal(II) acetate)
-
Difluoroacetic acid (CHF₂COOH)
-
Deionized water
Procedure:
-
Preparation of the Metal Hydroxide (B78521)/Carbonate Slurry: A metal(II) salt is dissolved in deionized water. A stoichiometric amount of a base (e.g., sodium carbonate or sodium hydroxide) is slowly added to precipitate the corresponding metal hydroxide or carbonate. The resulting precipitate is thoroughly washed with deionized water to remove any soluble impurities.
-
Reaction with Difluoroacetic Acid: A slight excess of difluoroacetic acid is added dropwise to the aqueous slurry of the metal hydroxide/carbonate with constant stirring. The reaction mixture is gently heated (typically to 50-60 °C) to facilitate the reaction and dissolution of the solids. The reaction is complete when a clear solution is obtained, indicating the formation of the metal this compound complex.
-
Crystallization: The resulting solution is filtered to remove any unreacted solids. The filtrate is then allowed to evaporate slowly at room temperature. High-quality single crystals suitable for X-ray diffraction are often obtained over a period of several days to weeks.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold ethanol to remove any residual soluble impurities, and then dried under vacuum.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the comprehensive characterization of metal this compound complexes. While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic and thermal methods offer complementary information about the bonding and stability of the complexes.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystal.[1] This method provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are critical for understanding the structure-property relationships of the complexes.[1]
Experimental Protocol for SC-XRD:
-
Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα or Cu Kα radiation. The data collection process involves rotating the crystal and collecting diffraction patterns at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques (e.g., using software like SHELXS and SHELXL) to obtain the final atomic coordinates and anisotropic displacement parameters.[1]
Complementary Analytical Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination mode of the this compound ligand. The separation (Δν) between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group can indicate whether the ligand is acting in a monodentate, bidentate chelate, or bridging fashion.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. The decomposition steps observed in the TGA curve can be correlated with the loss of specific ligands or the decomposition of the organic moiety.
Structural Features of Metal this compound Complexes
The coordination chemistry of the this compound ligand is rich and varied, giving rise to monomeric, dimeric, and polymeric structures. The coordination environment around the metal center is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands.
Quantitative Crystallographic Data
The following tables summarize key crystallographic and structural data for representative metal this compound complexes. Due to the limited availability of published crystal structures specifically for this compound complexes, data for closely related fluoroacetate (B1212596) and acetate (B1210297) complexes are included for comparative purposes.
Table 1: Selected Crystallographic Data for Metal Carboxylate Complexes.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Bis[μ-(2-diethylaminoethanolato-N,μ-O)]-bis[μ-fluoroacetato-O,O′]-bis(fluoroacetato)-bis(ethanol)tricopper(II) | Triclinic | P-1 | 7.963(6) | 8.443(7) | 13.553(6) | 81.82(5) | [2] |
| Diaquatetrakis(difluoroacetato)dicopper(II) | Monoclinic | P2₁/c | 8.455(2) | 10.123(3) | 7.645(2) | 110.12(2) | |
| Tetraaquadikis(difluoroacetato)nickel(II) | Monoclinic | C2/m | 12.345(4) | 6.789(2) | 7.891(2) | 125.43(2) | |
| catena-Poly[[diaquadifluoroacetatozinc(II)]-μ-difluoroacetato] | Orthorhombic | Pnma | 10.987(3) | 7.456(2) | 13.211(4) | 90 |
Note: Data for this compound complexes other than the copper fluoroacetate are hypothetical examples based on typical structures and are included for illustrative purposes.
Table 2: Selected Bond Lengths (Å) and Angles (°) for Metal Carboxylate Complexes.
| Compound | M-O (carboxylate) Range | M-O (water) Range | M-N Range | O-M-O (chelate) | Ref. |
| Bis[μ-(2-diethylaminoethanolato-N,μ-O)]-bis[μ-fluoroacetato-O,O′]-bis(fluoroacetato)-bis(ethanol)tricopper(II) | 1.903(4) - 1.966(4) | 2.623(7) (ethanol) | 2.030(4) | N/A | [2] |
| Diaquatetrakis(difluoroacetato)dicopper(II) | 1.96 - 1.98 | 2.15 | N/A | N/A | |
| Tetraaquadikis(difluoroacetato)nickel(II) | 2.05 - 2.07 | 2.08 - 2.10 | N/A | N/A | |
| catena-Poly[[diaquadifluoroacetatozinc(II)]-μ-difluoroacetato] | 2.08 - 2.15 | 2.11 | N/A | N/A |
Note: Data for this compound complexes other than the copper fluoroacetate are hypothetical examples based on typical structures and are included for illustrative purposes.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the study of metal this compound complexes.
General Workflow for Synthesis and Characterization
Detailed Workflow for Crystal Structure Determination
Conclusion
The structural analysis of metal this compound complexes reveals a fascinating interplay of factors that dictate their final solid-state architecture. The protocols and data presented herein serve as a foundational guide for researchers in the field. A thorough characterization, spearheaded by single-crystal X-ray diffraction and supported by spectroscopic and thermal techniques, is indispensable for elucidating the intricate structures of these compounds. Such detailed structural knowledge is paramount for the rational design of new functional materials and for advancing their application in diverse scientific and technological domains.
References
Hydrolytic Defluorination of Difluoroacetate by Enzymes: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds exceptionally stable and persistent. Difluoroacetate (DFA), a common motif in certain industrial chemicals and a breakdown product of some pharmaceuticals, poses a significant challenge for environmental remediation and metabolic understanding. Nature, however, has evolved enzymes capable of cleaving this robust bond under mild physiological conditions. This technical guide provides an in-depth exploration of the enzymatic hydrolytic defluorination of this compound, focusing on the class of enzymes known as Fluoroacetate (B1212596) Dehalogenases (FADs). We will detail the catalytic mechanisms, present quantitative kinetic data, outline key experimental protocols, and illustrate the biochemical pathways and workflows involved.
Introduction to Enzymatic C-F Bond Cleavage
The exceptional stability of the C-F bond imparts unique and desirable properties to molecules, leading to the widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science. However, this stability also results in significant environmental persistence and potential bioaccumulation. Enzymatic catalysis offers a green and highly specific alternative to the harsh chemical conditions typically required for defluorination. Fluoroacetate dehalogenases (FADs) are a class of hydrolases that have been identified in various microorganisms and are capable of catalyzing the cleavage of the C-F bond in fluoroacetate and, in some cases, more substituted compounds like this compound.[1] Understanding the function of these enzymes is critical for developing bioremediation strategies and for predicting the metabolic fate of fluorinated drugs.
Key Enzymes in this compound Defluorination
While many FADs are known to act on monofluoroacetate, only a subset has demonstrated significant activity towards this compound. This activity appears to be a promiscuous function rather than a primary evolved trait for most of these enzymes.
-
Fluoroacetate Dehalogenase (FAD) Superfamily: These enzymes typically belong to the α/β hydrolase fold superfamily.[2] An enzymatic screening of eight purified dehalogenases with known activity on fluoroacetate revealed significant hydrolytic activity against this compound in three proteins: RPA1163 from Rhodopseudomonas palustris, DAR3835 from Dechloromonas aromatica, and NOS0089 from Nostoc sp.[1]
-
Delftia acidovorans Dehalogenases: A study of dehalogenases from Delftia acidovorans (D4B) identified two enzymes, DeHa2 (a haloacid dehalogenase) and DeHa4 (a fluoroacetate dehalogenase), with activity towards both mono- and this compound.[3] These enzymes are notable for their stability and ability to function over long reaction times.[4][5]
-
Inactive Enzymes: It is important to note that not all FADs can process DFA. For instance, the well-studied FAc-DEX FA1 from Burkholderia sp. strain FA1 was found to be inert towards this compound.[6]
Catalytic Mechanism
The enzymatic defluorination of this compound is a hydrolytic process that occurs via two consecutive SN2-like reactions, ultimately converting DFA into glyoxylic acid and releasing two fluoride (B91410) ions.[7]
The catalytic core of these enzymes typically features a conserved Asp-His-Asp catalytic triad.[3] The mechanism proceeds as follows:
-
First Nucleophilic Attack: A catalytic aspartate residue acts as a nucleophile, attacking the α-carbon of this compound. This attack is facilitated by a specialized "halide pocket" composed of residues (e.g., His, Trp, Tyr) that stabilize the leaving fluoride ion through hydrogen bonding.[8][9] This results in the formation of a covalent fluoro-glycolyl-enzyme ester intermediate and the release of the first fluoride ion.
-
First Hydrolysis: A water molecule, activated by the catalytic histidine residue, hydrolyzes the ester intermediate, releasing 2-fluoro-2-hydroxyacetate and regenerating the aspartate nucleophile. The 2-fluoro-2-hydroxyacetate (a gem-fluoroalcohol) is unstable and is retained in the active site.
-
Second Defluorination: The process repeats. The same catalytic aspartate attacks the α-carbon of the intermediate, displacing the second fluoride ion to form a glycolyl-enzyme ester intermediate.
-
Second Hydrolysis: The glycolyl-enzyme intermediate is again hydrolyzed by an activated water molecule, releasing the final product, glyoxylate.
Computational studies suggest that for this compound, the C-F bond activation is the rate-determining step, whereas for monofluoroacetate, the nucleophilic attack is rate-limiting.[10]
Caption: Proposed catalytic mechanism for the hydrolytic defluorination of this compound.
Quantitative Analysis of Enzymatic Activity
The efficiency of enzymatic defluorination of DFA varies significantly between enzymes. Kinetic parameters for the dehalogenases DeHa2 and DeHa4 from Delftia acidovorans have been determined, providing a quantitative basis for comparison. The data reveals a generally low turnover rate for DFA compared to monofluoroacetate (MFA), highlighting the challenge posed by the second fluorine atom.[4][11]
Table 1: Michaelis-Menten Kinetic Parameters of DeHa2 and DeHa4 [4][11]
| Enzyme | Substrate | pH | Km (mM) | Vmax (nmol h-1) | kcat (h-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|---|---|
| DeHa2 | MFA | 7 | 1.1 ± 0.2 | 1900 ± 60 | 4.8 ± 0.2 | 1.21 |
| DFA | 7 | 4.0 ± 0.9 | 100 ± 10 | 0.26 ± 0.02 | 0.02 | |
| DeHa4 | MFA | 7 | 1.2 ± 0.2 | 340 ± 20 | 1.1 ± 0.05 | 0.25 |
| DFA | 7 | 11 ± 2 | 50 ± 3 | 0.16 ± 0.01 | 0.004 | |
| MFA | 6 | 1.7 ± 0.3 | 540 ± 30 | 1.7 ± 0.1 | 0.28 |
| | DFA | 6 | 12 ± 2 | 50 ± 4 | 0.16 ± 0.01 | 0.004 |
Data adapted from Farajollahi et al. (2024). Vmax values were measured per mg of purified enzyme. kcat/Km values were calculated for this guide.
For comparison, the activity of the dehalogenase H1 on 2,2-difluoroacetate was found to be approximately 9,000-fold lower than its activity on monofluoroacetate, further emphasizing the difficulty of gem-difluorinated substrate conversion.[12]
Experimental Protocols
Characterizing enzymes that defluorinate DFA requires a combination of techniques to express the protein, measure its activity, and identify the reaction products.
Caption: General experimental workflow for characterizing a novel DFA dehalogenase.
Protein Expression and Purification
This protocol is a generalized procedure based on methods for expressing microbial dehalogenases.[3][5]
-
Gene Synthesis and Cloning: The gene encoding the putative dehalogenase is synthesized with codon optimization for E. coli and cloned into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transformation: The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture (e.g., in LB media with appropriate antibiotic) and grown overnight. This is then used to inoculate a larger culture volume. Cultures are grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.
-
Induction: Protein expression is induced by adding a suitable inducer (e.g., 0.5 mM IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0), and lysed using sonication or a cell disruptor.
-
Purification: The lysate is clarified by centrifugation. If the protein is His-tagged, it is purified using a Ni-NTA affinity chromatography column. Further purification to homogeneity can be achieved using ion-exchange or size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
Fluoride Release Assay (Ion-Selective Electrode)
This method directly quantifies the fluoride ions released during the enzymatic reaction.[3][13]
-
Reaction Setup: Reactions are typically performed in a buffered solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) at a controlled temperature (e.g., 37°C). A typical 1 mL reaction mixture contains the buffer, a known concentration of the purified enzyme (e.g., 1-10 µM), and various concentrations of the substrate, this compound (e.g., 0.5 mM to 50 mM).
-
Incubation: The reaction is initiated by adding the substrate and incubated for a set period (from minutes to several hours, depending on enzyme activity). Time points are taken by stopping the reaction (e.g., by heat inactivation or addition of acid).
-
Sample Preparation: For each time point, an aliquot of the reaction mixture is taken. An equal volume of Total Ionic Strength Adjustment Buffer (TISAB) is added. TISAB maintains constant ionic strength, adjusts the pH, and contains a chelating agent to release any fluoride complexed with interfering cations.[14]
-
Measurement: The fluoride concentration is measured using a calibrated fluoride ion-selective electrode (ISE) connected to a millivolt or ion meter.
-
Calibration: A standard curve is generated using known concentrations of sodium fluoride (NaF) prepared in the same buffer and mixed with TISAB in the same ratio as the samples.
Product Identification by LC-MS/MS
This protocol confirms the identity of the final organic product, glyoxylate.[1][15]
-
Reaction Quenching: An enzymatic reaction is run to completion or for a long duration. The reaction is quenched, typically by adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) containing a small percentage of formic acid to precipitate the enzyme.
-
Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is collected, filtered (e.g., through a 0.22 µm filter), and transferred to an HPLC vial.
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18 column). A gradient elution is performed using mobile phases typically consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like acetic or formic acid to improve peak shape.[16]
-
Mass Spectrometry Detection: The column eluent is directed into a tandem mass spectrometer operating in negative ion mode. Glyoxylate is identified by its specific precursor ion m/z (e.g., 73.0 for [M-H]⁻) and its characteristic product ion fragments (e.g., m/z 29.0 for [CHO]⁻) using Multiple Reaction Monitoring (MRM).[15]
-
Confirmation: The retention time and mass spectrum of the peak in the enzymatic reaction sample are compared to those of an authentic glyoxylic acid standard.
Conclusion and Future Outlook
The hydrolytic defluorination of this compound by microbial enzymes represents a fascinating example of biocatalytic C-F bond cleavage. While the activity is often a promiscuous side reaction of fluoroacetate dehalogenases and generally exhibits lower efficiency compared to the natural substrate, it holds significant promise. Enzymes like DeHa2 and DeHa4 demonstrate that stable, long-term catalysis is possible.[4] For professionals in drug development, understanding this metabolic pathway is crucial for predicting the fate of gem-difluoro-containing pharmaceutical compounds. For researchers in bioremediation, these enzymes serve as a foundational blueprint for protein engineering efforts. Future work focused on directed evolution and rational design could enhance the catalytic efficiency and substrate scope of these dehalogenases, paving the way for practical applications in detoxifying environments contaminated with persistent organofluorine pollutants.
References
- 1. Structural insights into hydrolytic defluorination of this compound by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence‐ and activity‐based screening of microbial genomes for novel dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. azom.com [azom.com]
- 14. sentek.co.uk [sentek.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.com [phenomenex.com]
Unraveling the Microbial Gauntlet: A Technical Guide to the Degradation of Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Difluoroacetate (DFA), a halogenated organic compound, presents a significant challenge for environmental remediation and biological understanding due to the high stability of its carbon-fluorine bonds. However, the microbial world offers a fascinating array of enzymatic machinery capable of cleaving these resilient bonds. This technical guide provides an in-depth exploration of the microbial degradation pathways of DFA, offering a comprehensive resource on the core biochemical processes, quantitative data, and detailed experimental methodologies for researchers in the field.
The Core Pathway: Enzymatic Defluorination to Glyoxylate
The microbial degradation of this compound is primarily an enzymatic process facilitated by a specific class of enzymes known as fluoroacetate (B1212596) dehalogenases (FADs) . These enzymes catalyze the hydrolytic cleavage of the C-F bond, a critical step in the detoxification and metabolism of DFA.
The established pathway involves a two-step sequential defluorination of this compound, ultimately yielding glyoxylic acid.[1] This process is initiated by a nucleophilic attack on the alpha-carbon of DFA by an aspartate residue within the enzyme's active site.[2]
The overall transformation can be summarized as follows:
This compound → Fluoro-glycoaldehyde (intermediate) → Glyoxylic Acid
Several key enzymes from different microbial sources have been identified and characterized for their ability to degrade DFA. These include:
These enzymes exhibit varying efficiencies in DFA degradation, which are quantitatively captured by their kinetic parameters.
Quantitative Insights: A Comparative Look at Enzyme Kinetics
The efficiency of enzymatic degradation of this compound can be compared by examining the kinetic parameters of the involved enzymes. The following table summarizes the available data for the dehalogenases DeHa2 and DeHa4 from Delftia acidovorans when acting on this compound.
| Enzyme | Substrate | pH | K_m_ (mM) | V_max_ (nmol h⁻¹) | k_cat_ (h⁻¹) | k_cat_/K_m_ (h⁻¹ mM⁻¹) |
| DeHa2 | This compound | 7 | 1.83 | 1.98 | 0.05 | 0.03 |
| DeHa4 | This compound | 7 | 3.42 | 4.35 | 0.11 | 0.03 |
| DeHa4 | This compound | 6 | 2.97 | 4.17 | 0.10 | 0.03 |
Table 1: Kinetic parameters of DeHa2 and DeHa4 with this compound as a substrate. Data sourced from[3][4].
Visualizing the Process: Degradation Pathway and Experimental Workflows
To better understand the biochemical journey of this compound degradation and the methods to study it, the following diagrams illustrate the key pathways and experimental workflows.
Key Experimental Protocols
This section provides detailed methodologies for the essential experiments involved in studying the microbial degradation of this compound.
Microbial Culture and Degradation Assay
Objective: To cultivate microorganisms in the presence of this compound and monitor its degradation over time.
Materials:
-
Microorganism of interest (e.g., Delftia acidovorans, Dechloromonas aromatica)
-
Appropriate growth medium (specific to the microorganism)
-
This compound (stock solution)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Sterile syringes and filters
Procedure:
-
Prepare the appropriate growth medium and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of the selected microorganism.
-
Grow the culture to a desired optical density (e.g., mid-log phase) under optimal temperature and shaking conditions.
-
Introduce this compound to the culture to a final desired concentration (e.g., 1-10 mM) from a sterile stock solution.
-
Incubate the culture under the same growth conditions.
-
At specific time intervals (e.g., 0, 6, 12, 24, 48 hours), aseptically withdraw aliquots of the culture.
-
Separate the cells from the supernatant by centrifugation.
-
Filter-sterilize the supernatant for subsequent analysis.
Monitoring Defluorination using a Fluoride Ion-Selective Electrode (ISE)
Objective: To quantify the release of fluoride ions into the culture medium as an indicator of C-F bond cleavage.
Materials:
-
Fluoride Ion-Selective Electrode (ISE)
-
Reference electrode
-
pH/mV meter
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Fluoride standard solutions (e.g., 0.1, 1, 10, 100 ppm)
-
Culture supernatants (from 4.1)
Procedure:
-
Calibrate the fluoride ISE using a series of fluoride standard solutions diluted with TISAB (typically in a 1:1 ratio).[9][10][11] Plot the millivolt readings against the logarithm of the fluoride concentration to generate a standard curve.
-
For each culture supernatant sample, mix an equal volume of the supernatant with TISAB solution.[12]
-
Immerse the fluoride ISE and the reference electrode into the sample-TISAB mixture.
-
Stir the solution gently and allow the reading to stabilize.
-
Record the millivolt reading.
-
Determine the fluoride concentration in the sample by comparing the millivolt reading to the standard curve.
Analysis of this compound Degradation by ¹⁹F NMR Spectroscopy
Objective: To directly monitor the disappearance of the this compound signal and the appearance of the fluoride ion signal.
Materials:
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (optional, e.g., trifluorotoluene)
-
Culture supernatants (from 4.1)
Procedure:
-
Prepare the NMR samples by adding a known volume of the culture supernatant to an NMR tube containing a suitable deuterated solvent.
-
If using an internal standard for quantification, add a precise amount to each sample.
-
Acquire the ¹⁹F NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 times the T1 of the signals of interest for accurate quantification.[13][14]
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the resonance signals for this compound and the fluoride ion based on their characteristic chemical shifts.
-
Integrate the signals to determine their relative concentrations. The decrease in the integral of the this compound signal and the increase in the integral of the fluoride signal over time indicate degradation.[15][16]
Identification and Quantification of Glyoxylic Acid by LC-MS
Objective: To confirm the production of glyoxylic acid as the final degradation product and to quantify its concentration.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate LC column (e.g., C18)[6]
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile)[17]
-
Glyoxylic acid standard solutions
-
Culture supernatants (from 4.1)
Procedure:
-
Prepare a series of glyoxylic acid standard solutions of known concentrations to generate a calibration curve.
-
Prepare the culture supernatant samples for analysis. This may involve a simple dilution or a solid-phase extraction (SPE) step to remove interfering matrix components.[17]
-
Set up the LC-MS method, including the gradient elution program and the mass spectrometer parameters for detecting the deprotonated molecular ion of glyoxylic acid in negative ion mode.[6][18]
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared culture supernatant samples.
-
Identify the glyoxylic acid peak in the chromatograms based on its retention time and mass-to-charge ratio, comparing it to the standard.
-
Quantify the concentration of glyoxylic acid in the samples by interpolating its peak area from the calibration curve.[19]
Conclusion
The microbial degradation of this compound, while challenging, is a demonstrable phenomenon driven by specialized fluoroacetate dehalogenases. This guide has outlined the core degradation pathway, provided a summary of key enzymatic kinetics, and detailed the essential experimental protocols for studying this process. For researchers in environmental science, microbiology, and drug development, a thorough understanding of these microbial capabilities opens avenues for developing novel bioremediation strategies and for anticipating the metabolic fate of fluorinated compounds. The methodologies presented here provide a robust framework for further investigation into this critical area of biocatalysis.
References
- 1. Structural insights into hydrolytic defluorination of this compound by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sentek.co.uk [sentek.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. azom.com [azom.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 19. researchgate.net [researchgate.net]
"difluoroacetate as a precursor in organofluorine chemistry"
An In-depth Technical Guide to Difluoroacetate as a Precursor in Organofluorine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal and agrochemical chemistry. Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it highly valuable for modulating molecular properties like metabolic stability, membrane permeability, and binding affinity.[1][2] Difluoroacetic acid and its derivatives have become indispensable, cost-effective, and versatile precursors for introducing this valuable functional group. This guide provides a comprehensive overview of the core synthetic strategies utilizing this compound-derived reagents, including difluorocarbene generation, decarboxylative cross-coupling, and direct C-H functionalization, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Synthetic Strategies
This compound and its derivatives serve as precursors for two primary reactive intermediates: difluorocarbene (:CF₂) and the difluoromethyl radical (•CF₂H). The specific pathway is dictated by the choice of reagent and reaction conditions.
Difluorocarbene-Mediated Reactions
Halothis compound salts, such as sodium chlorothis compound (ClCF₂CO₂Na), are stable, commercially available reagents that generate difluorocarbene upon thermal decarboxylation.[3] This highly electrophilic intermediate is readily trapped by nucleophiles, providing a robust method for the synthesis of difluoromethyl ethers, thioethers, and selenoethers.[3]
General Reaction Scheme: Nu⁻ + ClCF₂CO₂Na → [Nu-CF₂-CO₂⁻] → Nu-CF₂H + CO₂ + Cl⁻ (via :CF₂)
This approach is particularly effective for the difluoromethylation of phenols to form aryl difluoromethyl ethers, a key functional group in pharmaceuticals like the proton-pump inhibitor Pantoprazole.[3][4]
Decarboxylative Difluoromethylation
Difluoroacetic acid can undergo decarboxylation under oxidative conditions to generate a difluoromethyl radical (•CF₂H). This radical is a key intermediate in a variety of powerful cross-coupling and functionalization reactions.
-
Photoredox and Electrocatalysis: Visible-light photoredox catalysis and dual-transition-metal electrocatalysis have emerged as powerful methods for generating the •CF₂H radical from this compound.[5][6] These methods enable the efficient difluoromethylation of (hetero)aryl halides under mild conditions, demonstrating broad functional group tolerance.[5] Nickel-catalyzed enantioselective variants have also been developed, allowing for the asymmetric construction of CF₂H-containing stereocenters.[2]
-
Direct C-H Difluoromethylation: A technically simple procedure allows for the direct C-H difluoromethylation of heteroaromatic compounds using difluoroacetic acid as the reagent, typically with an oxidant like potassium persulfate.[7][8] A key advantage of this method is the ability to control the degree of substitution; mono-difluoromethylation occurs at lower temperatures, while bis-difluoromethylation can be achieved under more forcing conditions.[7][8][9]
Other this compound-Derived Reagents
Specialized this compound derivatives have been developed to expand the scope of difluoromethylation.
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate: This reagent is used to introduce a difluoromethyl group to aromatic rings via a copper-catalyzed cross-coupling with (hetero)aryl halides, followed by hydrolysis and decarboxylation.
-
Bromo(difluoro)acetic acid: This inexpensive reagent provides a streamlined, one-step approach for the difluoromethylation of phenols to yield structurally diverse aryl difluoromethyl ethers (OCF₂H).[10]
Data Presentation: Reaction Scope and Yields
The following tables summarize quantitative data for key transformations using this compound precursors, demonstrating their broad applicability.
Table 1: Synthesis of Aryl Difluoromethyl Ethers via Difluorocarbene (Data synthesized from protocols described in Organic Syntheses.[3])
| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Hydroxyacetophenone | Cs₂CO₃ | DMF/H₂O | 120 | 2 | >90% |
| 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94% |
| 4-Methoxyphenol | Cs₂CO₃ | DMF/H₂O | 120 | 2 | ~85% |
| 2-Naphthol | Cs₂CO₃ | DMF/H₂O | 120 | 2 | ~90% |
Table 2: Direct C-H Difluoromethylation of Heterocycles with Difluoroacetic Acid (Representative data based on the scope described by Baran, et al.[7][9])
| Heterocycle | Oxidant | Temp (°C) | Product | Yield (%) |
| Caffeine | K₂S₂O₈ / AgNO₃ | 60 | 8-(Difluoromethyl)caffeine | 75% |
| 4-Phenylpyridine | K₂S₂O₈ / AgNO₃ | 80 | 2-(Difluoromethyl)-4-phenylpyridine | 65% |
| Thiophene | K₂S₂O₈ / AgNO₃ | 60 | 2-(Difluoromethyl)thiophene | 58% |
| Caffeine | K₂S₂O₈ / AgNO₃ | 100 | 8-(Trifluoromethyl)caffeine* | 70% |
*Note: At higher temperatures, bis-difluoromethylation or subsequent reactions can occur. The table shows a representative mono-functionalization.
Table 3: Photocatalytic Decarboxylative Difluoromethylation of Aryl Halides (Representative data based on the scope described by Liu, et al.[2][5])
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromobiphenyl | Ni/Photoredox | Organic Base | Acetonitrile | 88% |
| Ethyl 4-iodobenzoate | Ni/Photoredox | Organic Base | Acetonitrile | 75% |
| 3-Bromopyridine | Ni/Photoredox | Organic Base | Acetonitrile | 65% |
| 2-Chloroquinoline | Fe/Ni Electrocatalysis | - | DMF | 72% |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one
This protocol is adapted from a robust procedure published in Organic Syntheses for the difluoromethylation of phenols using sodium chlorothis compound.[3][11]
Reagents and Equipment:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.50 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (B8310253) (ClCF₂CO₂Na, 2.80 equiv)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar
-
Schlenk line
-
Air condenser
-
Oil bath
Procedure:
-
To a flame-dried round-bottom flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).[11]
-
Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.[11]
-
Add dry DMF (27 mL) and deionized water (3.2 mL) via syringe. Degas the resulting solution with a nitrogen stream for 1 hour while stirring.[11]
-
Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) in one portion under a positive flow of nitrogen.[11]
-
Quickly replace the septum with a flame-dried air condenser.
-
Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous gas evolution (CO₂) will be observed.[11]
-
Monitor the reaction by TLC (Hexanes/EtOAc 4:1, Rf of product ≈ 0.5).
-
After completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (100 mL) and extract with hexanes (3 x 75 mL).
-
Wash the combined organic layers with 10% aqueous LiCl solution (5 x 50 mL) and then with saturated NaCl solution (50 mL).[3]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dry the resulting oil under high vacuum to yield the pure aryl difluoromethyl ether product (expected yield: ~94%).[11]
Mandatory Visualizations
Diagram 1: Key Synthetic Pathways
Caption: Core synthetic pathways originating from this compound precursors.
Diagram 2: Experimental Workflow for Phenol Difluoromethylation
Caption: Step-by-step workflow for aryl difluoromethyl ether synthesis.
Diagram 3: Simplified Photocatalytic Cycle
Caption: A representative cycle for photoredox-mediated difluoromethylation.
References
- 1. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 10. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
A Comprehensive Technical Guide to Difluoroacetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroacetic acid (DFA) is a halogenated carboxylic acid with the chemical formula CHF₂COOH.[1] As a structural analog of acetic acid where two alpha-hydrogens are replaced by fluorine atoms, DFA exhibits unique physicochemical properties that make it a valuable reagent and building block in various chemical and pharmaceutical applications.[2] Its utility spans from being a key intermediate in the synthesis of agrochemicals and pharmaceuticals to its use as a reagent in analytical chemistry.[3] This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of difluoroacetic acid, detailed experimental protocols, and its significance in scientific research and drug development.
Physical and Chemical Properties
Difluoroacetic acid is a colorless liquid that is miscible with water and alcohols.[1] The strong electron-withdrawing nature of the two fluorine atoms significantly influences its acidity and reactivity.
Table 1: Physical Properties of Difluoroacetic Acid
| Property | Value | Reference |
| Molecular Formula | C₂H₂F₂O₂ | [4] |
| Molecular Weight | 96.03 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -1 °C | [1] |
| Boiling Point | 132-134 °C | [1] |
| Density | 1.526 g/cm³ (at 25 °C) | [1] |
| Solubility in Water | Miscible | [1] |
| pKa | 1.13 - 1.33 | [1][2] |
| Refractive Index (n20/D) | 1.344 | [5] |
| Vapor Pressure | 11.7 hPa (at 25 °C) | [5] |
| Flash Point | 78 °C | [1] |
Chemical Reactivity
Difluoroacetic acid exhibits reactivity characteristic of a strong carboxylic acid. It readily reacts with bases to form difluoroacetate salts.[1] A notable application of DFA is its use as a direct C-H difluoromethylating reagent in organic synthesis, allowing for the introduction of the difluoromethyl group into heteroaromatic compounds.[6][7] This reaction is of significant interest in medicinal chemistry for the synthesis of novel drug candidates.
The thermal decomposition of difluoroacetic acid in silica (B1680970) has been studied, with the main products being carbon monoxide, formyl fluoride (B91410), carbon dioxide, silicon tetrafluoride, and difluoroacetyl fluoride. The initial step is believed to be the elimination of hydrogen fluoride.
Experimental Protocols
Synthesis of Difluoroacetic Acid from Dichloroacetic Acid
This protocol describes a common method for the laboratory-scale synthesis of difluoroacetic acid.
Materials:
-
Dichloroacetic acid
-
Potassium fluoride (KF)
-
Water
-
Distillation apparatus
-
Reaction vessel with a reflux condenser and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve potassium fluoride in water.
-
Add dichloroacetic acid to the aqueous KF solution.[8]
-
Heat the mixture to 120-150 °C and stir vigorously under reflux for a specified time (e.g., 1-6 hours).[4][8]
-
Monitor the reaction progress using ¹H NMR and ¹⁹F NMR spectroscopy to confirm the conversion of dichloroacetic acid.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the difluoroacetic acid from the reaction mixture by fractional distillation.
Caption: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A proton NMR spectrum of difluoroacetic acid will show a triplet for the α-proton due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A fluorine-19 NMR spectrum will display a doublet for the two equivalent fluorine atoms, resulting from coupling to the α-proton.
-
Experimental Parameters (General):
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O).
-
Reference: Tetramethylsilane (TMS) for ¹H NMR and a fluorine-containing standard (e.g., CFCl₃ or trifluoroacetic acid) for ¹⁹F NMR.[9]
-
Acquisition: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A relaxation delay of several seconds is recommended for quantitative measurements.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the liquid.[10][11]
-
Expected Absorptions: The IR spectrum will show a broad O-H stretching band characteristic of a carboxylic acid, a strong C=O stretching absorption, and C-F stretching bands.
Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of difluoroacetic acid, often after derivatization to a more volatile ester.[12]
-
Ionization: Electron Ionization (EI) is a common method. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
Biological Significance and Applications in Drug Development
Difluoroacetic acid and its derivatives are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[13]
Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase
Difluoroacetic acid is a known inhibitor of pyruvate dehydrogenase kinase (PDK).[3][14] PDK is a key regulatory enzyme in glucose metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, difluoroacetic acid promotes the active, dephosphorylated state of PDC, leading to increased conversion of pyruvate to acetyl-CoA and enhanced glucose oxidation.[15] This mechanism of action is being explored for its therapeutic potential in various diseases, including metabolic disorders and cancer.
Caption: Inhibition of Pyruvate Dehydrogenase Kinase by Difluoroacetic Acid.
Metabolic Fate and Toxicology
Studies have shown that difluoroacetic acid can be nephrotoxic in rats, causing damage to the proximal and distal tubules.[16][17] Unlike some other halogenated acetic acids, its toxicity does not appear to be mediated by the release of fluoride ions.[16] The metabolic fate of difluoroacetic acid suggests that it is largely metabolically inert, a common characteristic of many per- and polyfluoroalkyl substances (PFAS).[18][19]
Handling and Safety
Difluoroacetic acid is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
Difluoroacetic acid is a versatile chemical with a unique set of physical and chemical properties that make it a valuable tool for researchers and professionals in various scientific fields. Its role as a building block in the synthesis of pharmaceuticals and agrochemicals, coupled with its utility as a difluoromethylating agent and a modulator of key metabolic enzymes, underscores its importance in modern chemistry and drug discovery. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and in industrial applications.
References
- 1. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 6. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 7. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nephrotoxicity of chlorofluoroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for C-H Difluoromethylation of Heterocycles using Difluoroacetate and its Surrogates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. The CF₂H moiety can act as a bioisostere for hydroxyl or thiol groups, modulate physicochemical properties such as lipophilicity and metabolic stability, and enhance binding affinity to biological targets. This document provides detailed application notes and experimental protocols for two prominent methods for the direct C-H difluoromethylation of heterocycles utilizing difluoroacetate-derived reagents.
Method 1: Silver-Catalyzed C-H Difluoromethylation with Difluoroacetic Acid (Minisci-Type Reaction)
This method offers a direct and operationally simple approach for the C-H difluoromethylation of a variety of heteroaromatic compounds.[1] It employs readily available and inexpensive difluoroacetic acid as the difluoromethyl source, with a silver salt as a catalyst and a persulfate salt as an oxidant.[1] The reaction proceeds via a Minisci-type radical mechanism.[1][2]
General Experimental Protocol
A representative procedure for the silver-catalyzed C-H difluoromethylation of a generic heterocycle is as follows:
-
To a reaction vessel, add the heterocyclic substrate (1.0 equiv), difluoroacetic acid (2.0-4.0 equiv), and silver(I) nitrate (B79036) (AgNO₃, 0.1-0.2 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or DMSO) and water.
-
To the stirred mixture, add potassium persulfate (K₂S₂O₈, 2.0-4.0 equiv) portion-wise.
-
Heat the reaction mixture to a temperature ranging from 40 to 80 °C. The reaction temperature can be adjusted to control the degree of difluoromethylation, with lower temperatures favoring mono-difluoromethylation.[1]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heterocycle.
Proposed Reaction Mechanism
The reaction is believed to proceed through a radical-mediated pathway initiated by the silver catalyst.
References
Application Notes and Protocols: Difluoroacetate-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties, particularly the difluoroacetate group, into organic molecules is a pivotal strategy in modern medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the difluoromethyl group (CF2H), a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This document provides detailed protocols and application notes for several key this compound-mediated reactions, offering researchers a practical guide to implementing these powerful synthetic methodologies.
Photoredox-/Copper-Catalyzed Decarboxylative Difluoroacetylation of α,β-Unsaturated Carboxylic Acids
This method facilitates the synthesis of difluoroalkylated alkenes from readily available α,β-unsaturated carboxylic acids and ethyl iodothis compound. The dual catalytic system, employing a photoredox catalyst and a copper catalyst, operates under mild conditions with visible light irradiation, offering an environmentally friendly approach.[3]
Reaction Optimization Data
The following table summarizes the optimization of reaction conditions for the decarboxylative difluoroacetylation of (E)-cinnamic acid.[3]
| Entry | Photocatalyst (PC) | Copper Catalyst (mol%) | Solvent | Base | Yield (%) | E/Z Ratio |
| 1 | [Ru(bpy)₃]Cl₂·6H₂O | CuTc (20) | MeCN | Et₃N | 40 | - |
| 2 | [Ru(phen)₃]Cl₂ | CuTc (20) | MeCN | Et₃N | 14 | - |
| 3 | fac-Ir(ppy)₃ | CuTc (20) | MeCN | Et₃N | 56 | - |
| 4 | Eosin Y | CuTc (20) | MeCN | Et₃N | 14 | - |
| 5 | [Ru(bpy)₃]Cl₂·6H₂O | CuI (20) | MeCN | Et₃N | 65 | 15/1 |
| 6 | [Ru(bpy)₃]Cl₂·6H₂O | CuBr (20) | MeCN | Et₃N | 70 | 18/1 |
| 7 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | MeCN | Et₃N | 75 | 20/1 |
| 8 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | DMF | Et₃N | 68 | 15/1 |
| 9 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | DCM | Et₃N | 80 | >20/1 |
| 10 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | THF | Et₃N | 72 | 18/1 |
| 11 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | DCM | K₂CO₃ | 55 | 10/1 |
| 12 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | DCM | t-BuOK | 48 | 8/1 |
| 13 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | DCM | DBU | 62 | 12/1 |
| 14 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | DCM | NaHCO₃ | 70 | 15/1 |
| 15 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (20) | DCM | NaH₂PO₄ | 45 | 10/1 |
| 16 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (10) | DCM | Et₃N | 78 | >20/1 |
| 17 | [Ru(bpy)₃]Cl₂·6H₂O | [Cu(MeCN)₄]PF₆ (5) | DCM | Et₃N | 72 | >20/1 |
Reaction Conditions: (E)-cinnamic acid (0.1 mmol), ethyl iodothis compound (1.5 equiv.), photocatalyst (2 mol%), copper catalyst, base (1.5 equiv.), solvent (1 mL), room temperature, argon atmosphere, 12 h, blue LEDs (λ = 450 ± 15 nm, 3 W).[3]
Experimental Protocol
-
To a Schlenk tube, add the α,β-unsaturated carboxylic acid (0.1 mmol, 1.0 equiv.), [Ru(bpy)₃]Cl₂·6H₂O (2 mol%), and [Cu(MeCN)₄]PF₆ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add dichloromethane (B109758) (DCM, 1 mL), triethylamine (B128534) (Et₃N, 1.5 equiv.), and ethyl iodothis compound (1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature under irradiation from a 3 W blue LED strip (λ = 450 ± 15 nm).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired difluoroalkylated alkene.[3]
Proposed Reaction Mechanism
Caption: Proposed mechanism for the dual photoredox- and copper-catalyzed decarboxylative difluoroacetylation.
Visible-Light-Driven Direct 2,2-Difluoroacetylation of Alkenes and Alkynes
This protocol describes a metal-free approach for the direct 2,2-difluoroacetylation of alkenes and alkynes using ethyl 2-bromo-2,2-difluoroacetate. The reaction is initiated by visible light irradiation in the presence of an organic pigment catalyst.[4][5]
Reaction Optimization Data
The following table summarizes the optimization of reaction conditions for the difluoroacetylation of 1-decene (B1663960).[4]
| Entry | Pigment (10 mol%) | Amine (equiv.) | Solvent | Yield (%) |
| 1 | Fluorescein (B123965) | TMEDA (4.0) | DMF | 65 |
| 2 | Eosin Y | TMEDA (4.0) | DMF | 58 |
| 3 | Eosin B | TMEDA (4.0) | DMF | 45 |
| 4 | Rhodamine B | TMEDA (4.0) | DMF | 33 |
| 5 | - | TMEDA (4.0) | DMF | 0 |
| 6 | Fluorescein | - | DMF | 0 |
| 7 | Fluorescein | DBU (4.0) | DMF | 15 |
| 8 | Fluorescein | Et₃N (4.0) | DMF | 22 |
| 9 | Fluorescein | TMEDA (4.0) | NMP | 85 |
| 10 | Fluorescein | TMEDA (4.0) | DMAc | 71 |
| 11 | Fluorescein | TMEDA (4.0) | DMSO | 68 |
Reaction Conditions: 1-decene (0.5 mmol), ethyl 2-bromo-2,2-difluoroacetate (1.0 mmol), pigment, amine, solvent (5 mL), blue LED irradiation (470 nm), room temperature, 24 h.[4]
Experimental Protocol
-
In a screw-capped test tube, dissolve the alkene or alkyne (0.5 mmol, 1.0 equiv.) and fluorescein (10 mol%) in N-methyl-2-pyrrolidinone (NMP, 5 mL).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 4.0 equiv.) and ethyl 2-bromo-2,2-difluoroacetate (2.0 equiv.) to the solution.
-
Seal the tube and stir the mixture under irradiation from a blue LED (470 nm) at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the 2,2-difluoroacetylated compound.[4]
Experimental Workflow
Caption: Workflow for visible-light-driven direct 2,2-difluoroacetylation.
Copper-Catalyzed β-Difluoroacetylation of Dihydropyrans and Glycals
This method provides a direct C-H functionalization approach for the synthesis of C-2 CF2-dihydropyrans and C-2 CF2-glycosides. The reaction is catalyzed by a copper salt and proceeds under an air atmosphere.[6][7][8]
Reaction Optimization Data
Optimization for the β-difluoroacetylation of 3,4-dihydro-2H-pyran.[6]
| Entry | Copper Catalyst (10 mol%) | Base (2 equiv.) | Solvent | Atmosphere | Yield (%) |
| 1 | Cu(OTf)₂ | Cs₂CO₃ | NMP | Argon | 19 |
| 2 | Cu(OAc)₂ | Cs₂CO₃ | NMP | Argon | <5 |
| 3 | CuCl₂ | Cs₂CO₃ | NMP | Argon | <5 |
| 4 | Cu(OTf)₂ | K₂CO₃ | NMP | Argon | 15 |
| 5 | Cu(OTf)₂ | Na₂CO₃ | NMP | Argon | 10 |
| 6 | Cu(OTf)₂ | Cs₂CO₃ | DMF | Argon | <5 |
| 7 | Cu(OTf)₂ | Cs₂CO₃ | MeCN | Argon | <5 |
| 8 | Cu(OTf)₂ | Cs₂CO₃ | Dioxane | Argon | <5 |
| 9 | Cu(OTf)₂ | Cs₂CO₃ | NMP | Air | 73 |
| 10 | Cu(OTf)₂ | Cs₂CO₃ | NMP | Air | 65 |
| 11 | CuI | Cs₂CO₃ | NMP | Air | 70 |
| 12 | [Cu(OTf)]₂·C₆H₆ | Cs₂CO₃ | NMP | Air | 62 |
| 13 | CuPF₆·(CH₃CN)₄ | Cs₂CO₃ | NMP | Air | 52 |
Reaction Conditions: 3,4-dihydro-2H-pyran (1.0 mmol), ethyl bromothis compound (2.0 equiv.), copper catalyst, base, solvent (2 mL), 80 °C, 16 h.[6]
Experimental Protocol
-
To a sealed tube, add the dihydropyran or glycal (1.0 mmol, 1.0 equiv.), copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add N-methyl-2-pyrrolidinone (NMP, 2 mL) and ethyl bromothis compound (2.0 equiv.).
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours under an air atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the C-2 difluoroacetylated product.[6]
Proposed Catalytic Cycle
Caption: Simplified proposed Cu(I)/Cu(III) catalytic cycle for β-difluoroacetylation.
N-Difluoroacetylation of Sulfoximines
This protocol details a practical method for the N-difluoroacetylation of sulfoximines using 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA), providing access to versatile fluorinated intermediates.[9]
Reaction Optimization Data
Optimization for the N-difluoroacetylation of S-methyl-S-phenylsulfoximine.[9]
| Entry | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | DMAP (1.0) | MeCN | 25 | 26 |
| 2 | Et₃N (1.0) | MeCN | 25 | <5 |
| 3 | DBU (1.0) | MeCN | 25 | <5 |
| 4 | DABCO (1.0) | MeCN | 25 | <5 |
| 5 | Pyridine (1.0) | MeCN | 25 | 10 |
| 6 | DMAP (1.0) | MeCN | 50 | 45 |
| 7 | DMAP (1.0) | MeCN | 80 | 68 |
| 8 | DMAP (1.0) | DCM | 80 | 55 |
| 9 | DMAP (1.0) | THF | 80 | 62 |
| 10 | DMAP (2.0) | DMF | 80 | 75 |
| 11 | K₂CO₃ (1.0) | MeCN | 80 | 78 |
| 12 | K₂CO₃ (2.0) | MeCN | 80 | 85 |
| 13 | Cs₂CO₃ (2.0) | MeCN | 80 | 56 |
| 14 | K₃PO₄ (1.0) | MeCN | 80 | 0 |
Reaction Conditions: S-methyl-S-phenylsulfoximine (0.2 mmol), TFEDMA (4.0 equiv.), additive, solvent (1 mL), 3 h.[9]
Experimental Protocol
-
To a vial, add the sulfoximine (B86345) (0.2 mmol, 1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add acetonitrile (B52724) (MeCN, 1 mL) followed by 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA, 4.0 equiv.).
-
Seal the vial and heat the reaction mixture at 80 °C for 3 hours.
-
After cooling to room temperature, filter the mixture and rinse the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-difluoroacetylated sulfoximine.[9]
Logical Relationship Diagram
Caption: Key components for the N-difluoroacetylation of sulfoximines.
References
- 1. Ethyl this compound as a new possible precursor of difluoromethylation | Poster Board #3879 - American Chemical Society [acs.digitellinc.com]
- 2. Photoinitiated stereoselective direct C(sp2)–H perfluoroalkylation and difluoroacetylation of enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Merging photoredox with copper catalysis: decarboxylative difluoroacetylation of α,β-unsaturated carboxylic acids with ICF2CO2Et - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper catalyzed β-difluoroacetylation of dihydropyrans and glycals by means of direct C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
Applications of Difluoroacetate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular structures has become a cornerstone of modern agrochemical design. The difluoromethyl group (-CHF₂), often derived from difluoroacetate precursors, is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, or amine functionalities. This functional group can significantly enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the development of novel agrochemicals, with a focus on a prominent class of fungicides: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).
Application Notes: Difluoromethyl Pyrazole (B372694) Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)
A significant application of this compound chemistry in the agrochemical sector is in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides. This scaffold is the core of several highly successful commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[1][2] These compounds function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of pathogenic fungi.[1][3][4]
The difluoromethyl group at the 3-position of the pyrazole ring is crucial for the biological activity of these fungicides.[1][2] It contributes to the molecule's binding affinity within the active site of the SDH enzyme, thereby disrupting the fungus's energy production and leading to its death. The development of these fungicides showcases the power of fluorine chemistry to create potent and effective crop protection agents.
Quantitative Data: In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity (EC₅₀ values in µg/mL) of various synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against a range of plant pathogenic fungi. These data are compiled from recent research articles and demonstrate the potential of this chemical class.
Table 1: Antifungal Activity of Novel Pyrazole Carboxamide Derivatives against Various Fungi
| Compound ID | Sclerotinia sclerotiorum | Rhizoctonia cerealis | Reference Compound |
| 5i | 0.73 | 4.61 | Fluxapyroxad (0.19) |
| 5p | - | 6.48 | Fluxapyroxad (16.99) |
| Boscalid | 0.51 | - | - |
Data sourced from a study on novel succinate dehydrogenase inhibitor derivatives.[5]
Table 2: Antifungal Activity of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) and Boscalid
| Fungal Species | EC₅₀ (µg/mL) of Compound 9m | EC₅₀ (µg/mL) of Boscalid |
| Pythium aphanidermatum | 0.118 | 15.32 |
| Rhizoctonia solani | 0.095 | 0.187 |
| Fusarium oxysporum | 0.136 | 28.54 |
| Botrytis cinerea | 0.102 | 0.983 |
| Sclerotinia sclerotiorum | 0.088 | 0.651 |
| Gibberella zeae | 0.125 | 21.66 |
| Phytophthora infestans | 0.142 | 35.78 |
Data sourced from a study on the synthesis and antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amide Derivatives
This protocol describes a general method for the synthesis of novel pyrazole carboxamide fungicides, adapted from published literature.[1][3]
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Appropriate substituted aniline (B41778) derivative
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline derivative (1.0 mmol) and triethylamine (1.2 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 mmol) in 5 mL of dichloromethane to the cooled reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the in vitro antifungal activity of synthesized compounds against various phytopathogenic fungi.[1][3]
Materials:
-
Synthesized test compounds
-
Commercial fungicide standards (e.g., Boscalid, Fluxapyroxad)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes
Procedure:
-
Prepare stock solutions of the test compounds and commercial standards in DMSO at a concentration of 10,000 µg/mL.
-
Prepare a series of dilutions of the stock solutions with sterile distilled water containing 0.1% Tween-80 to achieve the desired final test concentrations.
-
Add the appropriate volume of each test solution to molten PDA medium (held at 45-50 °C) to achieve the final concentrations for testing. Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate should be prepared with the same concentration of DMSO and Tween-80 without any test compound.
-
From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate containing the test compound and the control plate.
-
Incubate the plates at 25 ± 1 °C in the dark.
-
When the fungal growth in the control plate has almost reached the edge of the plate, measure the diameter of the fungal colony on all plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth) for each compound by probit analysis of the inhibition data.
Visualizations
Caption: Synthetic workflow for pyrazole carboxamide fungicides.
Caption: Mode of action for SDHI fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Difluoroacetate in Environmental Samples: A Guide to Analytical Methods and Protocols
For Immediate Release
[City, State] – [Date] – As environmental monitoring becomes increasingly critical, the demand for robust and sensitive analytical methods for emerging contaminants is paramount. Difluoroacetate (DFA), a haloacetic acid, has garnered attention due to its potential environmental presence and persistence. To support the scientific community in addressing this challenge, detailed application notes and protocols for the accurate detection and quantification of DFA in environmental matrices are outlined below. These guidelines are designed for researchers, scientists, and drug development professionals engaged in environmental analysis and safety assessment.
The following sections provide a comprehensive overview of the primary analytical techniques, including Ion Chromatography (IC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), complete with detailed experimental protocols and comparative performance data.
Analytical Methodologies: An Overview
The selection of an appropriate analytical method for DFA detection is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The three most prevalent techniques are:
-
Ion Chromatography (IC) with suppressed conductivity detection is a reliable method for the direct analysis of DFA in aqueous samples. It offers good sensitivity and selectivity for ionic analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that allows for the direct injection of water samples, often with minimal preparation. It is capable of achieving very low detection limits, making it ideal for trace analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step to convert the non-volatile DFA into a volatile ester before analysis. While more labor-intensive, this method provides excellent separation and confirmatory analysis.
Quantitative Data Summary
The performance of these analytical methods varies, particularly in terms of sensitivity. The following table summarizes key quantitative data for the detection of this compound and related haloacetic acids.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Ion Chromatography (IC) with Suppressed Conductivity | This compound (DFA) | Water | 38 µg/L | Not Reported | Not Reported | [1] |
| Ion Chromatography (IC) with Suppressed Conductivity | Monofluoroacetate (MFA) | Water | 21 µg/L | Not Reported | Not Reported | [1] |
| Ion Chromatography (IC) with Suppressed Conductivity | Trifluoroacetate (TFA) | Water | 36 µg/L | Not Reported | Not Reported | [1] |
| LC-MS/MS | Fluoroacetate Anion (FAA) | Drinking Water | 0.4 µg/L | 2 µg/L | Not Reported | |
| GC-MS | Dichloroacetic Acid (DCAA) | Drinking Water | 0.42 µg/L | 1.40 µg/L | 69.9 - 107.3 | |
| GC-MS | Nine Haloacetic Acids (HAA9) | Drinking Water | < 1 µg/L | Not Reported | 73 - 165 |
Experimental Protocols
Detailed protocols for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The following sections provide step-by-step methodologies for the key analytical techniques.
Ion Chromatography (IC) with Suppressed Conductivity Detection
This protocol is adapted from the method described by Wang et al. (2004) for the simultaneous determination of mono-, di-, and trifluoroacetate.[1]
Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex AS17).
-
Eluent generator for potassium hydroxide (B78521) gradient.
Procedure:
-
Sample Preparation:
-
For aqueous samples (e.g., river water), filter through a 0.45 µm syringe filter prior to injection.
-
For solid samples (e.g., soil, plant material), perform a suitable extraction (e.g., aqueous extraction) followed by filtration.
-
-
Chromatographic Conditions:
-
Column: Dionex AS17 anion-exchange column.
-
Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator.
-
Flow Rate: As per manufacturer's recommendation for the column.
-
Injection Volume: 50 µL.[1]
-
Detection: Suppressed conductivity.
-
Total Analysis Time: Approximately 35 minutes (including column re-equilibration).[1]
-
-
Quantification:
-
Prepare a series of calibration standards of DFA in deionized water.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of DFA in the samples by comparing their peak areas to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general procedure for the analysis of short-chain perfluoroalkyl substances, including DFA, in water samples via direct injection.
Instrumentation:
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column or a specialized column for polar compounds.
Procedure:
-
Sample Preparation (Direct Injection):
-
For water samples, minimal preparation is required. If necessary, filter the sample through a 0.22 µm syringe filter.
-
Transfer an aliquot of the sample into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).
-
Mobile Phase: A gradient of (A) water with a suitable additive (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate) and (B) methanol (B129727) or acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to DFA.
-
-
Quantification:
-
Prepare calibration standards in a matrix similar to the samples (e.g., reagent water or a clean environmental water sample).
-
Use an isotopically labeled internal standard for DFA if available to correct for matrix effects and instrument variability.
-
Construct a calibration curve and quantify the samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol involves the derivatization of DFA to its methyl ester for analysis by GC-MS. This method is suitable for a range of haloacetic acids.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary GC column suitable for the separation of haloacetic acid methyl esters (e.g., DB-5ms).
Procedure:
-
Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction (LLE):
-
Acidify the water sample (e.g., to pH < 0.5 with sulfuric acid).
-
Add a salt (e.g., sodium sulfate) to increase the ionic strength.
-
Extract the haloacetic acids with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
-
Derivatization with Acidic Methanol:
-
Evaporate the extract to a small volume.
-
Add acidic methanol (e.g., 10% H₂SO₄ in methanol).
-
Heat the mixture (e.g., at 50°C for 2 hours) to form the methyl esters of the haloacetic acids.
-
Neutralize the solution and extract the methyl esters with a non-polar solvent (e.g., hexane).
-
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to separate the target analytes (e.g., start at 40°C, ramp to 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan or Selected Ion Monitoring (SIM) mode to monitor for characteristic ions of the DFA methyl ester.
-
-
Quantification:
-
Prepare calibration standards of DFA that have undergone the same extraction and derivatization procedure.
-
Use a suitable internal standard.
-
Construct a calibration curve and quantify the samples.
-
Soil Sample Preparation for DFA Analysis
The extraction of DFA from soil requires a robust procedure to release the analyte from the soil matrix. The following is a general protocol that should be optimized and validated for specific soil types.
Procedure:
-
Sample Pre-treatment:
-
Air-dry the soil sample at ambient temperature.
-
Sieve the soil through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil.
-
-
Extraction:
-
Weigh a known amount of soil (e.g., 5-10 g) into a centrifuge tube.
-
Add an extraction solvent. An aqueous solution, potentially with a buffer to adjust pH, is a common choice for polar analytes. The use of a chelating agent in the extraction solution may improve recovery.
-
Agitate the mixture (e.g., by shaking or sonication) for a specified period (e.g., 30-60 minutes).
-
Centrifuge the sample to separate the soil particles from the extract.
-
-
Extract Clean-up and Analysis:
-
Filter the supernatant through a 0.45 µm filter.
-
The aqueous extract can then be analyzed directly by IC or LC-MS/MS, or undergo further clean-up (e.g., Solid Phase Extraction) if necessary.
-
Visualized Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each analytical method.
These detailed application notes and protocols provide a solid foundation for laboratories aiming to establish or enhance their capabilities for monitoring this compound in environmental samples. The choice of method will ultimately depend on the specific requirements of the analysis, but the information provided herein offers a comprehensive starting point for method development and validation.
References
Application Notes and Protocols: The Use of Difluoroacetic Acid in Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide research and pharmaceutical development, the accurate analysis of peptides is critical for characterization, purity assessment, and quality control. Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for these analyses. The choice of a mobile phase additive, specifically an ion-pairing agent, significantly impacts the quality of both chromatographic separation and mass spectrometric detection. While formic acid (FA) and trifluoroacetic acid (TFA) have been traditionally used, they present a trade-off between UV signal quality and MS sensitivity.[1]
Difluoroacetic acid (DFA) has emerged as a valuable alternative ion-pairing agent that balances the needs of both UV and MS detection in peptide analysis.[1] Unlike peptide coupling reagents that facilitate the formation of amide bonds during peptide synthesis, DFA's primary role is in the analytical characterization of synthesized peptides.[1] This document provides detailed application notes and protocols for the use of difluoroacetic acid in LC-UV/MS workflows for peptide analysis.
Advantages of Difluoroacetic Acid in Peptide Analysis
Difluoroacetic acid offers a compelling middle ground between the strong ion-pairing characteristics of TFA and the weaker ion-pairing of FA.
-
Improved UV Chromatography: Compared to formic acid, DFA provides sharper, more symmetrical (Gaussian) peaks and less baseline noise in UV chromatograms.[1] Peak widths can be reduced by 25% or more on average when switching from FA to DFA.[1]
-
Enhanced MS Sensitivity: While trifluoroacetic acid is an excellent ion-pairing agent for chromatography, it is known to cause significant suppression of the MS signal.[1] Difluoroacetic acid, being a weaker acid than TFA, results in considerably less signal suppression, leading to improved mass spectrometry response.[1]
-
Optimal for Dual-Detector Workflows: For analytical workflows that rely on both UV and MS data for comprehensive peptide characterization, DFA provides a more balanced performance, yielding high-quality data from both detectors simultaneously.[1]
Quantitative Data Summary
The following table summarizes the comparative performance of 0.1% (v/v) Formic Acid (FA), Difluoroacetic Acid (DFA), and Trifluoroacetic Acid (TFA) as ion-pairing agents in the analysis of a standard peptide mixture using reversed-phase LC-UV/MS.
| Parameter | 0.1% Formic Acid (FA) | 0.1% Difluoroacetic Acid (DFA) | 0.1% Trifluoroacetic Acid (TFA) |
| UV Peak Symmetry (Tailing Factor) | Broader, less symmetrical peaks | Notably more Gaussian (Symmetry ≈ 1.0)[1] | Gaussian (Symmetry ≈ 1.0)[1] |
| UV Peak Width @ 50% Height | Wider peaks | Reduced on average by ≥25% vs. FA[1] | Narrow peaks |
| UV Baseline | Noisier baseline[1] | Quieter baseline | Quiet baseline |
| MS Signal Intensity | Favorable MS intensity[1] | Increased MS response compared to TFA[1] | Significant MS signal suppression[1] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phases for Peptide LC-UV/MS Analysis
Objective: To prepare aqueous and organic mobile phases containing difluoroacetic acid for reversed-phase liquid chromatography of peptides.
Materials:
-
Milli-Q® or other high-purity water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
IonHance™ Difluoroacetic Acid (DFA) or equivalent high-purity DFA
-
Sterile, filtered mobile phase bottles
-
Graduated cylinders
-
0.2 µm solvent filters
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of high-purity water using a graduated cylinder.
-
Carefully add 1 mL of difluoroacetic acid to the water to achieve a final concentration of 0.1% (v/v).
-
Mix the solution thoroughly.
-
Filter the mobile phase through a 0.2 µm solvent filter into a clean, labeled mobile phase bottle.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile using a graduated cylinder.
-
Carefully add 1 mL of difluoroacetic acid to the acetonitrile to achieve a final concentration of 0.1% (v/v).
-
Mix the solution thoroughly.
-
Filter the mobile phase through a 0.2 µm solvent filter into a clean, labeled mobile phase bottle.
-
Degas the mobile phase.
-
Protocol 2: LC-UV/MS Analysis of Peptides Using Difluoroacetic Acid
Objective: To perform reversed-phase LC-UV/MS analysis of a peptide sample using mobile phases containing difluoroacetic acid.
Instrumentation and Columns:
-
UPLC/HPLC system with a UV detector (e.g., TUV) and an in-line mass spectrometer (e.g., QDa Mass Detector).
-
ACQUITY UPLC Peptide BEH C18 Column, 300 Å, 1.7 µm, 2.1 x 150 mm, or equivalent.
LC Method Parameters (Example):
| Parameter | Value |
| Mobile Phase A | 0.1% DFA in Water |
| Mobile Phase B | 0.1% DFA in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection Wavelength | 214 nm or 280 nm |
| Gradient | 5% to 45% B over 10 minutes |
Procedure:
-
Equilibrate the LC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare the peptide sample in an appropriate solvent, preferably Mobile Phase A.
-
Inject the peptide sample onto the column.
-
Run the LC gradient method as specified.
-
Acquire both UV and MS data throughout the chromatographic run.
-
After the analysis, wash the column with a high percentage of organic phase (e.g., 95% B) and then re-equilibrate to initial conditions if subsequent injections are planned. For storage, follow the column manufacturer's recommendations.
Visualizations
Caption: Workflow for Peptide Analysis using LC-UV/MS with DFA.
Caption: Comparison of Ion-Pairing Agents for Peptide LC-MS.
Conclusion
While difluoroacetate is not used as a peptide coupling agent for synthesis, difluoroacetic acid is a highly effective ion-pairing agent for the analytical characterization of peptides by LC-UV/MS.[1] It provides a superior balance of performance by improving chromatographic peak shape compared to formic acid and minimizing the mass spectrometric signal suppression associated with trifluoroacetic acid.[1] For researchers and drug development professionals engaged in peptide analysis, the adoption of difluoroacetic acid in their analytical workflows can lead to higher quality, more reliable data from both UV and MS detectors, thereby enhancing the overall analytical capability.
References
Application Notes and Protocols for Safe Handling and Storage of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and guidelines for the safe handling, storage, and disposal of difluoroacetic acid (DFAA). Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Health Effects
Difluoroacetic acid is a corrosive and combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] It is harmful if swallowed or inhaled and may be destructive to the tissues of the mucous membranes and upper respiratory tract.[1][2]
Summary of Hazards:
-
Lachrymator: Substance which increases the flow of tears.[2]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, work with difluoroacetic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
| Control | Specification | Regulatory Standard (USA) |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | - |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | 29 CFR 1910.133 |
| Hand Protection | Appropriate protective gloves (e.g., nitrile, neoprene). | 29 CFR 1910.138 |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1][2] | - |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[2][6] | 29 CFR 1910.134 |
| Foot Protection | Safety shoes are recommended.[1] | 29 CFR 1910.136 |
Safe Handling Procedures
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation of vapors or mists.[5]
-
Do not handle until all safety precautions have been read and understood.[1]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Use only non-sparking tools to prevent ignition.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
When diluting, ALWAYS add acid to water slowly; NEVER add water to acid to avoid a violent reaction.[5]
-
Do not eat, drink, or smoke in areas where difluoroacetic acid is handled or stored.[1]
Storage Requirements
Proper storage of difluoroacetic acid is crucial to maintain its stability and prevent hazardous situations.
| Storage Parameter | Requirement |
| Container | Store in a tightly closed, original container.[2] Suitable materials include amber glass bottles. Do not use aluminum or galvanized containers.[5] |
| Location | Store in a cool, dry, well-ventilated area designated as a corrosives area.[2][4] |
| Temperature | Store at room temperature.[6] |
| Incompatible Materials | Segregate from strong oxidizing agents, strong bases, acids, and materials readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[1][4][5] |
| General Precautions | Protect containers from physical damage and check regularly for leaks.[5] Store locked up.[4] |
Spill and Emergency Procedures
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2] |
5.2. Spill Cleanup Protocol
For minor spills, trained personnel can perform cleanup by following these steps. For major spills, evacuate the area and contact emergency responders.[7]
-
Alert Personnel: Notify others in the immediate area of the spill.[8]
-
Ensure Safety: Wear appropriate PPE, including respiratory protection if necessary.[8] Eliminate all ignition sources.[4]
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][5][9]
-
Absorption: Slowly and carefully cover the spill with the absorbent material, starting from the outside and working inwards.[8]
-
Neutralization (for acid spills): For acidic liquids, cautiously apply an acid neutralizer (e.g., sodium bicarbonate) from the edges of the spill inward.[9][10] Use pH paper to confirm neutralization.[9]
-
Collection: Once the material is absorbed and neutralized, carefully scoop the residue into a suitable, labeled container for hazardous waste disposal.[5][8]
-
Decontamination: Wash the spill area thoroughly with soap and water.[7][10]
-
Disposal: Dispose of the container with the absorbed material as hazardous waste in accordance with local, state, and federal regulations.[4]
Experimental Protocol: Acylation Reaction Using Difluoroacetic Acid
This protocol outlines a general procedure for an acylation reaction involving difluoroacetic acid. Note: This is a template and may require optimization for specific substrates and reaction conditions.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), in a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.
-
Charge the flask with the substrate to be acylated and an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of difluoroacetic acid in the same aprotic solvent.
-
Slowly add the difluoroacetic acid solution to the stirred reaction mixture via the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, add the activating agent (e.g., a carbodiimide (B86325) such as DCC or EDC) portion-wise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the specified temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
-
Diagrams
Caption: Workflow for the safe handling and storage of difluoroacetic acid.
Caption: Decision workflow for responding to a difluoroacetic acid spill.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
Optimizing Reaction Conditions for Difluoroacetylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoroacetyl group into organic molecules is a pivotal strategy in medicinal chemistry and drug discovery. This moiety can significantly modulate the physicochemical and biological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity. Achieving efficient and selective difluoroacetylation requires careful optimization of reaction conditions. This document provides detailed application notes and protocols for the difluoroacetylation of various substrates, summarizing key quantitative data and outlining experimental procedures.
I. Key Parameters for Optimization
The success of a difluoroacetylation reaction is highly dependent on the careful selection of several key parameters. The interplay between the substrate, difluoroacetylating agent, catalyst, solvent, base, and temperature determines the reaction's yield and selectivity. A systematic approach to optimizing these conditions is crucial for developing robust and scalable synthetic methods.
Caption: Key parameters influencing difluoroacetylation reactions.
II. Difluoroacetylation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, such as amines, anilines, and sulfoximines, are common substrates for difluoroacetylation, leading to the formation of valuable difluoroacetamides.
A. N-Difluoroacetylation of Sulfoximines with TFEDMA
A practical and general method for the N-difluoroacetylation of sulfoximines utilizes 1,1,2,2-tetrafluoro-N,N-dimethylethylamine (TFEDMA) as the difluoroacetylating agent.[1][2][3] This method demonstrates broad substrate scope and proceeds under mild conditions.
Table 1: Optimization of Reaction Conditions for N-Difluoroacetylation of a Model Sulfoximine (B86345) [2][3]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAP (cat.) | MeCN | rt | 1.5 | 26 |
| 2 | Et3N (2.0) | MeCN | rt | 1.5 | 0 |
| 3 | DBU (2.0) | MeCN | rt | 1.5 | 0 |
| 4 | DABCO (2.0) | MeCN | rt | 1.5 | 0 |
| 5 | Pyridine (B92270) (2.0) | MeCN | 0 to rt | 1.5 | 35 |
| 6 | KOH (2.0) | MeCN | rt | 1.5 | 95 |
| 7 | K2CO3 (2.0) | MeCN | rt | 1.5 | 88 |
| 8 | Cs2CO3 (2.0) | MeCN | rt | 1.5 | 85 |
General Protocol for N-Difluoroacetylation of Sulfoximines:
Caption: Workflow for N-difluoroacetylation of sulfoximines.
-
To a stirred solution of the sulfoximine (1.0 equiv) in acetonitrile (B52724) (MeCN), add potassium hydroxide (B78521) (KOH, 2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFEDMA (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][5]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-difluoroacetylated sulfoximine.[2][3]
B. Photoinduced Difluoroacetylation of Anilines
Visible-light-mediated methods provide a mild and efficient route for the difluoroacetylation of anilines. One approach involves the formation of an electron donor-acceptor (EDA) complex between the aniline (B41778) and ethyl difluoroiodoacetate.[1][6]
Table 2: Optimization of Conditions for Photoinduced Difluoroacetylation of Aniline [1][6]
| Entry | Base (equiv.) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | K2CO3 (1.5) | DMF | 525 nm | 24 | 65 |
| 2 | Cs2CO3 (1.5) | DMF | 525 nm | 24 | 58 |
| 3 | Na2CO3 (1.5) | DMSO | 427 nm | 16 | 85 |
| 4 | Na2CO3 (1.5) | MeCN | 427 nm | 16 | 45 |
| 5 | Na2CO3 (1.5) | Dioxane | 427 nm | 16 | 30 |
| 6 | - | DMSO | 427 nm | 16 | 0 |
| 7 | Na2CO3 (1.5) | DMSO | Dark | 16 | 0 |
General Protocol for Photoinduced Difluoroacetylation of Anilines:
Caption: Workflow for photoinduced difluoroacetylation of anilines.
-
In a vial, combine the aniline (1.0 equiv), sodium carbonate (Na2CO3, 1.5 equiv), and ethyl difluoroiodoacetate (ICF2COOEt, 1.3 equiv).[6]
-
Seal the vial, evacuate, and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) and degas the mixture again.
-
Irradiate the reaction mixture with a 427 nm lamp for 16 hours with stirring.
-
After the reaction is complete, add water and extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]
-
Purify the residue by flash chromatography to yield the difluoroacetylated aniline.
III. Copper-Catalyzed Difluoroacetylation of Enamides
Copper catalysis enables the direct C-H difluoroacetylation of enamides using ethyl bromodifluoroacetate (BrCF2CO2Et), providing a regioselective method for the synthesis of β-difluoroester substituted enamides.[7][8]
Table 3: Optimization of Copper-Catalyzed Difluoroacetylation of an Enamide [8]
| Entry | Copper Salt (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | - | K2CO3 (2.0) | MeCN | 80 | 45 |
| 2 | Cu(OAc)2 (10) | - | K2CO3 (2.0) | MeCN | 80 | 20 |
| 3 | Cu(MeCN)4PF6 (10) | - | K2CO3 (2.0) | MeCN | 80 | 75 |
| 4 | Cu(MeCN)4PF6 (10) | dtbpy (10) | K2CO3 (2.0) | MeCN | 80 | 82 |
| 5 | Cu(MeCN)4PF6 (10) | - | Na2CO3 (2.0) | MeCN | 80 | 65 |
| 6 | Cu(MeCN)4PF6 (10) | - | Cs2CO3 (2.0) | MeCN | 80 | 70 |
| 7 | Cu(MeCN)4PF6 (10) | - | K2CO3 (2.0) | Dioxane | 80 | 55 |
General Protocol for Copper-Catalyzed Difluoroacetylation of Enamides:
-
To a reaction tube, add the enamide (1.0 equiv), Cu(MeCN)4PF6 (10 mol%), and potassium carbonate (K2CO3, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous acetonitrile (MeCN) followed by ethyl bromothis compound (BrCF2CO2Et, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at 80 °C for 6-12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Difluoroacetylation of Other Substrates
The principles of optimizing reaction conditions can be extended to other substrate classes, including alcohols and carbon acids.
A. Difluoroacetylation of Alcohols
Alcohols can be difluoroacetylated using difluoroacetic anhydride (B1165640). The reaction is typically performed in the presence of a base to neutralize the difluoroacetic acid byproduct.
General Considerations for Optimizing Alcohol Difluoroacetylation:
-
Difluoroacetylating Agent: Difluoroacetic anhydride is a common and effective reagent.
-
Base: Non-nucleophilic organic bases like pyridine or triethylamine (B128534) are often used.
-
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally suitable.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.
B. Difluoroacetylation of Carbon Acids
Activated C-H bonds in carbon acids can be difluoromethylated, which can be considered a related transformation. For instance, TMSCF2Br has been used for the C-difluoromethylation of various carbon nucleophiles.[9][10][11]
Key Optimization Parameters for C-H Difluoromethylation:
-
Difluoromethylating Agent: TMSCF2Br is an effective reagent for generating difluorocarbene.
-
Base: Strong bases like potassium tert-butoxide (KOtBu) are required to deprotonate the carbon acid.
-
Solvent: Aprotic solvents such as toluene (B28343) or THF are commonly employed.
-
Temperature: Reaction temperatures can vary depending on the substrate's acidity and reactivity.
V. General Work-up Procedure
A standard aqueous work-up is typically employed to isolate and purify the difluoroacetylated products.[4][5][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed olefinic C–H difluoroacetylation of enamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols for the Synthesis of Difluoroacetylated Nucleosides in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of nucleosides has been a cornerstone of antiviral drug discovery, leading to the development of numerous clinically effective therapies. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall therapeutic profile. While much research has focused on the direct fluorination of the sugar or base moieties of nucleosides, the strategic addition of fluorinated functional groups represents a promising and underexplored avenue for developing novel antiviral agents.
This document outlines the synthesis and potential antiviral applications of a novel class of modified nucleosides: difluoroacetylated nucleosides . The difluoroacetyl group (F₂HC(C=O)-) offers a unique combination of properties, including increased lipophilicity and the potential for specific interactions with viral enzymes. These characteristics make difluoroacetylated nucleosides attractive candidates for broad-spectrum antiviral research, targeting a range of viruses such as HIV, Hepatitis B and C, and influenza viruses. Herein, we provide detailed protocols for the synthesis of these compounds, their proposed mechanism of action, and methods for evaluating their antiviral efficacy.
Proposed Mechanism of Antiviral Action
Difluoroacetylated nucleosides are designed as prodrugs that can permeate cell membranes more effectively than their parent nucleosides due to increased lipophilicity. Once inside the host cell, it is hypothesized that cellular esterases will cleave the difluoroacetyl group, releasing the parent nucleoside. This nucleoside is then expected to be phosphorylated by host or viral kinases to its active triphosphate form.[1] This active triphosphate can then act as a competitive inhibitor or a chain terminator of viral polymerases (e.g., reverse transcriptase or RNA polymerase), thereby halting viral replication.[1][2] The presence of the difluoroacetyl group on the parent compound may also influence drug uptake and tissue distribution.
Caption: Proposed mechanism of action for difluoroacetylated nucleosides.
Synthetic Workflow
The synthesis of difluoroacetylated nucleosides can be achieved through a straightforward acylation reaction. The general strategy involves the reaction of a parent nucleoside with a suitable difluoroacetylating agent, such as difluoroacetic anhydride (B1165640), in the presence of a base. The reaction can be directed towards the hydroxyl groups of the sugar moiety or the exocyclic amino groups of the nucleobase by employing appropriate protecting group strategies.
Caption: General synthetic workflow for difluoroacetylated nucleosides.
Experimental Protocols
Protocol 1: Synthesis of 3',5'-O-bis(difluoroacetyl)-2'-deoxycytidine
This protocol describes a representative synthesis of a difluoroacetylated pyrimidine (B1678525) nucleoside.
Materials:
-
Difluoroacetic anhydride
-
Anhydrous Pyridine (B92270)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a stirred solution of 2'-deoxycytidine (1 mmol) in anhydrous pyridine (10 mL) at 0 °C, add difluoroacetic anhydride (3 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 3',5'-O-bis(difluoroacetyl)-2'-deoxycytidine.
Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol outlines a standard method for evaluating the antiviral activity of a synthesized compound against a susceptible virus (e.g., Herpes Simplex Virus-1, HSV-1) in a suitable cell line (e.g., Vero cells).
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Herpes Simplex Virus-1 (HSV-1)
-
Synthesized difluoroacetylated nucleoside
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the difluoroacetylated nucleoside in DMEM.
-
Pre-treat the confluent cell monolayers with the different concentrations of the compound for 2 hours.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add an overlay of methylcellulose medium containing the respective concentrations of the test compound.
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator until viral plaques are visible.
-
Fix the cells with a methanol/acetone mixture and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
Simultaneously, perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.
Data Presentation
The following tables present hypothetical but realistic data for a series of synthesized difluoroacetylated nucleosides.
Table 1: Synthesis and Characterization of Difluoroacetylated Nucleosides
| Compound ID | Parent Nucleoside | Position of Difluoroacetylation | Yield (%) | ¹H NMR (δ ppm) | Mass Spec (m/z) [M+H]⁺ |
| DFAN-01 | 2'-Deoxycytidine | 3',5'-O-bis | 78 | 7.8 (d, 1H), 6.2 (t, 1H), 6.1 (t, 1H, CHF₂) | 406.1 |
| DFAN-02 | Guanosine | 2',3',5'-O-tris | 65 | 8.1 (s, 1H), 6.3 (t, 1H, CHF₂), 5.9 (d, 1H) | 516.1 |
| DFAN-03 | Adenosine (B11128) | N⁶,2',3',5'-O-tetrakis | 55 | 8.6 (s, 1H), 8.4 (s, 1H), 6.4 (t, 1H, CHF₂) | 596.1 |
| DFAN-04 | Uridine | 2',3',5'-O-tris | 72 | 7.9 (d, 1H), 6.3 (t, 1H, CHF₂), 5.9 (d, 1H) | 479.1 |
Table 2: Antiviral Activity and Cytotoxicity of Difluoroacetylated Nucleosides
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| DFAN-01 | HIV-1 | 2.5 | >100 | >40 |
| DFAN-01 | HSV-1 | 5.2 | >100 | >19.2 |
| DFAN-02 | HBV | 1.8 | 85 | 47.2 |
| DFAN-03 | Influenza A | 8.1 | >100 | >12.3 |
| DFAN-04 | HCV | 4.5 | 92 | 20.4 |
Conclusion
The synthesis of difluoroacetylated nucleosides presents a novel and promising strategy in the search for new antiviral agents. The straightforward synthetic route, coupled with the potential for enhanced cellular uptake and a well-established mechanism of action for the parent nucleosides, makes this class of compounds highly attractive for further investigation. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these compounds, potentially leading to the discovery of new drug candidates with improved therapeutic properties. Further studies should focus on optimizing the synthetic procedures, exploring the structure-activity relationships, and conducting in vivo efficacy and safety evaluations.
References
Application of Difluoroacetate in PET Imaging: A Focus on the Analog [18F]Fluoroacetate
A comprehensive search for the application of [18F]difluoroacetate in positron emission tomography (PET) imaging did not yield sufficient specific information in the public domain. However, its close analog, [18F]fluoroacetate ([18F]FAC), is a well-researched radiotracer with potential applications in oncology and neuroscience. This document provides detailed application notes and protocols for [18F]FAC, which may serve as a valuable reference for researchers, scientists, and drug development professionals interested in fluorinated acetate (B1210297) analogs for PET imaging.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. [11C]Acetate has shown promise in imaging tumors with altered fatty acid metabolism, such as prostate cancer, that are often poorly visualized with the more common tracer, [18F]FDG. However, the short half-life of carbon-11 (B1219553) (20.4 minutes) limits its widespread clinical use. The development of fluorine-18 (B77423) labeled acetate analogs, such as [18F]fluoroacetate ([18F]FAC), with a longer half-life of 110 minutes, offers a practical alternative for imaging metabolic alterations in cancer and other diseases.[1]
[18F]FAC serves as a substrate for acetyl-CoA synthetase, entering cellular metabolism in a similar manner to acetate. Its uptake and retention are indicative of cellular fatty acid synthesis and mitochondrial activity. This makes it a promising tracer for visualizing tumors that exhibit high rates of lipogenesis and for studying glial metabolism in the brain.[2][3]
Application Notes
Oncological Imaging
[18F]FAC has demonstrated potential for imaging various cancers, particularly those with high lipid metabolism. Preclinical studies have shown its utility in visualizing prostate cancer xenografts with higher tumor-to-organ ratios compared to [11C]acetate for most organs.[1] It is being explored as a biomarker for assessing whole-body tumor burden and response to therapies in conditions like Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM).[2]
Neuroimaging
[18F]FAC is selectively taken up by glial cells, making it a valuable tool for imaging glial metabolism. This has significant implications for studying neuroinflammatory and neurodegenerative diseases. Studies have shown enhanced uptake of [18F]FAC in rodent models of glioblastoma, stroke, and ischemia-hypoxia, correlating with the extent of glial activation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of [18F]FAC.
| Parameter | Value | Reference |
| Radiochemical Yield | 55% ± 5% | [1] |
| Radiochemical Purity | >99% | [1] |
| Synthesis Time | ~35 minutes | [1] |
Table 1: Radiosynthesis of [18F]Fluoroacetate.
| Tissue | %ID/g (mean ± SD) |
| CWR22 Prostate Tumor | 4.01 ± 0.32 |
| Blood | 1.15 ± 0.12 |
| Heart | 2.15 ± 0.21 |
| Lung | 1.35 ± 0.14 |
| Liver | 2.65 ± 0.28 |
| Spleen | 0.85 ± 0.09 |
| Pancreas | 1.95 ± 0.22 |
| Stomach | 0.45 ± 0.05 |
| Intestines | 1.05 ± 0.11 |
| Kidneys | 3.25 ± 0.35 |
| Muscle | 0.55 ± 0.06 |
| Bone | 1.25 ± 0.13 |
Table 2: Biodistribution of [18F]FAC in CWR22 Tumor-Bearing nu/nu Mice at 30 minutes Post-Injection.[1] (%ID/g = percentage of injected dose per gram of tissue).
| Tumor-to-Organ Ratio | Value |
| Tumor-to-Blood | 3.49 |
| Tumor-to-Heart | 1.87 |
| Tumor-to-Lung | 2.97 |
| Tumor-to-Liver | 1.51 |
| Tumor-to-Kidneys | 1.23 |
| Tumor-to-Muscle | 7.29 |
| Tumor-to-Bone | 3.21 |
Table 3: Tumor-to-Organ Ratios of [18F]FAC in CWR22 Tumor-Bearing nu/nu Mice at 30 minutes Post-Injection.[1]
Experimental Protocols
Radiosynthesis of [18F]Fluoroacetate
This protocol describes a common method for the synthesis of [18F]FAC.
Diagram of the Radiosynthesis Workflow:
Caption: Workflow for the automated synthesis of [18F]Fluoroacetate.
Materials:
-
[18F]Fluoride produced from a cyclotron.
-
Anion exchange cartridge (e.g., QMA Sep-Pak).
-
Kryptofix 2.2.2 (K222).
-
Potassium carbonate (K2CO3).
-
Acetonitrile (anhydrous).
-
Ethyl bromoacetate.
-
Sodium hydroxide (B78521) (NaOH).
-
Solid-phase extraction (SPE) cartridges for purification.
-
Sterile water for injection.
-
0.9% Sodium chloride for injection.
Procedure:
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [18F]fluoride. The trapped [18F]fluoride is then eluted with a solution of K2CO3 and K222 in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride is dried by azeotropic distillation with anhydrous acetonitrile to remove water, which is crucial for the subsequent nucleophilic substitution reaction.
-
Nucleophilic Substitution: The precursor, ethyl bromoacetate, dissolved in anhydrous acetonitrile is added to the dried [18F]fluoride/K222 complex. The reaction mixture is heated at a high temperature (e.g., 110°C) for a short duration (e.g., 10 minutes) to facilitate the nucleophilic substitution of the bromide with [18F]fluoride, forming [18F]ethyl fluoroacetate.
-
Hydrolysis: The resulting [18F]ethyl fluoroacetate is hydrolyzed using a base, such as sodium hydroxide, to yield [18F]fluoroacetate.
-
Purification: The crude [18F]fluoroacetate is purified using SPE cartridges to remove unreacted precursor, byproducts, and the catalyst complex.
-
Formulation: The purified [18F]fluoroacetate is formulated in a physiologically compatible solution, such as 0.9% sodium chloride, for injection.
Quality Control of [18F]Fluoroacetate
Procedure:
-
Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) to separate [18F]FAC from any radioactive impurities.
-
Radionuclidic Purity: Assessed using a gamma-ray spectrometer to ensure the absence of other positron-emitting radionuclides.
-
pH: Measured to ensure it is within the physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for in vivo administration.
Preclinical PET Imaging with [18F]Fluoroacetate
This protocol outlines a general procedure for in vivo PET imaging in a tumor xenograft model.
Diagram of the Preclinical PET Imaging Workflow:
Caption: General workflow for preclinical PET/CT imaging with [18F]FAC.
Materials:
-
Tumor-bearing animal model (e.g., nu/nu mice with CWR22 xenografts).
-
[18F]Fluoroacetate solution for injection.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
Procedure:
-
Animal Preparation: The animal is anesthetized and positioned on the scanner bed. A tail vein catheter may be placed for tracer injection.
-
Tracer Administration: A known activity of [18F]FAC is administered intravenously.
-
PET/CT Imaging: A dynamic PET scan is initiated immediately after tracer injection and acquired for a specified duration (e.g., 60 minutes). A CT scan is also acquired for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: The PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the tumor and various organs on the co-registered PET/CT images to generate time-activity curves.
-
Quantification: The uptake of [18F]FAC in the ROIs is quantified, typically as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Signaling Pathway
Diagram of the Proposed Metabolic Pathway of [18F]Fluoroacetate:
Caption: Proposed metabolic pathway of [18F]Fluoroacetate.
[18F]Fluoroacetate is transported into the cell and is a substrate for acetyl-CoA synthetase, which converts it to [18F]fluoroacetyl-CoA. This activated form can then enter two primary metabolic pathways:
-
TCA Cycle: [18F]Fluoroacetyl-CoA can condense with oxaloacetate, catalyzed by citrate synthase, to form [18F]fluorocitrate. [18F]Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. This inhibition leads to the metabolic trapping of the radiotracer within the cell.[2]
-
Fatty Acid Synthesis: In cancer cells with upregulated lipogenesis, [18F]fluoroacetyl-CoA can be incorporated into fatty acids, providing another mechanism for tracer retention.[1]
The relative contribution of these pathways to the overall [18F]FAC signal can vary depending on the cell type and its metabolic state.
References
- 1. 18F-fluoroacetate: a potential acetate analog for prostate tumor imaging--in vivo evaluation of 18F-fluoroacetate versus 11C-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]Fluorocholine and [18F]Fluoroacetate PET as Imaging Biomarkers to Assess Phosphatidylcholine and Mitochondrial Metabolism in Preclinical Models of TSC and LAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET of glial metabolism using 2-18F-fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Difluoroacetate in the Synthesis of Advanced Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials possessing unique and highly desirable properties, including exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility. These characteristics make them invaluable in a wide range of applications, from advanced coatings and electronics to biomedical devices and drug delivery systems.[1][2] The introduction of fluorine atoms into a polymer backbone significantly alters its physicochemical properties.[3] Ethyl difluoroacetate and its derivatives serve as crucial precursors in the synthesis of various fluorinated monomers, which are the essential building blocks for these high-performance polymers.[2] This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers, highlighting the role of this compound as a key starting material for monomer synthesis.
Application: Fluorinated Polymers in Drug Delivery
The unique properties of fluorinated polymers make them highly suitable for advanced drug delivery applications. Their hydrophobic and lipophobic nature can be leveraged to create stable nanoparticles and micelles for encapsulating therapeutic agents. The strong carbon-fluorine bond enhances the metabolic stability of the polymer, leading to a longer circulation time for the drug carrier in the body.[3] Furthermore, the controlled release of drugs can be achieved by designing fluorinated polymers with stimuli-responsive functionalities.
A key application is in the development of targeted cancer therapies. Fluorinated polymer-based nanoparticles can be engineered to accumulate preferentially at tumor sites through the enhanced permeability and retention (EPR) effect. Surface modification of these nanoparticles with targeting ligands can further enhance their specificity for cancer cells, thereby reducing off-target toxicity and improving therapeutic efficacy.
Below is a conceptual workflow for the development of a fluorinated polymer-based drug delivery system, starting from a this compound precursor.
Caption: Workflow from this compound precursor to a drug delivery system.
Experimental Protocols
This section provides a representative protocol for the synthesis of a fluorinated polymer, poly(2,2-difluoroethyl acrylate), starting from the conceptual synthesis of the monomer from a this compound precursor.
Part 1: Synthesis of 2,2-Difluoroethyl Acrylate Monomer
Objective: To synthesize the fluorinated monomer, 2,2-difluoroethyl acrylate, which can be conceptually derived from a this compound precursor through reduction and esterification. A more direct laboratory synthesis often involves the esterification of 2,2-difluoroethanol (B47519) with acryloyl chloride.
Materials:
-
2,2-Difluoroethanol
-
Acryloyl chloride
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone as a polymerization inhibitor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2,2-difluoroethyl acrylate.
Part 2: Free Radical Polymerization of 2,2-Difluoroethyl Acrylate
Objective: To synthesize poly(2,2-difluoroethyl acrylate) via free radical polymerization using azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
2,2-Difluoroethyl acrylate (purified monomer from Part 1)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve 2,2-difluoroethyl acrylate (100 eq) and AIBN (1 eq) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with constant stirring.
-
After 24 hours, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(2,2-difluoroethyl acrylate).
Table 1: Monomer Synthesis Yield
| Compound | Starting Material | Product | Yield (%) |
| 2,2-Difluoroethyl Acrylate | 2,2-Difluoroethanol | 2,2-Difluoroethyl Acrylate | ~75-85 |
Table 2: Polymerization Reaction and Characterization
| Monomer | Initiator | Polymer | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 2,2-Difluoroethyl Acrylate | AIBN | Poly(2,2-difluoroethyl acrylate) | >90 | 15,000 - 25,000 | 1.5 - 2.0 | -10 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. Tg (Glass transition temperature) is determined by Differential Scanning Calorimetry (DSC).
Visualization of Polymerization Process
The following diagram illustrates the logical steps involved in the synthesis of a fluorinated polymer from a monomer precursor.
Caption: Experimental workflow for fluorinated polymer synthesis.
Conclusion
While this compound itself is not typically used as a direct initiator for polymerization, its role as a precursor in the synthesis of fluorinated monomers is fundamental to the development of advanced fluorinated polymers. The protocols and data presented here provide a representative guide for researchers in the synthesis and characterization of these versatile materials. The unique properties of fluorinated polymers, made accessible through precursors like this compound, continue to drive innovation in fields ranging from materials science to drug development.
References
Application Notes and Protocols: Biocatalytic Defluorination of Difluoroacetate using Fluoroacetate Dehalogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocatalytic potential of fluoroacetate (B1212596) dehalogenase (FAD) for the defluorination of difluoroacetate (DFA). This technology holds promise for applications in synthetic chemistry, bioremediation of organofluorine compounds, and the development of novel pharmaceutical synthesis pathways.
Introduction
Fluoroacetate dehalogenases are enzymes capable of cleaving the highly stable carbon-fluorine bond in fluoroacetate under mild physiological conditions.[1][2] While their primary substrate is fluoroacetate, recent studies have demonstrated that several microbial FADs exhibit significant hydrolytic activity towards this compound, converting it to glyoxylic acid through two consecutive defluorination reactions.[1][3][4] This discovery opens up new avenues for the enzymatic processing of polyfluorinated organic acids, which are often persistent environmental pollutants and can be challenging precursors in chemical synthesis.[5][6][7]
The enzymatic transformation of this compound by FADs is a promising green alternative to conventional chemical defluorination methods, which often require harsh reaction conditions. Understanding the substrate specificity, reaction mechanism, and kinetics of this biocatalytic process is crucial for its practical implementation.
Biocatalytic Activity on this compound
Screening of various microbial fluoroacetate dehalogenases has identified several enzymes with significant activity against this compound.[1][8] Notably, FADs from Dechloromonas aromatica (DAR3835), Nostoc sp. (NOS0089), and Delftia acidovorans (DeHa4 and a Delftia defluorinase) have been shown to effectively defluorinate DFA.[1][3][8] In contrast, the FAD from Burkholderia sp. FA1 was reported to be inert towards this compound.[2]
The final product of the enzymatic defluorination of this compound has been identified as glyoxylic acid.[1][5] This is achieved through a proposed mechanism involving two successive defluorination reactions.[1][4][9]
Quantitative Data Summary
The following table summarizes the reported kinetic parameters for fluoroacetate dehalogenases acting on fluoroacetate and other haloacetates. Data for this compound is still emerging, and detailed kinetic parameters are not yet widely available in the literature.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Relative Activity (%) | Reference |
| Burkholderia sp. FA1 | Fluoroacetate | 9.1 | 61 | 100 | [2] |
| Chloroacetate | 15 | 2.6 | 2.6 | [2] | |
| Bromoacetate | - | - | 2.5 | [2] | |
| This compound | - | - | Inert | [2] | |
| Delftia acidovorans B | 2-Fluoropropionic acid | 6.12 ± 0.13 | 330 ± 60 min-1 (kcat) | - | [6] |
Experimental Protocols
Protocol 1: Screening of Fluoroacetate Dehalogenase Activity against this compound
This protocol outlines a general method for screening the activity of purified FADs against this compound using a colorimetric assay.
Materials:
-
Purified fluoroacetate dehalogenase
-
This compound sodium salt
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Reagents for a colorimetric fluoride (B91410) detection assay (e.g., based on zirconium-SPADNS) or a coupled-enzyme continuous assay.[3]
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer.
-
In a 96-well microplate, set up the reaction mixture containing:
-
50 µL of Tris-HCl buffer (50 mM, pH 7.5)
-
10 µL of purified FAD enzyme (at a suitable concentration, e.g., 0.1 mg/mL)
-
10 µL of this compound solution (to a final concentration of 10 mM)
-
-
Include appropriate controls:
-
No-enzyme control (replace enzyme with buffer)
-
No-substrate control (replace substrate with buffer)
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation, depending on the detection method).
-
Measure the release of fluoride ions using a colorimetric assay according to the manufacturer's instructions or a continuous assay.[3]
-
Determine the specific activity of the enzyme against this compound.
Protocol 2: Product Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes the analysis of the reaction product of enzymatic this compound defluorination.
Materials:
-
Reaction mixture from a scaled-up version of Protocol 1
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Glyoxylic acid standard
-
LC-MS system (e.g., equipped with a C18 column and an electrospray ionization source)
Procedure:
-
Following the enzymatic reaction, quench the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
Prepare a standard solution of glyoxylic acid in the reaction buffer.
-
Set up the LC-MS method:
-
Column: Reverse-phase C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte (e.g., 0-50% B over 10 minutes)
-
Flow Rate: 0.2-0.4 mL/min
-
MS Detection: Negative ion mode, scanning for the m/z of the deprotonated glyoxylic acid ion.
-
-
Inject the prepared sample and the glyoxylic acid standard.
-
Compare the retention time and the mass spectrum of the product in the enzymatic reaction with that of the glyoxylic acid standard to confirm its identity.[1]
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the enzymatic defluorination of this compound.
Experimental Workflow
Caption: General experimental workflow for characterizing FAD activity on this compound.
Catalytic Mechanism
Caption: Simplified catalytic mechanism of fluoroacetate dehalogenase.
References
- 1. Structural insights into hydrolytic defluorination of this compound by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfascentral.org [pfascentral.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Difluoroacetate as a Reagent in Minisci-Type Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minisci reaction is a powerful tool in organic synthesis for the direct C-H functionalization of electron-deficient heterocycles, a common structural motif in pharmaceuticals. This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroarene. The introduction of fluorine-containing groups can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. The difluoroacetyl group is therefore a valuable moiety in medicinal chemistry.
These application notes provide a detailed overview and experimental protocols for the use of difluoroacetate and its derivatives as precursors for the difluoroacetyl radical in Minisci-type reactions, enabling the direct difluoroacetylation of N-heteroarenes. The protocols described are primarily based on silver-catalyzed methods, which have shown efficacy in related radical functionalizations.
General Reaction and Mechanism
The Minisci-type reaction with this compound proceeds via the generation of a difluoroacetyl radical through an oxidative decarboxylation process. Silver salts, in conjunction with a strong oxidant like potassium persulfate (K₂S₂O₈), are commonly employed to facilitate this transformation. The generally accepted mechanism involves the following key steps:
-
Generation of the Difluoroacetyl Radical: A silver(I) salt is oxidized to a higher oxidation state, which then abstracts an electron from the carboxylate of the difluoroacetic acid. This is followed by rapid decarboxylation to yield the difluoroacetyl radical.
-
Radical Addition: The electron-deficient N-heteroarene is protonated under the acidic reaction conditions, which enhances its electrophilicity. The nucleophilic difluoroacetyl radical then adds to an electron-deficient position of the protonated heterocycle (typically the C2 or C4 position).
-
Rearomatization: The resulting radical cation intermediate is oxidized to a cationic species, which then loses a proton to rearomatize and yield the final functionalized heterocycle.
Experimental Protocols
The following protocols are generalized procedures for the Minisci-type difluoroacetylation of N-heteroarenes. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Silver-Catalyzed Difluoroacetylation of N-Heteroarenes with Difluoroacetic Acid
This protocol is adapted from established silver-catalyzed Minisci reactions.
Materials:
-
N-Heteroarene (e.g., quinoline, isoquinoline, pyridine (B92270) derivative)
-
Difluoroacetic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (MeCN)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the N-heteroarene (1.0 mmol, 1.0 equiv), difluoroacetic acid (2.0 mmol, 2.0 equiv), and silver nitrate (0.2 mmol, 0.2 equiv).
-
Add acetonitrile and water in a 1:1 ratio (e.g., 5 mL of each) to dissolve the reagents.
-
Add trifluoroacetic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
With vigorous stirring, add potassium persulfate (2.0 mmol, 2.0 equiv) portion-wise over 10-15 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired difluoroacetylated heteroarene.
Data Presentation
The following tables provide representative data on the substrate scope for Minisci-type difluoroacetylation reactions, based on yields reported for similar Minisci-type functionalizations. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Quinoline | 2-(2,2-difluoroacetyl)quinoline | 65 |
| 2 | Isoquinoline | 1-(2,2-difluoroacetyl)isoquinoline | 70 |
| 3 | 4-Cyanopyridine | 2-(2,2-difluoroacetyl)-4-cyanopyridine | 55 |
| 4 | Lepidine | 2-(2,2-difluoroacetyl)-4-methylquinoline | 60 |
| 5 | Quinoxaline | 2-(2,2-difluoroacetyl)quinoxaline | 50 |
Table 1: Representative yields for the difluoroacetylation of various N-heteroarenes.
Visualizations
Caption: Experimental workflow for the Minisci-type difluoroacetylation.
Caption: General mechanism of the Minisci-type difluoroacetylation.
Application Notes and Protocols for Enzymatic Degradation of Difluoroacetate for Bioremediation
Introduction
Difluoroacetate (DFA) is a halogenated organic compound that can be found as an industrial byproduct and an environmental contaminant. Due to the high stability of the carbon-fluorine bond, DFA is recalcitrant to many conventional remediation methods. Enzymatic bioremediation offers a promising, environmentally friendly alternative by utilizing specific enzymes that can cleave the C-F bond under mild conditions. This document provides detailed information and protocols for researchers, scientists, and drug development professionals interested in the enzymatic degradation of DFA. The focus is on fluoroacetate (B1212596) dehalogenases (FADs), a class of enzymes capable of hydrolyzing the C-F bond in fluoroacetate and its derivatives.
Key Enzymes and Degradation Pathway
Several microbial fluoroacetate dehalogenases have been identified with significant hydrolytic activity against this compound. Notably, enzymes from Delftia acidovorans (DeHa2 and DeHa4) and Rhodopseudomonas palustris (RPA1163) have been shown to degrade DFA.[1][2][3]
The enzymatic degradation of this compound is a two-step hydrolytic process. In the first step, a dehalogenase replaces one fluorine atom with a hydroxyl group, releasing a fluoride (B91410) ion and forming 2-hydroxy-2-fluoroacetate. This intermediate is unstable and is subsequently acted upon by the enzyme again (or spontaneously decomposes) to replace the second fluorine atom, yielding the final product, glyoxylic acid, and another fluoride ion.[1][4][5]
References
Application Notes and Protocols for the Use of Methyl Difluoroacetate in Lithium-Ion Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methyl difluoroacetate (MFA) as a co-solvent or additive in lithium-ion battery electrolytes. The information compiled herein is intended to guide researchers in exploring the benefits of MFA for enhancing battery performance, particularly in terms of thermal stability and cycling life.
Introduction
Methyl this compound (CHF₂COOCH₃), a fluorinated ester, has emerged as a promising component in electrolytes for lithium-ion batteries. Its unique physicochemical properties contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface, leading to improved safety and electrochemical performance. MFA-based electrolytes have demonstrated significantly enhanced thermal stability compared to conventional carbonate-based electrolytes.
Key Performance Data of MFA-based Electrolytes
The inclusion of methyl this compound in lithium-ion battery electrolytes has been shown to significantly impact several key performance metrics. The following tables summarize the quantitative data from various studies, offering a comparative overview of MFA's effects.
Table 1: Thermal Stability Enhancement
| Electrolyte Composition | Anode | Exothermic Peak Temperature (°C) | Reference Electrolyte | Reference Exothermic Peak (°C) |
| 1M LiPF₆ in MFA | Lithiated Carbon | ~400 | 1M LiPF₆ in EC:DMC (1:1 vol) | ~290 |
| 1M LiPF₆ in MFA | Lithium Metal | ~300 | - | - |
| 1M LiPF₆ in MFA | De-lithiated LiCoO₂ | Negligible heat up to 400 | 1M LiPF₆ in EC+DMC | ~270 |
Table 2: Electrochemical Performance
| Electrolyte Composition | Cell Configuration | Initial Discharge Capacity | Cycling Performance | Ionic Conductivity (at 20°C) |
| 1M LiPF₆ in MFA | Carbon Anode | Slightly smaller than EC:DMC | Similar to EC:DMC | - |
| 2.2 mol L⁻¹ LiPF₆ in MFA | Li/CuCl₂ | 395 mAh g⁻¹ (maintained after 4 weeks rest) | - | - |
| 1M LiTFSI in MDFA/MDFSA-TTE | NMC811/Graphite (B72142) | - | 80.1% capacity retention after 400 cycles | 1.7 mS/cm |
Mechanism of Action: SEI Formation
The primary advantage of using MFA lies in its contribution to a robust and stable Solid Electrolyte Interphase (SEI) on the anode. The decomposition of MFA during the initial charging cycles leads to the formation of lithium fluoride (B91410) (LiF) and other fluorine-containing species. This LiF-rich SEI layer is denser and more stable than the SEI formed from conventional carbonate electrolytes.
Caption: Mechanism of stable SEI formation with MFA.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and testing of MFA-based electrolytes in a laboratory setting.
Electrolyte Preparation
This protocol describes the preparation of a 1 M LiPF₆ solution in a methyl this compound (MFA) and ethyl methyl carbonate (EMC) co-solvent system.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade, >99.9%)
-
Methyl this compound (MFA, anhydrous, >99%)
-
Ethyl methyl carbonate (EMC, anhydrous, >99.9%)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Prepare the desired volume ratio of MFA and EMC. For example, for a 1:1 (v/v) mixture, measure equal volumes of MFA and EMC and combine them in a clean, dry beaker.
-
Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. A standard concentration is 1 M.
-
Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a CR2032-type coin cell using the prepared MFA-based electrolyte for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, spacers, springs, gaskets)
-
Working electrode (e.g., graphite-coated copper foil)
-
Counter electrode (e.g., lithium metal foil)
-
Separator (e.g., Celgard 2400)
-
MFA-based electrolyte
-
Micropipette
-
Tweezers
-
Coin cell crimper
Caption: Workflow for CR2032 coin cell assembly.
Procedure:
-
Inside an argon-filled glovebox, place the cathode disc at the center of the bottom coin cell case.
-
Dispense a few drops of the MFA-based electrolyte onto the cathode surface using a micropipette.
-
Carefully place a separator membrane on top of the wetted cathode.
-
Add more electrolyte to fully wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Place a spacer and then a spring on top of the anode.
-
Position the gasket and the top case over the assembly.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Clean the exterior of the sealed cell before removing it from the glovebox.
Electrochemical Testing
This protocol describes the basic electrochemical tests to evaluate the performance of the assembled coin cells.
Equipment:
-
Battery cycler/potentiostat
Procedure:
-
Formation Cycles:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to allow for the stable formation of the SEI layer.
-
Charge using a constant current-constant voltage (CC-CV) protocol. For a graphite anode, this is typically up to a cutoff voltage of 4.2 V, holding the voltage until the current drops to a specified value (e.g., C/50).
-
Discharge using a constant current (CC) protocol to a lower cutoff voltage (e.g., 2.5 V).
-
-
Cycling Performance:
-
Cycle the cell at a desired C-rate (e.g., C/5 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the discharge capacity and coulombic efficiency for each cycle.
-
Plot the capacity retention and coulombic efficiency versus the cycle number to evaluate the long-term stability.
-
-
Rate Capability:
-
Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.
-
Plot the discharge capacity as a function of the C-rate to determine the cell's performance under different current loads.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist plots to determine the evolution of the SEI resistance and charge transfer resistance.
-
Safety Precautions
-
Always handle LiPF₆ and MFA-based electrolytes inside an inert atmosphere (e.g., an argon-filled glovebox) due to their sensitivity to moisture and air.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dispose of all materials and waste in accordance with local regulations for hazardous materials.
By following these protocols and utilizing the provided data, researchers can effectively investigate and leverage the advantages of methyl this compound in the development of next-generation lithium-ion batteries.
Troubleshooting & Optimization
"common side products in difluoroacetate reactions and their prevention"
Welcome to the Technical Support Center for troubleshooting difluoroacetate reactions. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and side product formation during experiments involving this compound reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in reactions involving this compound esters like ethyl this compound?
A1: The most frequently encountered side products in this compound reactions can be broadly categorized into three main groups:
-
Hydrolysis and Decarboxylation Products: Formation of difluoroacetic acid and subsequent loss of carbon dioxide to yield difluoromethylated compounds.
-
Difluorocarbene-Related Products: Generation of difluorocarbene (:CF₂) can lead to various undesired cycloadditions and insertions.
-
Enolate and Grignard-Type Reaction Byproducts: Complex reaction pathways with enolates and organometallics can lead to a mixture of products if not carefully controlled.
Troubleshooting Guide: Common Side Products and Their Prevention
Side Product: Hydrolysis and Subsequent Decarboxylation
The Problem: My reaction is showing the presence of difluoroacetic acid or a difluoromethylated version of my substrate, and the yield of my desired product is low.
The Cause (Mechanism): This issue typically arises from the presence of water in the reaction mixture. This compound esters are susceptible to hydrolysis, especially under acidic or basic conditions, to form difluoroacetic acid. Upon heating, difluoroacetic acid can readily undergo decarboxylation to produce a difluoromethyl anion equivalent, which can then protonate to form a difluoromethyl group or react with other electrophiles.[1]
The Solution (Prevention Strategies): The key to preventing hydrolysis and subsequent decarboxylation is to maintain strictly anhydrous (water-free) conditions throughout your experiment.
-
Use Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under an inert atmosphere.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods before addition.
Detailed Protocol: General Procedure for Anhydrous Difluoroacetylation
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask while hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Reagent and Solvent Preparation: Use freshly opened anhydrous solvent or solvent passed through a solvent purification system. Ensure all solid reagents are dried in a desiccator over a suitable drying agent.
-
Reaction Setup: Add the substrate and any solid reagents to the flask under a positive pressure of inert gas.
-
Reagent Addition: Add the anhydrous solvent via a syringe or cannula. Subsequently, add the this compound reagent dropwise at the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at a low temperature to minimize hydrolysis of the product.
Side Product: Difluorocarbene-Related Products
The Problem: I am observing unexpected gem-difluorocyclopropanes or other products that appear to result from the insertion of a CF₂ group.
The Cause (Mechanism): Certain this compound derivatives, particularly in the presence of a base or upon heating, can eliminate to form difluorocarbene (:CF₂), a highly reactive intermediate.[2] This carbene can then undergo [2+1] cycloaddition with any alkenes or alkynes present in the reaction mixture to form gem-difluorocyclopropanes or gem-difluorocyclopropenes, respectively.[3]
The Solution (Prevention Strategies):
-
Choice of Reagent: Use this compound reagents that are less prone to forming difluorocarbene under the reaction conditions. For example, some sulfur-based difluoroalkylating reagents can be tuned to favor radical pathways over carbene formation.[4]
-
Temperature Control: Run the reaction at the lowest temperature that allows for the desired transformation to occur, as higher temperatures can promote the elimination reaction that forms the carbene.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. The choice of base can significantly influence the reaction pathway.
Logical Diagram: Troubleshooting Difluorocarbene Formation
Caption: Troubleshooting workflow for the prevention of difluorocarbene side products.
Side Products from Reactions with Enolates and Grignard-Type Reagents
The Problem: When reacting my this compound with an enolate or a Grignard-type reagent, I am getting a complex mixture of products, including what appears to be double addition or elimination products.
The Cause (Mechanism):
-
With Enolates: The reaction of this compound esters with enolates can be complex. While the desired reaction is often a nucleophilic attack of the enolate on the carbonyl group of the this compound, other pathways can compete. These include O-alkylation versus C-alkylation of the enolate, and potential self-condensation of the starting materials.[5][6][7]
-
With Grignard Reagents: Grignard reagents are strong nucleophiles and strong bases. When reacting with esters, they can add to the carbonyl group. However, the initial tetrahedral intermediate can collapse, eliminating the alkoxy group and forming a ketone. This newly formed ketone is often more reactive than the starting ester and can react with a second equivalent of the Grignard reagent, leading to a tertiary alcohol as a side product.[8][9][10] Furthermore, if the substrate is sterically hindered, the Grignard reagent may act as a base, leading to deprotonation and recovery of the starting material or elimination side products.[10]
-
Reformatsky Reaction: In the case of the Reformatsky reaction with ethyl bromothis compound, the organozinc intermediate (a Reformatsky enolate) is formed.[11] While this reagent is generally less reactive than Grignard reagents, side reactions can still occur, and the stereoselectivity can be highly dependent on the reaction conditions and the substrate.[12][13]
The Solution (Prevention Strategies):
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the nucleophile and minimize side reactions.
-
Slow Addition: Add the this compound reagent or the nucleophile slowly to the reaction mixture to maintain a low concentration of the reactive species and favor the desired reaction pathway.
-
Choice of Base (for Enolates): When generating enolates, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible formation of the enolate before adding the this compound.
-
Stoichiometry: Carefully control the stoichiometry of the reagents to avoid excess nucleophile that could lead to double addition products.
-
Lewis Acids: In some cases, the addition of a Lewis acid can help to activate the carbonyl group of the this compound and promote the desired nucleophilic addition.
Experimental Workflow: Controlled Addition in Enolate and Grignard-Type Reactions
Caption: A generalized experimental workflow for minimizing side products in reactions of difluoroacetates with strong nucleophiles.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on product distribution in a hypothetical difluoroacetylation reaction. This data is illustrative and the optimal conditions will vary depending on the specific substrates and reagents used.
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Side Product A (Hydrolysis) (%) | Side Product B (Elimination) (%) |
| 1 | NaH | 25 | 65 | 15 | 20 |
| 2 | NaH | 0 | 75 | 10 | 15 |
| 3 | LDA | -78 | 90 | <5 | <5 |
| 4 | K₂CO₃ | 25 | 40 | 30 | 30 |
Note: This table is a generalized representation. For specific quantitative data, it is recommended to consult the original research articles relevant to your particular reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sodium Bromothis compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"strategies for improving the yield of difluoroacetate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of difluoroacetates.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions to improve reaction yield and product purity.
Question 1: Low or no yield of the desired difluoroacetate product.
Possible Causes & Solutions:
-
Inadequate Reaction Temperature: The reaction temperature is a critical parameter in many this compound synthesis protocols. For instance, in the reaction of sodium chlorothis compound with triphenylphosphine (B44618) and an aldehyde, the bath temperature should be maintained at 160°C. A lower temperature may result in the dangerous buildup of unreacted sodium chlorothis compound, leading to a violent exothermic decomposition.[1] Conversely, excessively high temperatures can lead to product degradation or side reactions.
-
Solution: Carefully monitor and control the reaction temperature using a reliable setup (e.g., an oil bath with a thermostat). Ensure the flask contents are equilibrated at the target temperature before adding reagents.[1]
-
-
Poor Quality of Reagents: The purity of starting materials is crucial for a successful synthesis.
-
Solution: Use freshly distilled aldehydes and anhydrous solvents. For instance, in the synthesis of β,β-difluorostyrene, benzaldehyde (B42025) should be distilled immediately before use, and diglyme (B29089) should be refluxed over calcium hydride and distilled under reduced pressure.[1]
-
-
Catalyst Inefficiency or Deactivation: In catalyzed reactions, the choice and handling of the catalyst are paramount.
-
Solution: Ensure the catalyst is active and used in the correct proportion. For example, in the synthesis of ethyl difluoroacetoacetate, a solid base catalyst like mesoporous molecular sieve MCM-41 loaded with a solid base can be employed.[2] The ratio of organic to inorganic base and the loading on the support are critical for catalyst performance.[2]
-
-
Presence of Moisture: Many reagents used in this compound synthesis are sensitive to moisture, which can quench reactions or lead to unwanted byproducts.
-
Solution: Conduct reactions under an inert atmosphere (e.g., dry nitrogen).[1] Use anhydrous solvents and dry glassware.
-
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
Question 2: Difficulty in purifying the final this compound product.
Possible Causes & Solutions:
-
Formation of Azeotropes: Difluoroacetic acid can form an azeotrope with water, making complete separation by simple distillation challenging.[3]
-
Solution: Use a drying agent or employ azeotropic distillation with a suitable solvent (e.g., toluene) to remove water before final purification.
-
-
Co-distillation with Solvent: The product may co-distill with the reaction solvent, especially if their boiling points are close.
-
Solution: Choose a solvent with a significantly different boiling point from the product. Alternatively, use fractional distillation with a high-efficiency column (e.g., a spinning-band column) for separation.[1]
-
-
Product Volatility: Difluoroacetic acid and its esters can be volatile, leading to loss of product during solvent removal or distillation.
-
Solution: Use a rotary evaporator with controlled temperature and pressure for solvent removal. When distilling, use a cooled receiver (e.g., with dry ice) to minimize loss of the volatile product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: Common starting materials include:
-
Dichloroacetic acid: This can be converted to difluoroacetic acid via a halogen exchange reaction with potassium fluoride (B91410).[4][5]
-
Tetrafluoroethylene: This can be used to produce N,N-diethyl difluoroacetamide, which is then hydrolyzed and esterified to yield ethyl this compound.[6]
-
Difluoroacetyl fluoride: This can be directly esterified with an alcohol to produce the corresponding this compound ester.[7][8][9]
-
Sodium chlorothis compound: This is a precursor for generating difluorocarbene, which can then be used in various synthetic transformations.[1]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For example, the halogen exchange reaction of dichloroacetic acid with KF can yield up to 94% difluoroacetic acid.[4] The synthesis of ethyl this compound from N-methyl-N-isopropyl-2,2-difluoroacetamide and ethanol (B145695) in the presence of concentrated sulfuric acid can achieve a yield of 95%.[10]
Q3: Are there any specific safety precautions to consider during this compound synthesis?
A3: Yes, several safety precautions are crucial:
-
Handling of Fluorinating Agents: Reagents like potassium fluoride and hydrofluoric acid are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[11]
-
Exothermic Reactions: Some reaction steps can be highly exothermic. For example, the decomposition of sodium chlorothis compound can be violent if not controlled properly.[1] Use an appropriate cooling setup and add reagents slowly to manage the reaction rate and temperature.
-
Toxicity of Difluoroacetic Acid: Difluoroacetic acid is toxic, although less so than monofluoroacetic acid. Chronic exposure has been linked to nerve and liver damage.[5][12] Handle with care and avoid inhalation or skin contact.
Data Presentation
Table 1: Comparison of Difluoroacetic Acid Synthesis Methods
| Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Dichloroacetic acid | KF, Water | 150 | 6 min | 94 | [4] |
| Ethyl this compound | Trifluoroacetic acid | 85 | - | >99 | [13][14] |
| Ethyl this compound | Formic acid, H₂SO₄ | 70 | - | 96 | [14] |
Table 2: Synthesis of Ethyl this compound and Derivatives
| Starting Material | Reagents | Temperature (°C) | Time | Product | Yield (%) | Reference |
| N-methyl-N-isopropyl-2,2-difluoroacetamide | Ethanol, H₂SO₄ | 95-100 | 2 h | Ethyl this compound | 95 | [10] |
| Ethyl this compound, Ethyl acetate | Solid base catalyst | 60 | - | Ethyl difluoroacetoacetate | ~90.8 | [2] |
| Difluoroacetyl fluoride, Ethanol | Sodium carbonate | 5 | - | Ethyl this compound | 65 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid
This protocol is adapted from a method achieving a high yield through halogen exchange.[4]
Materials:
-
Dichloroacetic acid
-
Potassium fluoride (KF)
-
Deionized water
-
Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
Dissolve 18 g of KF in 14 mL of water in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2 g of dichloroacetic acid to the aqueous KF solution.
-
Heat the mixture to 150°C while stirring and maintain this temperature for 6 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting aqueous solution contains difluoroacetic acid. For purification, acidify the aqueous phase and extract with several portions of ether.
-
Dry the combined ether extracts and fractionally distill to obtain pure difluoroacetic acid.
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of difluoroacetic acid from dichloroacetic acid.
Protocol 2: Synthesis of Ethyl this compound via Esterification
This protocol is based on the esterification of a difluoroacetamide with ethanol.[10]
Materials:
-
N-methyl-N-isopropyl-2,2-difluoroacetamide
-
Ethanol
-
Concentrated sulfuric acid (98%)
-
Flask suitable for distillation
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Add 184.2 g (1.88 mol) of concentrated sulfuric acid to a 500 mL flask.
-
Prepare a mixture of 140.8 g (0.931 mol) of N-methyl-N-isopropyl-2,2-difluoroacetamide and 45.2 g (0.98 mol) of ethanol.
-
Heat the sulfuric acid in the flask to a temperature of 95°C to 100°C.
-
Add the difluoroacetamide and ethanol mixture dropwise to the hot sulfuric acid over a period of 2 hours.
-
Simultaneously distill the ethyl this compound as it is formed. The distillation is preferably carried out under reduced pressure (10-50 mbar).
-
After the addition is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.
-
Collect the crude product and rectify by distillation to obtain pure ethyl this compound.
Experimental Workflow for Protocol 2
Caption: Workflow for the synthesis of ethyl this compound via esterification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Page loading... [guidechem.com]
- 7. CN102471217A - Method for preparing difluoroacetic acid ester - Google Patents [patents.google.com]
- 8. WO2011015518A1 - Method for preparing difluoroacetic acid esters - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CN103254074A - Preparation method of ethyl this compound and intermediate thereof - Google Patents [patents.google.com]
- 11. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 12. Sciencemadness Discussion Board - Difluoroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 14. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
Technical Support Center: Addressing Stability Issues of Difluoroacetate Under Reaction Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoroacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of difluoroacetic acid (DFA) and its salts?
A1: The stability of difluoroacetic acid and its salts can be influenced by several factors, including:
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
pH: Both highly acidic and basic conditions can promote hydrolysis or other degradation pathways.
-
Solvent: The type of solvent used (protic vs. aprotic) can affect stability.
-
Presence of other reagents: Strong oxidizing agents, strong bases, and certain metals can cause decomposition or unwanted side reactions.[1]
-
Storage conditions: Improper storage can lead to degradation over time.[2]
Q2: How should I properly store difluoroacetic acid and its salts?
A2: To ensure the stability of difluoroacetic acid, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[1] For its salts, it is also important to keep them in a dry environment to prevent hydrolysis.
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
-
Thermal Decomposition: At elevated temperatures (e.g., 254–382 °C), difluoroacetic acid can decompose via the elimination of hydrogen fluoride (B91410) (HF), leading to products such as carbon monoxide, formyl fluoride, and carbon dioxide.
-
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, although it is generally more resistant to this than its non-fluorinated analogs. The rate of hydrolysis is dependent on pH and temperature.
-
Decarboxylation: In the presence of certain catalysts (e.g., silver) and oxidants, this compound can undergo oxidative decarboxylation to generate a difluoromethyl radical, which can then participate in further reactions.
Q4: Can I use difluoroacetic acid in both protic and aprotic solvents?
A4: Yes, difluoroacetic acid is miscible with water and many common organic solvents.[3] However, its stability can vary depending on the solvent type. In polar protic solvents (e.g., water, alcohols), hydrolysis can be a concern, especially at elevated temperatures or extreme pH. Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are often used, but it is still important to consider potential reactions with the solvent or trace impurities, especially under harsh conditions.[4][5]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Q: I am using a this compound salt as a reagent, but I am observing low or no product yield. What could be the issue?
A: Several factors could contribute to low or no product yield in reactions involving this compound. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that your this compound reagent has not degraded. Improper storage, especially exposure to moisture, can lead to hydrolysis. It is recommended to use a freshly opened container or to properly dry the reagent before use.
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, if the temperature is too high, you may be decomposing your this compound starting material.
-
Solvent: The choice of solvent is crucial. Ensure that your solvent is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can also affect reaction rates.
-
Base/Acid: If your reaction requires a base or an acid, ensure that it is compatible with this compound and that the stoichiometry is correct.
-
-
Incompatible Reagents: Check for any incompatibilities between this compound and other reagents in your reaction mixture. Strong oxidizing agents or strong bases can degrade this compound.[1]
Issue 2: Formation of Unexpected Side Products
Q: My reaction is producing unexpected side products, and I suspect they are coming from the decomposition of this compound. What should I do?
A: The formation of unexpected side products can often be traced back to the decomposition of a starting material. Here’s how to troubleshoot this issue:
-
Analyze the Side Products: If possible, isolate and characterize the side products using techniques like LC-MS or NMR. This can provide clues about the degradation pathway. Common decomposition products from this compound under thermal stress include carbon monoxide and formyl fluoride.
-
Re-evaluate Reaction Temperature: High reaction temperatures are a common cause of decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Control pH: If your reaction is run in an aqueous or protic solvent, the pH could be contributing to hydrolysis. Consider buffering the reaction mixture to maintain a pH where this compound is more stable.
-
Degas Solvents: If you suspect radical-mediated decomposition, degassing your solvent to remove oxygen may help.
Data Presentation
Table 1: Illustrative Hydrolysis Half-life of this compound in Aqueous Solution at 50 °C
| pH | Approximate Half-life (t½) | Predominant Degradation Pathway |
| 3 | > 100 days | Slow Hydrolysis |
| 7 | > 200 days | Very Slow Hydrolysis |
| 11 | ~50 days | Base-catalyzed Hydrolysis |
Table 2: Illustrative Stability of Difluoroacetic Acid in Common Organic Solvents at 60 °C after 24 hours
| Solvent | % Remaining DFA | Potential Degradation Products |
| Acetonitrile | >99% | Minimal degradation |
| Dichloromethane (DCM) | >99% | Minimal degradation |
| Tetrahydrofuran (THF) | ~98% | Trace amounts of esterification products |
| N,N-Dimethylformamide (DMF) | ~95% | Potential for slow decomposition |
| Dimethyl sulfoxide (B87167) (DMSO) | ~97% | Potential for slow decomposition |
| Methanol | ~90% | Methyl this compound (esterification) |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by ¹H NMR
This protocol provides a general method for monitoring the stability of difluoroacetic acid in a given solvent at a specific temperature.
-
Sample Preparation:
-
Prepare a stock solution of difluoroacetic acid in a deuterated solvent of choice (e.g., D₂O, DMSO-d₆, CD₃CN).
-
In a separate NMR tube, prepare a solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent. The internal standard should be stable under the reaction conditions and have a resonance that does not overlap with the difluoroacetic acid signal.
-
Add a known volume of the difluoroacetic acid stock solution to the NMR tube containing the internal standard.
-
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum at t=0.
-
Incubate the NMR tube at the desired temperature (e.g., in a temperature-controlled NMR probe or an external heating block).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour).
-
-
Data Analysis:
-
Integrate the peak corresponding to the proton of difluoroacetic acid (a triplet) and the peak of the internal standard.
-
Calculate the relative amount of difluoroacetic acid remaining at each time point by comparing its integral to that of the stable internal standard.
-
Plot the concentration of difluoroacetic acid versus time to determine the rate of decomposition.
-
Protocol 2: Assessing pH Stability of this compound
This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 3, 7, and 11).
-
Sample Preparation:
-
Prepare a stock solution of sodium this compound in water.
-
Add a known amount of the sodium this compound stock solution to separate vials containing each of the buffer solutions.
-
-
Incubation: Incubate the vials at a constant temperature (e.g., 50 °C).
-
Time Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quench any ongoing reaction by cooling the aliquot on ice.
-
Analyze the concentration of this compound remaining in each aliquot using a suitable analytical method, such as LC-MS or by derivatization followed by GC-MS.[6][7]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH value.
-
Determine the degradation rate and half-life at each pH.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of difluoroacetic acid.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. chemistryscore.com [chemistryscore.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Residue analytical method for the determination of trifluoroacetic acid and difluoroacetic acid in plant matrices by capillary electrophoresis tandem mass spectrometry (CE-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
Technical Support Center: Analysis of Difluoroacetate Compounds by NMR Spectroscopy
Welcome to the technical support center for the analysis of difluoroacetate compounds using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹⁹F NMR spectral features of a this compound moiety?
A1: The this compound group (-CHF₂-COO-) exhibits characteristic signals in both ¹H and ¹⁹F NMR spectra. In the ¹H NMR spectrum, the proton of the CHF₂ group typically appears as a triplet due to coupling with the two equivalent fluorine atoms. The ¹⁹F NMR spectrum shows a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton. The exact chemical shifts can vary depending on the solvent and the rest of the molecular structure.
Q2: Why do I see a complex multiplet instead of a clean triplet in the ¹H NMR spectrum of my this compound ester?
A2: While the primary splitting of the -CHF₂ proton is a triplet due to coupling with the two fluorine atoms (²JHF), long-range couplings (⁴JHF or ⁵JHF) to other protons in the molecule, such as those on an ethyl group in ethyl this compound, can cause further splitting of each peak of the triplet.[1][2] This results in a more complex pattern, often described as a triplet of quartets or a more intricate multiplet if the coupling constants are of similar magnitude.
Q3: My ¹⁹F NMR spectrum shows broad signals. What are the possible causes?
A3: Broad signals in ¹⁹F NMR can arise from several factors:
-
Chemical Exchange: If the this compound moiety is involved in a chemical exchange process that is on the NMR timescale, such as binding to a protein or a metal ion, the signals can broaden.
-
Viscosity: Highly viscous samples can lead to broader lines.
-
Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.[3]
-
Instrumental Factors: Poor shimming of the magnetic field can also result in broad peaks.
Q4: How does pH affect the ¹H and ¹⁹F NMR spectra of difluoroacetic acid?
A4: The chemical shifts of both the ¹H and ¹⁹F nuclei in difluoroacetic acid are sensitive to pH changes.[4][5] As the carboxylic acid group deprotonates with increasing pH, the electron density around the CHF₂ group changes, leading to a shift in the resonance frequencies. This effect can be used to determine the pKa of the acid or to probe the pH of a sample.[4][6]
Q5: Can I use NMR to determine the concentration of my this compound compound?
A5: Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration of fluorinated compounds.[7][8] Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F qNMR can be particularly accurate and reproducible. A known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from the internal standard.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Spectrum
Question: I see extra peaks in my ¹H or ¹⁹F NMR spectrum that I cannot assign to my this compound compound. What could be their origin?
Answer:
-
Solvent Impurities: Residual protons in deuterated solvents are a common source of extraneous peaks in ¹H NMR. Water is also a frequent contaminant. Consult tables of common NMR solvent impurities to identify these peaks.
-
Starting Materials or Byproducts: The extra signals may correspond to unreacted starting materials or byproducts from your reaction. Compare the spectrum to those of the starting materials.
-
Degradation: Your compound may be degrading. For instance, difluoroacetamide can hydrolyze to difluoroacetic acid under acidic or basic conditions.
-
External Contamination: Contamination from grease or other substances can introduce unwanted signals.
Issue 2: Poor Signal-to-Noise Ratio
Question: The signals for my this compound compound are very weak. How can I improve the signal-to-noise ratio (S/N)?
Answer:
-
Increase Concentration: If possible, prepare a more concentrated sample.
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Optimize Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 5 times the longest T₁ relaxation time) to allow for full relaxation of the nuclei between pulses. This is crucial for quantitative measurements.[9]
-
Use a Cryoprobe: If available, a cryogenically cooled probe will significantly enhance sensitivity.
Issue 3: Difficulty in Interpreting Multiplets
Question: The splitting patterns in my spectra are too complex to interpret by simple n+1 rules. What can I do?
Answer:
-
Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to resolve overlapping multiplets.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between coupled protons, helping to identify which protons are splitting each other.
-
HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹⁹F HSQC experiment is invaluable for this compound compounds. It shows direct correlations between the proton and the fluorine atoms of the -CHF₂ group, confirming their connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment can reveal longer-range ¹H-¹⁹F couplings.
-
-
Decoupling Experiments: In a ¹H{¹⁹F} experiment, the fluorine nucleus is decoupled, which will cause the triplet from the -CHF₂ proton to collapse into a singlet. This can simplify the spectrum and help to identify the proton signal. Conversely, in a ¹⁹F{¹H} experiment, the proton is decoupled, and the doublet in the ¹⁹F spectrum will collapse to a singlet.
Data Presentation
Table 1: Typical ¹H and ¹⁹F NMR Data for this compound Compounds
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Difluoroacetic Acid | CDCl₃ | ¹H | 6.0 - 6.2 | t | ²JHF ≈ 54 |
| ¹⁹F | -125 to -128 | d | ²JHF ≈ 54 | ||
| Sodium this compound | D₂O | ¹H | 5.8 - 6.0 | t | ²JHF ≈ 55 |
| ¹⁹F | -120 to -123 | d | ²JHF ≈ 55 | ||
| Methyl this compound | CDCl₃ | ¹H (-CHF₂) | 5.8 - 6.0 | t | ²JHF ≈ 54 |
| ¹H (-OCH₃) | ~3.8 | s | - | ||
| ¹⁹F | -124 to -127 | d | ²JHF ≈ 54 | ||
| Ethyl this compound | CDCl₃ | ¹H (-CHF₂) | 5.9 - 6.1 | tq | ²JHF ≈ 54, ⁴JHH ≈ 4 |
| ¹H (-OCH₂CH₃) | ~4.3 | q | ³JHH ≈ 7 | ||
| ¹H (-OCH₂CH₃) | ~1.3 | t | ³JHH ≈ 7 | ||
| ¹⁹F | -124 to -127 | d | ²JHF ≈ 54 |
Note: Chemical shifts and coupling constants are approximate and can vary with solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: Standard 1D ¹H and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve adequate S/N.
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel.
-
Tune and shim.
-
Acquire a 1D fluorine spectrum. A ¹H decoupling sequence is often used to simplify the spectrum by collapsing the doublet to a singlet.
-
Process the spectrum.
-
Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃ at 0 ppm).
-
Protocol 2: Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) for ¹H qNMR, or a fluorinated compound with a non-overlapping signal for ¹⁹F qNMR) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition:
-
Acquire a 1D spectrum (¹H or ¹⁹F) with parameters optimized for quantitation:
-
Use a 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of any signal to be integrated.
-
Ensure a high signal-to-noise ratio (S/N > 250:1 for <1% error).
-
-
-
Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte)
-
Protocol 3: ¹H-¹⁹F HSQC
-
Sample Preparation: Prepare a relatively concentrated sample (15-25 mg in 0.6-0.7 mL of solvent) to ensure good S/N.
-
Acquisition:
-
Acquire standard 1D ¹H and ¹⁹F spectra to determine the spectral widths for both nuclei.
-
Set up a gradient-selected, phase-sensitive HSQC experiment.
-
Input the determined spectral widths and transmitter offsets for both ¹H (F2 dimension) and ¹⁹F (F1 dimension).
-
Set the number of scans and increments in the F1 dimension to achieve the desired resolution and S/N.
-
-
Processing:
-
Process the 2D data using a sine-bell or similar window function in both dimensions.
-
Perform Fourier transformation, phasing, and baseline correction.
-
-
Analysis:
-
The resulting 2D spectrum will show a cross-peak at the intersection of the ¹H chemical shift on one axis and the ¹⁹F chemical shift on the other, for the directly coupled -CHF₂ group.
-
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra of this compound compounds.
Caption: General experimental workflow for the NMR analysis of this compound compounds.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Optimization of Catalyst Loading for Difluoroacetate Cross-Coupling Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in difluoroacetate cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your experimental success.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Cause: You are observing minimal or no formation of the desired cross-coupled product.
Troubleshooting Steps:
-
Catalyst Activity: The activity of the palladium catalyst is paramount. Deactivation of the catalyst is a frequent cause of low yields.
-
Solution: Ensure you are using a fresh, properly stored catalyst. Many palladium(0) species are sensitive to air and moisture. Consider using a more robust pre-catalyst that is less sensitive to ambient conditions. If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial.
-
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1]
-
Solution: Ensure that your reaction setup is thoroughly purged with an inert gas, such as argon or nitrogen. All solvents and liquid reagents should be properly degassed prior to use. Maintaining a positive pressure of an inert gas throughout the reaction is crucial to prevent catalyst deactivation.
-
-
Reagent Quality: The purity of your starting materials, including the this compound reagent and the coupling partner, is critical.
-
Solution: Use high-purity reagents. If you are using a boronic acid as a coupling partner, be aware that they can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeborylation.[1] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.
-
-
Reaction Conditions: Sub-optimal temperature or reaction time can lead to poor conversion.
-
Solution: If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time.
-
Issue 2: Formation of Side Products (e.g., Homocoupling)
Potential Cause: You are observing significant formation of undesired side products, such as the homocoupling of your starting materials.
Troubleshooting Steps:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution: As mentioned previously, maintaining a rigorously inert atmosphere is critical. Ensure your degassing procedure is effective and that there are no leaks in your reaction setup.
-
-
Catalyst Loading: Excessively high catalyst loading can sometimes lead to an increase in side reactions.
-
Solution: While a higher catalyst loading can be beneficial for difficult couplings, it is important to find the optimal balance. If you are observing significant side product formation, try reducing the catalyst loading incrementally.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway.
-
Solution: The use of bulky, electron-rich phosphine (B1218219) ligands can often suppress homocoupling by favoring the reductive elimination step of the desired cross-coupling over side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this compound cross-coupling reactions?
A1: A good starting point for catalyst loading in this compound cross-coupling reactions is typically in the range of 1-5 mol% of the palladium catalyst. For routine transformations, 1-2 mol% is often sufficient. For more challenging substrates or to achieve higher reaction rates, the loading may be increased to 5 mol%. However, it is always recommended to screen the catalyst loading to find the optimal level for your specific reaction, as excessively high loadings can lead to catalyst decomposition and the formation of palladium black.
Q2: How does the choice of palladium precursor affect the reaction?
A2: The choice of palladium precursor can significantly impact the reaction. Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often effective but can be sensitive to air and moisture. Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are more stable but require in-situ reduction to the active Pd(0) species. Modern pre-catalysts, which are often air- and moisture-stable Pd(II) complexes designed to readily form the active Pd(0) catalyst under the reaction conditions, can offer improved reliability and reproducibility.
Q3: When should I consider using a higher catalyst loading?
A3: A higher catalyst loading (e.g., >5 mol%) may be necessary under certain circumstances, such as:
-
When using sterically hindered or electronically deactivated substrates.
-
If the reaction is very slow at lower catalyst loadings.
-
When trying to achieve complete conversion in a short amount of time. However, be mindful that increasing the catalyst loading also increases the cost and the potential for side reactions and palladium contamination in your product.
Q4: Can I recycle the palladium catalyst?
A4: In principle, the palladium catalyst is regenerated at the end of the catalytic cycle. However, in practice, some catalyst deactivation is common. For laboratory-scale reactions, catalyst recycling is not always practical. For larger-scale processes, the use of heterogeneous catalysts (palladium on a solid support) can facilitate catalyst recovery and reuse.
Data Presentation
Table 1: Effect of Catalyst Loading on a Model this compound Cross-Coupling Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | 1 | Cs₂CO₃ | Toluene | 100 | 12 | 75 |
| 2 | Pd(OAc)₂/SPhos | 2 | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 3 | Pd(OAc)₂/SPhos | 5 | Cs₂CO₃ | Toluene | 100 | 8 | 95 |
| 4 | Pd₂(dba)₃/XPhos | 1 | K₃PO₄ | Dioxane | 80 | 16 | 88 |
| 5 | Pd₂(dba)₃/XPhos | 0.5 | K₃PO₄ | Dioxane | 80 | 24 | 70 |
Note: This table presents representative data for analogous reactions and should be used as a guideline for reaction optimization.
Experimental Protocols
General Procedure for Optimizing Catalyst Loading in a this compound Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the this compound coupling partner (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) as a solid under a positive flow of inert gas. Then, add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Purification of Difluoroacetylated Products
This guide provides researchers, scientists, and drug development professionals with effective troubleshooting strategies and detailed protocols for the purification of difluoroacetylated products.
Troubleshooting Guide
Difluoroacetylated compounds can present unique purification challenges due to their altered polarity and potential for unique interactions. The following table addresses common issues encountered during their purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Chromatography (Co-elution) | - Inappropriate Stationary Phase: Standard silica (B1680970) or C18 may not provide sufficient selectivity for fluorinated compounds.[1][2] - Incorrect Mobile Phase: The solvent system may not have the correct polarity to resolve the product from impurities. | - Use a Fluorinated Stationary Phase: Consider using a pentafluorophenyl (PFP) or other fluorous phase column, which can offer alternative selectivity.[1][2] - Optimize Mobile Phase: For reverse-phase, try pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE).[3] For normal phase, perform a thorough gradient optimization (e.g., hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol).[4] |
| Broad or Tailing Peaks in HPLC/Flash Chromatography | - Acidic/Basic Nature of Compound: Free acids or bases in the sample can interact strongly with the stationary phase. - Secondary Interactions: Silanol (B1196071) groups on silica can interact with polar parts of the molecule. | - Add a Mobile Phase Modifier: For reverse-phase, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to sharpen peaks.[4] - Use End-Capped Columns: For reverse-phase, ensure you are using an end-capped C18 column to minimize silanol interactions. |
| Product "Oils Out" During Recrystallization | - Solvent System is Inappropriate: The solvent may be too good a solvent even when cold, or the cooling process is too rapid. - High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation.[5] | - Re-evaluate Solvent Choice: The ideal solvent dissolves the compound when hot but not when cold.[6] Try a two-solvent system (e.g., dissolve in a good solvent like acetone, then slowly add a poor solvent like n-hexane until cloudy, then heat to clarify).[7] - Slow Cooling: Allow the solution to cool slowly to room temperature before moving to an ice bath.[5][8] - Pre-Purification: If the crude material is very impure, perform a quick filtration through a silica plug or an extraction first. |
| Low Recovery/Yield After Purification | - Product Loss During Chromatography: The compound may be irreversibly adsorbed onto the column. - Excessive Solvent in Recrystallization: Using too much hot solvent will keep more of the product dissolved when cooled.[8] - Product is Volatile: The product may be lost during solvent removal under vacuum. | - Deactivate Silica Gel: For sensitive compounds, pre-treat the silica gel with a base (e.g., triethylamine (B128534) in the mobile phase) or use deactivated silica. - Use Minimal Solvent: In recrystallization, use the minimum amount of boiling solvent required to fully dissolve the solid.[8] - Careful Solvent Removal: Use moderate temperatures on the rotary evaporator and avoid leaving the product on high vacuum for extended periods. |
| Persistent Unreacted Starting Material or Non-polar Impurities | - Similar Polarity: The impurities may have very similar polarity to the desired product, making separation difficult. - Reaction Byproducts: Side reactions can produce isomers or other byproducts that are difficult to remove.[9] | - Alternative Chromatography: If normal phase fails, try reverse-phase HPLC. The different separation mechanism may provide resolution.[1] - Fluorous Solid-Phase Extraction (FSPE): Use a fluorinated SPE cartridge to selectively retain the more fluorinated components.[2] - Recrystallization: This technique is excellent for removing small amounts of impurities with different solubility profiles.[6][10] |
Quantitative Data Summary
The efficiency of purification techniques can vary significantly. The following table provides typical performance metrics for common methods used with difluoroacetylated products.
| Purification Technique | Typical Purity Achieved | Typical Recovery/Yield | Best For |
| Flash Column Chromatography (Silica Gel) | 90 - 98% | 70 - 95% | General purpose purification of gram-to-multigram scale mixtures. |
| Preparative HPLC (Reverse-Phase C18) | > 99% | 60 - 90% | High-purity final cleanup of small-to-medium scale samples; separation of closely related isomers. |
| Recrystallization | > 99% | 50 - 90% | Final purification of solid compounds that are already >85% pure; removal of trace impurities. |
| Fluorous Solid-Phase Extraction (FSPE) | Variable (Enrichment) | > 95% | Rapid separation of highly fluorinated compounds from non-fluorinated reactants or byproducts.[2] |
| Two-Step Column Chromatography | > 85% | ~53% | Complex mixtures requiring orthogonal separation techniques (e.g., polyamide followed by Sephadex).[11][12] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a moderately polar difluoroacetylated product using silica gel.
Materials:
-
Crude difluoroacetylated product
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Glass column, flasks, and fraction collector tubes
-
TLC plates and visualization reagents
Procedure:
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that provides good separation and gives the desired product an Rf value of ~0.25-0.35.
-
Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elute the Column: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation needs determined by TLC.
-
Collect Fractions: Collect fractions of a consistent volume.
-
Monitor Fractions: Spot each fraction on a TLC plate to identify which fractions contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified difluoroacetylated product.
Protocol 2: Recrystallization
This protocol is for the final purification of a solid difluoroacetylated product.[8][10]
Materials:
-
Partially purified solid product
-
A suitable solvent or solvent pair (determined by solubility tests)
-
Erlenmeyer flask, condenser, heat source
-
Büchner funnel and filter paper
Procedure:
-
Select a Solvent: Choose a solvent that dissolves the product well at high temperatures but poorly at room temperature.[6] Common systems include ethanol, or mixtures like ethyl acetate/hexane.[7]
-
Dissolve the Solid: Place the solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to completely dissolve the solid.[8]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.[5]
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[5]
-
Cool in Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash and Dry: Rinse the crystals with a small amount of ice-cold solvent to wash away any remaining soluble impurities. Allow the crystals to dry completely under vacuum or in a desiccator.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of a difluoroacetylated product.
Caption: A decision-making workflow for selecting an appropriate purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying an unknown difluoroacetylated product? A1: Flash column chromatography on silica gel is the most common and versatile starting point.[4] Use TLC to develop a suitable mobile phase (e.g., gradients of hexane and ethyl acetate) that provides good separation of your product from major impurities.
Q2: My difluoroacetylated compound appears to decompose on silica gel. What are my alternatives? A2: If your compound is acid-sensitive, you can try using deactivated (neutral) silica or alumina. Alternatively, reverse-phase chromatography, which uses a C18 stationary phase and polar mobile phases (like water/acetonitrile or water/methanol), is an excellent option that avoids the acidic nature of silica gel.[3]
Q3: How can I remove highly polar impurities, like salts or DMF/DMSO, from my reaction mixture? A3: The most effective method is a liquid-liquid extraction. Dilute your reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it several times with water or brine. The highly polar impurities will partition into the aqueous layer, leaving your desired product in the organic layer.
Q4: I am trying to separate two difluoroacetylated diastereomers with very similar Rf values. What should I do? A4: This is a common challenge. Standard flash chromatography may not be sufficient. Your best options are preparative HPLC, which offers much higher resolving power, or using a specialized stationary phase. A pentafluorophenyl (PFP) column can offer unique selectivity for fluorinated compounds and may resolve the isomers.[1][2]
Q5: Why is my yield so low after recrystallization, even though my initial product looked quite pure? A5: The most common reason for low yield is using too much solvent during the dissolution step.[8] Any excess solvent will retain some of your product in solution even after cooling. Always use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Another possibility is that the "impurities" were actually a significant portion of the starting material.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bia.si [bia.si]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledynelabs.com [teledynelabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Difluoroacetate Synthesis
Welcome to the technical support center for difluoroacetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this compound and its derivatives. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, focusing on reaction control, product isolation, and safety.
| Problem | Potential Cause | Recommended Action |
| Reaction | ||
| Low or inconsistent yield | Poor temperature control: Inefficient heat dissipation in larger reactors can lead to localized hotspots, causing decomposition of reactants or products.[1] | - Implement a more robust temperature control system with better heat transfer capabilities. - Optimize the rate of addition of exothermic reagents to manage heat evolution. |
| Inefficient mixing: Non-homogenous mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts.[1] | - Re-evaluate the stirrer design and agitation speed for the larger vessel. - Ensure adequate mixing to maintain a uniform reaction mixture. | |
| Moisture sensitivity: The presence of water can lead to hydrolysis of intermediates or the final ester product, reducing the overall yield. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Increased byproduct formation | Longer reaction times: Inefficient heat transfer at scale can prolong reaction times, providing more opportunity for side reactions to occur. | - Optimize reaction temperature and catalyst loading to reduce reaction time. - Monitor the reaction progress closely to determine the optimal endpoint. |
| Impure starting materials: The quality of raw materials can significantly impact the impurity profile of the final product.[2][3][4][5] | - Implement stringent quality control measures for all starting materials. - Analyze raw materials for known impurities that could interfere with the reaction. | |
| Product Isolation & Purification | ||
| Difficulty in separating the ester | Formation of a stable emulsion during workup: Vigorous mixing during aqueous washes can lead to the formation of emulsions that are difficult to break. | - Employ gentler mixing during the extraction process. - Add brine (saturated NaCl solution) to help break the emulsion. |
| Co-distillation with impurities: Impurities with boiling points close to the product can be difficult to separate by simple distillation. | - Utilize fractional distillation with a column of appropriate length and efficiency. - Consider alternative purification methods such as column chromatography for high-purity requirements. | |
| Hydrolysis during purification: Residual acid or base from the workup can catalyze the hydrolysis of the ester during distillation. | - Neutralize the crude product thoroughly before distillation. - Dry the organic phase completely to remove any water. | |
| Safety | ||
| Uncontrolled exotherm | Accumulation of unreacted reagents: A slow start to the reaction followed by a sudden, rapid conversion can lead to a dangerous temperature and pressure increase. | - Ensure the reaction has initiated before adding the bulk of the reagents. - Maintain careful control over the addition rate of reactants. |
| Thermal decomposition of reagents: Some reagents, like sodium chlorothis compound, can decompose exothermically at elevated temperatures.[6] | - Adhere strictly to the recommended temperature limits for all reagents. - Have an emergency cooling plan in place. | |
| Corrosive byproducts | Generation of HF or other acidic gases: Some fluorination reactions can produce highly corrosive and toxic gases.[7][8] | - Use corrosion-resistant reactor materials. - Implement a scrubbing system to neutralize any acidic off-gases. |
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of difluoroacetic acid is not going to completion. What can I do to improve the conversion?
A1: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product side, you can:
-
Use a large excess of the alcohol: This shifts the equilibrium towards the formation of the ester.[9]
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[9]
-
Use an effective acid catalyst: Concentrated sulfuric acid is commonly used, but other strong acids can also be effective.
Q2: I am observing significant byproduct formation in my halogen exchange reaction to produce ethyl this compound. How can I minimize this?
A2: Byproduct formation in halogen exchange reactions can often be attributed to:
-
Reaction temperature: Running the reaction at the optimal temperature is crucial. Temperatures that are too high can lead to decomposition and side reactions.
-
Stoichiometry of the fluorinating agent: Using the correct molar ratio of the fluoride (B91410) source (e.g., KF) is important. An excess may not always be beneficial and could lead to further reactions.
-
Reaction time: Over-extending the reaction time can lead to the formation of degradation products. Monitor the reaction progress to determine the point of maximum product formation.
Q3: What are the primary safety concerns when working with this compound precursors like difluoroacetyl fluoride on a large scale?
A3: Difluoroacetyl fluoride is a toxic and corrosive gas. Key safety considerations include:
-
Containment: All reactions should be carried out in a well-ventilated fume hood or a closed system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential. For larger quantities, respiratory protection may be necessary.
-
Neutralization: Have a system in place to neutralize any unreacted difluoroacetyl fluoride or acidic byproducts. This can often be achieved by bubbling the off-gas through a basic solution.
Q4: How can I effectively purify ethyl this compound at a multi-kilogram scale without relying on column chromatography?
A4: For large-scale purification of ethyl this compound, fractional distillation is the most common and effective method.[7] To achieve high purity, consider the following:
-
Column Efficiency: Use a distillation column with a sufficient number of theoretical plates to separate the desired product from impurities with close boiling points.
-
Reflux Ratio: Optimize the reflux ratio to balance purification efficiency and throughput.
-
Vacuum Distillation: If the product is sensitive to high temperatures, vacuum distillation can be used to lower the boiling point and prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound via Halogen Exchange
This protocol is a generalized procedure and may require optimization for specific scales and equipment.
Materials:
-
Ethyl dichloroacetate (B87207)
-
Potassium fluoride (spray-dried, anhydrous)
-
High-boiling point solvent (e.g., sulfolane, N-methyl-2-pyrrolidone)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the solvent, potassium fluoride, and phase-transfer catalyst.
-
Heat the mixture to the desired reaction temperature (typically 120-160 °C) with vigorous stirring to ensure a good suspension of the potassium fluoride.
-
Slowly add the ethyl dichloroacetate to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
Monitor the reaction progress by GC or NMR. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove the residual solvent and catalyst.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the crude ethyl this compound by fractional distillation.
Visualizations
Caption: Troubleshooting decision tree for addressing low yield.
Caption: General purification workflow for ethyl this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 3. hallorancg.com [hallorancg.com]
- 4. Raw Material Quality Control Guide for Food Importers [seedea.pl]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2017025985A1 - Process of producing ethyl this compound - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
"understanding and preventing decomposition pathways of difluoroacetate"
Welcome to the technical support center for difluoroacetate (DFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and preventing the decomposition of DFA during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is difluoroacetic acid (DFA)?
A1: Difluoroacetic acid (CHF₂COOH) is a dihalogenated carboxylic acid, structurally similar to acetic acid, where two hydrogen atoms on the alpha-carbon are replaced by fluorine atoms.[1][2] In solution, it dissociates to form the this compound ion.[1] It is used in various analytical applications and as a reagent for direct C-H difluoromethylation in organic synthesis.[1]
Q2: What are the primary decomposition pathways for DFA?
A2: The decomposition pathway of DFA is highly dependent on the conditions:
-
Aqueous & Enzymatic Hydrolysis: In aqueous environments, particularly in the presence of certain microbial enzymes (fluoroacetate dehalogenases), DFA can undergo two sequential hydrolytic defluorination reactions. The final organic product of this pathway is glyoxylic acid.[3][4][5]
-
Thermal Decomposition: At high temperatures (e.g., 254–382 °C in the gas phase), DFA decomposes via the elimination of hydrogen fluoride (B91410), followed by the formation of products such as carbon monoxide, formyl fluoride, and carbon dioxide.[6][7] This pathway is generally not a concern under typical laboratory solution-based experimental conditions.
Q3: How can I tell if my DFA sample has degraded?
A3: While significant degradation can occur without any visible changes, you may observe a change in the color of a stock solution (e.g., to pale yellow) or the formation of a precipitate.[8] The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal a decrease in the main DFA peak and the appearance of new peaks corresponding to degradation products.[8]
Q4: What are the recommended storage and handling conditions for DFA?
A4:
-
Solid Form: Store solid DFA in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[3][9]
-
Solutions: For stock solutions, use a high-purity, anhydrous solvent like DMSO. It is recommended to aliquot solutions into single-use, light-protected tubes and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[8]
-
General Handling: DFA is a corrosive substance that can cause severe skin and eye burns.[6][7][9] Always handle it in a well-ventilated area (e.g., a chemical fume hood), wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[3][6]
Q5: What substances are known to be incompatible with DFA?
A5: Difluoroacetic acid is incompatible with strong oxidizing agents and strong bases.[6][7] Contact with alkaline materials can liberate heat.[10] It is also important to avoid sources of ignition as it is a combustible liquid.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving DFA.
Issue 1: I am observing inconsistent results in my biological assays (e.g., variable IC₅₀ values).
-
Potential Cause: Degradation of DFA in your stock solution or directly in the aqueous assay medium could be leading to a lower effective concentration of the active compound. Many organic compounds are less stable in aqueous buffers compared to anhydrous DMSO.[11]
-
Troubleshooting Actions:
-
Verify Stock Solution Integrity: Analyze your DMSO stock solution via HPLC to confirm its purity and concentration. Compare the results against a freshly prepared standard.
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot of your frozen stock for each experiment to avoid degradation from multiple freeze-thaw cycles.[8]
-
Minimize Incubation Time in Aqueous Media: Prepare fresh dilutions in your assay buffer immediately before use. Minimize the time the compound spends in the aqueous medium before being added to the cells.[11]
-
Assess Stability in Media: Conduct a time-course experiment to evaluate the stability of DFA in your specific cell culture medium at the experimental temperature (e.g., 37°C). Analyze samples by HPLC at different time points (e.g., 0, 4, 12, 24 hours) to quantify the remaining DFA.[8]
-
Issue 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that are not present in the reference standard.
-
Potential Cause: The appearance of additional peaks is a strong indicator of sample degradation.[8] These peaks likely represent degradation products, such as glyoxylate (B1226380) or other intermediates.
-
Troubleshooting Actions:
-
Review Sample Handling and Storage: Confirm that your storage and handling procedures align with the recommendations (see FAQ 4). Ensure all containers are properly sealed and protected from light and moisture.[3][9]
-
Check Solution pH: The stability of DFA can be pH-dependent. Ensure the pH of your buffers and solutions is controlled and within a range that minimizes hydrolysis.
-
Evaluate Solvent Purity: Use only high-purity, anhydrous solvents for preparing stock solutions. Water contamination in solvents like DMSO can facilitate hydrolysis over time.[8]
-
Analyze Degradation Products: If your system is connected to a mass spectrometer, attempt to get mass data for the unknown peaks. A mass corresponding to glyoxylate could confirm the hydrolytic degradation pathway.
-
Issue 3: I notice a gradual drop in the pH of my buffered DFA solution over several days.
-
Potential Cause: The decomposition of one mole of this compound via hydrolysis to glyoxylate also produces two moles of fluoride ions and protons. This release of protons will cause the pH of a weakly buffered solution to decrease over time.
-
Troubleshooting Actions:
-
Increase Buffer Capacity: If your experiment requires long-term stability in solution, consider increasing the concentration of your buffering agent to better resist pH changes.
-
Prepare Fresh Solutions: The most effective strategy is to prepare solutions fresh before use, especially for pH-sensitive experiments. Standard laboratory practice suggests that aqueous buffers should be used for a maximum of one to two weeks, and sometimes daily preparation is necessary.[10]
-
Monitor pH: Regularly monitor the pH of your stock or working solutions throughout the duration of your experiment.
-
Data & Stability
Physicochemical Properties of Difluoroacetic Acid
| Property | Value | Reference |
| Molecular Formula | C₂H₂F₂O₂ | [1][2] |
| Molar Mass | 96.033 g/mol | [1][2] |
| pKa | 1.33 | [1][12] |
| Boiling Point | 132-134 °C | [1][13] |
| Melting Point | -1 °C | [1][13] |
| Density | 1.526 g/mL at 25 °C | [1][13] |
Illustrative Aqueous Stability of this compound (Hypothetical Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to guide experimental design. Users must determine the stability of DFA in their specific experimental systems.
| Temperature | pH | Buffer System | Half-life (t₁/₂) | Primary Degradation Product |
| 4°C | 7.4 | 50 mM Phosphate (B84403) | > 30 days | Not significant |
| 25°C (RT) | 5.0 | 50 mM Acetate | > 14 days | Glyoxylate |
| 25°C (RT) | 7.4 | 50 mM Phosphate | ~ 10 days | Glyoxylate |
| 25°C (RT) | 9.0 | 50 mM Borate | ~ 48 hours | Glyoxylate |
| 37°C | 7.4 | 50 mM Phosphate | ~ 72 hours | Glyoxylate |
Experimental Protocols & Visualizations
Protocol: HPLC-Based Stability Analysis of DFA
This protocol describes a method to assess the stability of DFA in an aqueous buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of DFA in anhydrous DMSO.
-
Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). Ensure the pH is accurately adjusted.
-
-
Initiation of Stability Study (t=0):
-
Dilute the DFA stock solution into the aqueous buffer to a final concentration of 100 µM.
-
Immediately after preparation, take a sample, quench any potential degradation by diluting it in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM), and inject it into the HPLC system. This is the zero time-point.
-
-
Incubation:
-
Store the remaining solution under the desired test conditions (e.g., 25°C, protected from light).
-
At specified time intervals (e.g., 2, 8, 24, 48, 72 hours), withdraw aliquots for analysis.
-
-
Sample Analysis:
-
For each time point, dilute the sample in the mobile phase and analyze using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
-
Data Analysis:
-
Calculate the percentage of DFA remaining at each time point by comparing the area of the DFA peak to the area of the peak at t=0.
-
Monitor the chromatograms for the appearance and growth of new peaks, identifying them as degradation products.
-
Visualizations
Caption: Aqueous hydrolytic decomposition pathway of this compound to glyoxylate.
Caption: Troubleshooting workflow for investigating suspected DFA degradation.
Caption: Experimental workflow for an HPLC-based stability study of DFA.
References
- 1. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Difluoroacetic acid | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Structural insights into hydrolytic defluorination of this compound by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buffer Lifetime | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 14. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
"step-by-step reaction workup procedure for difluoroacetate reactions"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the workup of reactions involving difluoroacetate compounds. It includes a step-by-step general procedure, troubleshooting advice for common issues, and frequently asked questions.
General Reaction Workup Workflow
The following diagram illustrates a typical workflow for the workup of a this compound reaction.
Caption: General workflow for a this compound reaction workup.
Detailed Experimental Protocol: General Aqueous Workup
This protocol outlines a standard procedure for the workup of a this compound reaction. Specific conditions may need to be optimized for individual reactions.
-
Quenching: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, NMR), cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or a dilute acid/base) to neutralize any reactive reagents. Be cautious as gas evolution may occur.
-
Dilution and Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble impurities.
-
To remove acidic or basic impurities, wash with a dilute solution of base (e.g., saturated aqueous NaHCO₃) or acid (e.g., dilute HCl), respectively. Check the pH of the aqueous layer to ensure neutralization.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous layer and aid in the removal of water.[1]
-
-
Separation and Drying: Separate the organic layer from the aqueous layer. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or distillation, to yield the pure this compound compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | The organic and aqueous layers are not separating cleanly. This can be common when using solvents like THF or benzene. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1] - Allow the separatory funnel to stand for a longer period. - Filter the entire mixture through a pad of Celite. |
| Low or no product yield after workup. | - The product may be partially or fully soluble in the aqueous layer. - The product may be volatile and lost during solvent removal. | - Back-extract the aqueous layers with the organic solvent. - Use a milder method for solvent removal (e.g., lower temperature on the rotary evaporator). |
| Product degradation (hydrolysis of the ester). | The this compound ester is sensitive to acidic or basic conditions, especially at elevated temperatures. | - Use mild acidic or basic solutions for washing and keep the workup at a low temperature. - Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Epimerization of the α-carbon. | The α-proton of the this compound can be acidic, leading to epimerization under basic conditions. | - Avoid strong bases during the workup. Use a weak base like saturated NaHCO₃ if a basic wash is necessary. - Perform the workup at low temperatures. |
| Crude NMR spectrum is complex or shows impurities. | - Incomplete reaction. - Presence of byproducts or residual reagents. | - Optimize the reaction conditions for full conversion. - Incorporate appropriate aqueous washes to remove specific impurities (e.g., acid wash for basic impurities). - Purify the crude product using column chromatography. |
| Difficulty visualizing the product on a TLC plate. | This compound compounds may not be strongly UV-active. | - Use a visualizing stain such as potassium permanganate (B83412) or iodine in addition to a UV lamp.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right organic solvent for extraction?
A1: The choice of solvent depends on the polarity of your product. Common choices include ethyl acetate, dichloromethane, and diethyl ether. The solvent should readily dissolve your product but be immiscible with water.[6] If your product is very nonpolar, a less polar solvent like hexanes can be used. For more polar products, a mixture of solvents might be necessary.[7]
Q2: My reaction was performed in a water-miscible solvent like THF or DMF. How should I proceed with the workup?
A2: It is often best to remove the majority of the water-miscible solvent under reduced pressure before proceeding with the aqueous workup.[7] Alternatively, you can dilute the reaction mixture with a large volume of water and then extract with a water-immiscible organic solvent.[8]
Q3: What are the best practices for quenching a reaction containing highly reactive reagents?
A3: Always perform the quench at a low temperature (e.g., 0 °C or in a dry ice bath) and add the quenching agent slowly and dropwise with vigorous stirring.[9][10] Ensure the reaction vessel is not sealed to allow for the release of any gas that may evolve.
Q4: How can I confirm that my this compound ester has not hydrolyzed during the workup?
A4: You can monitor for the presence of the corresponding carboxylic acid using techniques like ¹H NMR or ¹⁹F NMR spectroscopy. The appearance of a new signal corresponding to the carboxylic acid proton or a shift in the fluorine signal would indicate hydrolysis.
Q5: What conditions should I use for column chromatography of my this compound product?
A5: The choice of eluent for column chromatography will depend on the polarity of your product. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system can be determined by running a TLC analysis first.[11] this compound compounds are generally more polar than their non-fluorinated analogs, so a slightly more polar eluent system may be required.
References
- 1. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TLC stains [reachdevices.com]
- 4. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 5. silicycle.com [silicycle.com]
- 6. Workup [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. web.uvic.ca [web.uvic.ca]
Technical Support Center: Managing Moisture Sensitivity in Difluoroacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing moisture sensitivity in difluoroacetate reactions.
Frequently Asked Questions (FAQs)
Q1: Why are this compound reactions so sensitive to moisture?
This compound reagents, such as difluoroacetic anhydride (B1165640) and difluoroacetyl halides, are highly electrophilic at the carbonyl carbon. This makes them highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, consumes the difluoroacetylating agent, leading to the formation of difluoroacetic acid. This not only reduces the amount of reagent available for the desired reaction but also introduces an acidic byproduct that can potentially catalyze side reactions or degrade sensitive substrates, ultimately leading to lower yields and product impurities.
Q2: What are the common signs of moisture contamination in my this compound reaction?
Several indicators may suggest the presence of moisture in your reaction:
-
Low or No Product Yield: This is the most common sign, as the this compound reagent is consumed by hydrolysis instead of reacting with your substrate.[1][2]
-
Formation of Unexpected Byproducts: The presence of difluoroacetic acid from hydrolysis can lead to undesired side reactions.
-
Inconsistent Reaction Rates: The reaction may start and then slow down or stop prematurely as the reagent is consumed by water.
-
Difficulty in Product Purification: The presence of difluoroacetic acid and other byproducts can complicate the isolation of the desired product.
Q3: What are the essential precautions to take before starting a this compound reaction?
To ensure a successful reaction, it is crucial to maintain anhydrous (water-free) conditions. Key precautions include:
-
Drying of Glassware: All glassware should be thoroughly dried before use, typically by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas.[3]
-
Use of Anhydrous Solvents: Solvents should be rigorously dried using appropriate methods, such as distillation from a suitable drying agent or by passing them through a column of activated alumina.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon, using a Schlenk line or a glovebox.[4][5] This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Handling of Reagents: Moisture-sensitive reagents should be stored in a desiccator or glovebox and handled using anhydrous techniques.
Troubleshooting Guides
Issue 1: Low or No Yield in a Difluoroacetylation Reaction
Possible Cause: Moisture contamination is a primary suspect for low or no product yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Difluoroacetic Acid as a Major Byproduct
Possible Cause: This is a direct result of the hydrolysis of the this compound reagent.
Solutions:
-
Enhance Drying Procedures: Re-evaluate and improve your procedures for drying glassware, solvents, and starting materials.
-
Use of In-situ Drying Agents: Add a drying agent directly to the reaction mixture. Activated molecular sieves (3Å or 4Å) are often a good choice as they are generally inert.[6]
-
Check Reagent Quality: The this compound reagent itself may have been compromised by exposure to moisture during storage. Consider using a fresh bottle or purifying the reagent before use.
Data Presentation: Impact of Moisture on Reaction Yield
The following table summarizes the hypothetical effect of water content on the yield of a typical difluoroacetylation of an alcohol.
| Water Content in Solvent (ppm) | Use of Drying Agent | Reaction Yield (%) |
| < 10 | No | 95 |
| 50 | No | 75 |
| 100 | No | 50 |
| 100 | Yes (4Å Molecular Sieves) | 85 |
| 200 | No | 20 |
| 200 | Yes (4Å Molecular Sieves) | 65 |
Experimental Protocols
Protocol 1: General Anhydrous Difluoroacetylation of an Alcohol using a Schlenk Line
This protocol describes a general procedure for the difluoroacetylation of a primary alcohol using difluoroacetic anhydride under anhydrous conditions.
Materials:
-
Primary alcohol
-
Difluoroacetic anhydride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270)
-
Activated 4Å molecular sieves
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Schlenk line with a supply of dry argon or nitrogen
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the Schlenk flask on the Schlenk line. Evacuate and backfill with inert gas three times to ensure an inert atmosphere.[4]
-
Addition of Reagents:
-
To the flask, add the primary alcohol (1.0 eq) and activated 4Å molecular sieves.
-
Using a dry syringe, add anhydrous DCM to dissolve the alcohol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) via syringe.
-
In a separate, dry vial, prepare a solution of difluoroacetic anhydride (1.1 eq) in anhydrous DCM.
-
Add the difluoroacetic anhydride solution dropwise to the reaction mixture over 10-15 minutes.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram:
Caption: Workflow for anhydrous difluoroacetylation.
Protocol 2: Handling and Dispensing Difluoroacetic Anhydride in a Glovebox
This protocol outlines the safe handling of the highly moisture-sensitive reagent, difluoroacetic anhydride, within a glovebox environment.
Materials:
-
Sealed bottle of difluoroacetic anhydride
-
Dry, clean syringes and needles
-
Dry, tared vial for weighing
-
Anhydrous solvent in a sealed flask
-
Glovebox with an inert atmosphere (e.g., argon)
Procedure:
-
Preparation: Ensure the glovebox has a low oxygen (<10 ppm) and water (<1 ppm) atmosphere.[7]
-
Bringing Reagents into the Glovebox: Introduce the sealed bottle of difluoroacetic anhydride, dry syringes, needles, and vials into the glovebox antechamber. Cycle the antechamber at least three times to remove air and moisture before bringing the items into the main chamber.[8]
-
Dispensing the Reagent:
-
Inside the glovebox, carefully open the bottle of difluoroacetic anhydride.
-
Using a clean, dry syringe, slowly draw up the required volume of the liquid. It is advisable to draw a small amount of the inert gas into the syringe after the liquid to prevent dripping.
-
Dispense the anhydride into a tared vial and seal it. Record the mass.
-
Alternatively, dispense the liquid directly into the reaction flask containing other reagents and solvent.
-
-
Cleaning and Storage:
-
Immediately and securely cap the difluoroacetic anhydride bottle.
-
Clean the syringe and needle by drawing up and expelling an anhydrous solvent (e.g., DCM) into a waste container multiple times.
-
Store the difluoroacetic anhydride bottle in the glovebox freezer if available, or remove it from the glovebox and store it in a desiccator in a refrigerator.
-
Logical Relationship for Glovebox Handling:
Caption: Logical flow for handling reagents in a glovebox.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular sieve - Wikipedia [en.wikipedia.org]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. mscore.web.unc.edu [mscore.web.unc.edu]
Technical Support Center: Difluoroacetate (DFA) Biodegradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in difluoroacetate (DFA) biodegradation studies.
Frequently Asked Questions (FAQs)
Q1: My this compound (DFA) is not degrading. What are the common reasons for this?
A1: The lack of DFA degradation is a common challenge due to its recalcitrant nature.[1][2] Several factors could be contributing to this issue:
-
Inappropriate Microbial Consortium: The microbial inoculum may lack the specific enzymes required for DFA degradation. Many standard microbial communities cannot metabolize highly halogenated compounds like DFA without prior adaptation.[1]
-
Toxicity: Although data on DFA is limited, related compounds like monofluoroacetate are toxic and can inhibit cellular metabolism, such as the citric acid cycle.[3][4] It is possible that the concentration of DFA in your experiment is too high, leading to toxicity and inhibition of microbial activity.[1]
-
Lack of a Co-substrate: The degradation of recalcitrant compounds like DFA often requires co-metabolism.[2][5] The microorganisms may need a more readily available carbon source, such as sodium acetate (B1210297), to generate the necessary energy and reducing equivalents for dehalogenation.[2][5][6]
-
Sub-optimal Environmental Conditions: Factors such as pH, temperature, and redox potential are critical for microbial activity. If these are not within the optimal range for your microbial consortium, degradation rates can be significantly reduced.
-
Absence of Essential Co-factors: Anaerobic reductive dehalogenation, a key potential pathway for DFA degradation, is dependent on co-factors like cobalamin (Vitamin B12).[7][8][9][10][11] A deficiency of such co-factors in your medium can stall the degradation process.
Q2: I am seeing the degradation of the parent compound, but the concentration of fluoride (B91410) ions is not increasing. Why might this be?
A2: This scenario suggests that the DFA is being transformed, but the carbon-fluorine bond is not being cleaved. Possible explanations include:
-
Formation of Metabolites: The DFA may be undergoing a transformation into other organic compounds that still contain fluorine.
-
Adsorption: The DFA could be adsorbing to the biomass or other components of your experimental setup, leading to a decrease in its concentration in the liquid phase without actual degradation.
-
Analytical Interference: There might be interference in your fluoride ion measurement. It is crucial to ensure your analytical method is validated for your specific sample matrix.
Q3: How can I confirm that the observed degradation is due to biological activity?
A3: To confirm that the degradation is biotic, you should run parallel control experiments:
-
Abiotic Control: A sterile control containing the same medium and DFA concentration but without the microbial inoculum. This will account for any abiotic degradation.
-
Killed Control: A control with the microbial inoculum that has been killed (e.g., by autoclaving or adding a toxicant like sodium azide) but with the same medium and DFA concentration. This helps to account for any adsorption of DFA to the biomass.
If you observe a significant decrease in DFA concentration only in the live biotic experiment, it is strong evidence for biodegradation.
Q4: My experiment started showing degradation, but then it stopped. What could be the cause?
A4: This is a common observation in biodegradation studies of recalcitrant compounds and can be attributed to several factors:
-
Depletion of Co-substrate: If you are using a co-metabolic approach, the primary substrate (e.g., acetate) may have been completely consumed, halting the degradation of DFA.
-
Accumulation of Toxic Intermediates: The partial degradation of DFA could lead to the accumulation of intermediate metabolites that are more toxic than the parent compound, inhibiting further microbial activity.
-
Competitive Inhibition: The primary substrate or its metabolites might competitively inhibit the enzymes responsible for the degradation of intermediates.[12]
-
Changes in pH: Microbial metabolism can lead to changes in the pH of the medium, which could, in turn, inhibit enzymatic activity if it moves outside the optimal range.
Troubleshooting Workflows
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of DFA degradation.
Experimental Protocols
Protocol 1: Anaerobic Biodegradation of this compound via Co-metabolism
This protocol outlines a general procedure for assessing the anaerobic biodegradation of DFA using a co-metabolic approach with acetate.
1. Media and Reagents:
-
Basal Salt Medium: Prepare a sterile, anaerobic basal salt medium appropriate for your microbial consortium. This typically includes macro- and micronutrients but lacks a carbon source.
-
DFA Stock Solution: Prepare a sterile, anaerobic stock solution of sodium this compound in deionized water.
-
Acetate Stock Solution: Prepare a sterile, anaerobic stock solution of sodium acetate.
-
Resazurin (B115843): To be used as a redox indicator.
-
Reducing Agent: Such as sodium sulfide (B99878) or cysteine-HCl to create anaerobic conditions.
2. Inoculum Preparation:
-
Use an anaerobic microbial consortium from a relevant source, such as anaerobic sludge from a wastewater treatment plant or soil from a contaminated site.
-
Acclimatize the inoculum by gradually exposing it to low concentrations of DFA in the presence of a primary substrate over several transfers.
3. Experimental Setup (in an anaerobic chamber or using anaerobic techniques):
-
Dispense the basal salt medium into serum bottles.
-
Add resazurin and the reducing agent.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Purge the headspace with an anaerobic gas mixture (e.g., N₂/CO₂ 80:20).
-
Autoclave the bottles.
-
Aseptically add the DFA and acetate stock solutions to achieve the desired final concentrations (e.g., 1-10 mg/L DFA and 100-500 mg/L acetate).
-
Inoculate the bottles with the acclimatized microbial consortium.
-
Set up abiotic and killed controls as described in the FAQs.
-
Incubate the bottles in the dark at a constant temperature (e.g., 30-37°C).
4. Sampling and Analysis:
-
Periodically collect liquid samples from the serum bottles using a sterile syringe.
-
Filter the samples through a 0.22 µm filter before analysis.
-
Analyze the samples for DFA, acetate, and potential degradation products (e.g., MFA, glyoxylate) using ion chromatography or HPLC.
-
Measure fluoride ion concentration to determine the extent of defluorination.
Protocol 2: Quantification of Fluoroacetates by Ion Chromatography
This method is adapted for the simultaneous determination of MFA, DFA, and TFA.[8][9]
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector.
-
Column: Dionex AS17 anion-exchange column.
-
Eluent: Potassium hydroxide (B78521) gradient generated by a Dionex EG40 eluent generator.
-
Injection Volume: 50 µL.
-
Run Time: Approximately 35 minutes (including column re-equilibration).
-
Quantification: Prepare a calibration curve using standards of known concentrations for MFA, DFA, and TFA.
Protocol 3: Measurement of Fluoride Ion Release
This is a key assay to confirm defluorination.[13][14][15]
-
Instrumentation: Ion-selective electrode (ISE) for fluoride or a UV-Vis spectrophotometer.
-
Sample Preparation (for ISE): Mix an aliquot of your sample with an equal volume of Total Ionic Strength Adjustment Buffer (TISAB). TISAB maintains a constant ionic strength and pH, and complexes with interfering ions.
-
Measurement (ISE): Calibrate the fluoride ISE with a series of known fluoride standards. Measure the potential of the sample and determine the fluoride concentration from the calibration curve.
-
Measurement (Spectrophotometry): Use a colorimetric method, such as the zirconyl-alizarin red method.[13][15] The bleaching of the colored complex is proportional to the fluoride concentration. Prepare a calibration curve with fluoride standards and measure the absorbance of your samples at the appropriate wavelength (e.g., 520 nm).[13]
Data Presentation
Table 1: Kinetic Parameters of Fluoroacetate (B1212596) Dehalogenase from Burkholderia sp. FA1
| Substrate | Km (mM) | Vmax (U/mg) |
| Fluoroacetate | 9.1 | 61 |
| Chloroacetate | 15 | 2.6 |
| (Data from[16]) |
Table 2: Example Data Table for a DFA Biodegradation Experiment
| Time (days) | DFA Concentration (mg/L) | Acetate Concentration (mg/L) | Fluoride Ion Concentration (mg/L) | pH |
| 0 | 10.0 ± 0.5 | 500 ± 25 | 0.0 ± 0.0 | 7.0 ± 0.1 |
| 7 | 8.2 ± 0.4 | 350 ± 20 | 0.5 ± 0.1 | 6.8 ± 0.1 |
| 14 | 5.1 ± 0.3 | 150 ± 15 | 1.8 ± 0.2 | 6.7 ± 0.1 |
| 21 | 2.3 ± 0.2 | 10 ± 5 | 3.5 ± 0.3 | 6.6 ± 0.1 |
| 28 | < 0.1 | < 1 | 4.8 ± 0.4 | 6.5 ± 0.1 |
| (This is a template table with hypothetical data for illustrative purposes.) |
Signaling Pathways and Workflows
Anaerobic Reductive Dehalogenation of DFA
Caption: Reductive dehalogenation of DFA to acetate.
Aerobic Hydrolytic Dehalogenation of DFA
Caption: Hydrolytic dehalogenation of DFA to glyoxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental Microbiology: Microbial degradation of recalcitrant compounds | PPTX [slideshare.net]
- 3. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A common mechanism for coenzyme cobalamin-dependent reductive dehalogenases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. A common mechanism for coenzyme cobalamin-dependent reductive dehalogenases - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP08659D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1934604A1 - Materials and methods for assaying for glyoxylate - Google Patents [patents.google.com]
- 13. Measurement of Fluoride Ion Release From Restorative Material Using an Ion-Selective Electrode and Ultraviolet–Visible Light Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing UV-Mediated Degradation of Difluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of UV-mediated degradation of difluoroacetate (DFA).
Troubleshooting Guide
Experimenting with UV-mediated degradation of this compound can present several challenges. This guide is designed to help you identify and resolve common issues encountered during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degradation Rate | Inadequate UV Light Intensity/Wavelength: The UV lamp may not be emitting at the optimal wavelength or intensity for DFA degradation. Direct photolysis of such compounds often requires short-wavelength UV light (e.g., <220 nm).[1] | - Verify the lamp's specifications and ensure it emits at a wavelength strongly absorbed by DFA or the photocatalyst. - Increase the light intensity or the exposure time.[2] - Consider using a different UV source, such as a vacuum UV (VUV) lamp, which can be more effective.[1] |
| Suboptimal pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the generation of radical species.[3][4] | - Determine the optimal pH for your specific system. For many photocatalytic processes involving fluorinated compounds, acidic conditions (low pH) are favorable.[4][5] - Adjust the initial pH of your solution using appropriate acids or bases. | |
| Incorrect Catalyst Concentration: Both insufficient and excessive catalyst loading can hinder the degradation process.[2][3] | - Optimize the catalyst concentration by performing a series of experiments with varying amounts of the photocatalyst.[2][5] - Ensure the catalyst is well-dispersed in the solution to maximize the active surface area. | |
| Presence of Scavengers: Other organic or inorganic compounds in the water matrix can compete for UV light and reactive radicals, reducing the degradation efficiency.[6] | - Use high-purity water for initial experiments to establish a baseline. - If working with complex matrices, consider a pre-treatment step to remove interfering substances. | |
| Inconsistent Results | Fluctuations in Experimental Conditions: Variations in temperature, pH, or UV lamp output can lead to reproducibility issues. | - Precisely control and monitor all experimental parameters, including temperature, pH, and light intensity. - Allow the UV lamp to warm up and stabilize before starting the experiment.[1] |
| Catalyst Deactivation: The photocatalyst surface can become fouled or poisoned by intermediates or other substances in the solution. | - Wash the catalyst with high-purity water or a suitable solvent between experiments. - Consider thermal regeneration of the catalyst if washing is insufficient. | |
| Formation of Undesirable Byproducts | Incomplete Mineralization: The degradation process may stall at intermediate compounds, which could be more toxic than the parent compound. | - Increase the reaction time or UV intensity to promote complete mineralization to fluoride (B91410) ions and carbon dioxide. - Analyze for potential byproducts using techniques like ion chromatography and mass spectrometry. |
| Side Reactions: The reactive species may react with other components in the solution, leading to the formation of unexpected products. | - Characterize the composition of your water matrix to identify potential interfering substances. - Adjust the experimental conditions (e.g., pH, addition of specific radical scavengers) to favor the desired degradation pathway. |
Frequently Asked Questions (FAQs)
1. What is the most effective Advanced Oxidation Process (AOP) for this compound degradation?
While research specifically on this compound is limited, studies on similar per- and polyfluoroalkyl substances (PFAS) suggest that UV-activated persulfate (UV/PS) and photocatalysis with materials like titanium dioxide (TiO2) and zinc oxide (ZnO) are highly effective.[4][7][8][9] UV/PS has the advantage of generating sulfate (B86663) radicals (SO₄•⁻), which can be more effective than hydroxyl radicals (•OH) for degrading some fluorinated compounds.[7][8]
2. How does pH affect the degradation of this compound?
The pH of the solution is a critical parameter.[3][4] It influences the surface charge of the photocatalyst, with lower pH values often leading to better adsorption of anionic compounds like DFA onto positively charged catalyst surfaces.[4] For instance, the degradation of perfluorooctanoic acid (PFOA) using TiO₂ is significantly more efficient at a low pH.[4][5] It is crucial to experimentally determine the optimal pH for your specific system.
3. What is the optimal concentration of the photocatalyst?
The ideal photocatalyst concentration needs to be determined empirically.[2][3] While increasing the catalyst amount generally increases the number of active sites and enhances the reaction rate, an excessively high concentration can lead to light scattering and a decrease in the catalyst's surface area exposed to UV light, thereby reducing efficiency.[2]
4. Can other substances in the water interfere with the degradation process?
Yes, the presence of other organic and inorganic compounds can significantly impact the degradation efficiency.[6] Bicarbonate and chloride ions, for example, can act as radical scavengers, reducing the number of reactive species available to degrade this compound.[6] Humic acids can also compete for UV light and adsorb to the catalyst surface, inhibiting its activity.
5. How can I monitor the degradation of this compound and the formation of byproducts?
The concentration of this compound can be monitored using techniques like ion chromatography or liquid chromatography-mass spectrometry (LC-MS). To confirm mineralization, the concentration of fluoride ions (F⁻) should be measured, typically using an ion-selective electrode. Analysis for potential shorter-chain perfluorocarboxylic acids (PFCAs) as byproducts is also recommended.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of this compound
-
Preparation of the Reaction Suspension:
-
Prepare a stock solution of this compound in ultrapure water.
-
In a quartz reactor, add the desired volume of the DFA stock solution and dilute with ultrapure water to the final volume.
-
Add the optimized amount of the photocatalyst (e.g., TiO₂, ZnO).
-
Adjust the pH of the suspension to the desired value using dilute acid or base.
-
-
Photoreaction:
-
Sampling and Analysis:
-
At specific time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst.
-
Analyze the filtrate for the concentration of this compound and fluoride ions using appropriate analytical techniques.
-
Protocol 2: UV/Persulfate Degradation of this compound
-
Preparation of the Reaction Solution:
-
Prepare a stock solution of this compound and a separate stock solution of a persulfate salt (e.g., potassium persulfate).
-
In a quartz reactor, add the desired volume of the DFA stock solution and dilute with ultrapure water.
-
Add the desired concentration of the persulfate solution.
-
Adjust the pH if necessary.
-
-
Photoreaction:
-
Follow the same procedure as described in Protocol 1 for the photoreaction setup.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the reactor.
-
Quench the reaction immediately by adding a suitable quenching agent (e.g., sodium thiosulfate) if necessary for the analytical method.
-
Analyze the samples for the remaining concentration of this compound and the formation of fluoride ions.
-
Quantitative Data Summary
The following table summarizes degradation efficiencies for compounds structurally similar to this compound under various AOP conditions. This data can serve as a benchmark for your experiments.
| Compound | AOP System | Catalyst/Oxidant Conc. | pH | Degradation Efficiency (%) | Reference(s) |
| Perfluorooctanoic Acid (PFOA) | UV/Fe⁰ | 100 mg/L nZVI | Not specified | 97.6 | [10][11] |
| Perfluorononanoic Acid (PFNA) | UV/Fe⁰ | 100 mg/L nZVI | Not specified | >99.9 | [10][11] |
| Perfluorooctane Sulfonate (PFOS) | UV/Fe⁰ | 100 mg/L nZVI | Not specified | 98.5 | [10][11] |
| PFOA | UV/PS | Not specified | Not specified | >99.9 | [8] |
| PFOA | UV/H₂O₂ | Not specified | Not specified | <10 | [8] |
| PFOA | Photocatalysis (TiO₂) | Not specified | 2 | 95.62 (degradation) | [4] |
| PFOA | Photocatalysis (TiO₂) | Not specified | 2 | 56.13 (defluorination) | [4] |
| Dichloroacetic Acid | UV/H₂O₂ | Not specified | Not specified | Effective degradation | [13] |
Visualizations
Caption: Experimental workflow for optimizing UV-mediated degradation of this compound.
Caption: Plausible degradation pathway of this compound via advanced oxidation processes.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions [frontiersin.org]
- 6. Degradation of the diuretic hydrochlorothiazide by UV/Solar radiation assisted oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of novel PFOA alternatives in fluoropolymer production by UV activated persulfate: Efficiency, mechanism and structural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of perfluoroalkyl substances using UV/Fe0 system with and without the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 13. Dichloroacetic acid degradation employing hydrogen peroxide and UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Recalcitrance of Difluoroacetate in Biodegradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biodegradation of difluoroacetate (DFA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges associated with the recalcitrant nature of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound biodegradation experiments.
Q1: I am not observing any degradation of this compound in my microbial culture. What are the possible reasons and how can I troubleshoot this?
A1: The recalcitrance of this compound is a known challenge.[1] Several factors could contribute to a lack of degradation:
-
Inappropriate Microbial Consortia or Strains: The microorganisms in your culture may lack the specific enzymes required for C-F bond cleavage in DFA. While some bacteria can degrade monofluoroacetate (MFA), they may not be effective against DFA.[1]
-
Troubleshooting:
-
Source of Inoculum: Collect microbial samples from sites with a history of industrial contamination with fluorinated compounds.[1]
-
Enrichment Cultures: Set up enrichment cultures with DFA as the sole carbon source to select for and enrich microorganisms capable of its degradation.
-
Known Degraders: Attempt to obtain and use bacterial strains that have been reported to possess fluoroacetate (B1212596) dehalogenase activity, such as members of the Delftia or Burkholderia genera.[1][2]
-
-
-
Sub-optimal Culture Conditions: Environmental parameters play a crucial role in microbial activity.
-
Troubleshooting:
-
pH and Temperature: Ensure the pH and temperature of your culture medium are optimal for the growth of your microbial consortium. Most bacterial dehalogenases have optimal activity at a neutral to slightly alkaline pH.
-
Aeration: Provide adequate aeration for aerobic degradation processes.
-
Nutrient Availability: Ensure your medium contains all essential nutrients (nitrogen, phosphorus, trace elements) to support microbial growth and metabolism.
-
-
-
Toxicity of this compound: At high concentrations, DFA may be toxic to some microorganisms, inhibiting their growth and metabolic activity.
-
Troubleshooting:
-
Concentration Range: Start with a low concentration of DFA (e.g., 10-50 mg/L) and gradually increase it in subsequent experiments as the culture adapts.
-
Toxicity Assays: Conduct preliminary toxicity assays to determine the inhibitory concentration of DFA for your microbial culture.
-
-
-
Lack of Co-metabolites (if required): While some organisms may use DFA as a sole carbon source, others might require a primary carbon source to produce the necessary enzymes for co-metabolic degradation. However, it's important to note that co-metabolism with sodium acetate (B1210297) has not been found to be effective for DFA degradation in some studies.[1]
-
Troubleshooting:
-
Alternative Co-substrates: Experiment with different, easily metabolizable carbon sources (e.g., glucose, succinate) to potentially induce the required enzymatic activity.
-
-
Q2: My results show that this compound is inhibiting the biodegradation of other compounds in my mixed substrate experiment. What should I do?
A2: this compound has been observed to inhibit the biodegradation of monofluoroacetate (MFA).[1] This is a significant challenge in environments where multiple fluorinated compounds are present.
-
Troubleshooting:
-
Sequential Degradation: If possible, design your experiment to allow for the degradation of the more labile compound first before introducing DFA.
-
Lower DFA Concentration: Reduce the initial concentration of DFA to a level that does not cause significant inhibition.
-
Acclimatization: Gradually expose the microbial culture to increasing concentrations of DFA over time to allow for adaptation.
-
Q3: How can I confirm that the observed loss of this compound is due to biodegradation and not abiotic factors?
A3: It is crucial to include proper controls in your experimental design to differentiate between biotic and abiotic degradation.
-
Troubleshooting/Verification:
-
Sterile Controls: Set up a control experiment with autoclaved or filter-sterilized inoculum and medium containing DFA. Any loss of DFA in this control can be attributed to abiotic factors such as hydrolysis or volatilization.
-
No-Inoculum Control: A control with medium and DFA but without any microbial inoculum can also help assess abiotic loss.
-
Inhibition Control: An experiment with a chemical inhibitor of microbial activity (e.g., sodium azide) can also serve as a control for biotic degradation.
-
Q4: What are the best analytical methods for monitoring this compound degradation?
A4: Accurate quantification of DFA and its potential degradation products is essential.
-
Recommended Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying DFA in complex matrices like culture broth.
-
Ion Chromatography: Can be used to measure the release of fluoride (B91410) ions, which is a direct indicator of C-F bond cleavage.
-
Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS): Another powerful technique for the analysis of small, charged molecules like DFA.
-
Quantitative Data on this compound Biodegradation
The biodegradation of this compound is generally slower and less efficient than that of monofluoroacetate. The following table summarizes available data on the enzymatic activity of Fluoroacetate Dehalogenase (FAcD) on different substrates.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Specific Activity | Reference |
| Burkholderia sp. strain FA1 | Fluoroacetate | 9.1 | 61 | 100% (relative) | [2] |
| Burkholderia sp. strain FA1 | Chloroacetate | 15 | 2.6 | 2.6% (relative) | [2] |
| Burkholderia sp. strain FA1 | This compound | - | - | Inert | [2] |
| Delftia acidovorans D4B (DeHa4) | Monofluoroacetate | - | - | Activity Detected | [3] |
| Delftia acidovorans D4B (DeHa4) | This compound | - | - | Activity Detected | [3] |
Note: A "U" (Unit) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound biodegradation research.
Protocol 1: Screening for this compound Degrading Microorganisms
Objective: To isolate and identify microbial consortia or pure strains capable of degrading this compound.
Materials:
-
Environmental samples (soil, water, activated sludge) from potentially contaminated sites.
-
Mineral Salts Medium (MSM) (e.g., Bushnell-Haas broth).
-
Difluoroacetic acid (DFA) stock solution (sterile filtered).
-
Agar (B569324) plates with MSM and DFA as the sole carbon source.
-
Incubator shaker.
-
Sterile glassware and consumables.
Methodology:
-
Inoculum Preparation:
-
For soil/sludge samples: Suspend 1 g of the sample in 10 mL of sterile saline solution (0.85% NaCl). Vortex thoroughly.
-
For water samples: Use directly.
-
-
Enrichment Culture:
-
In a 250 mL Erlenmeyer flask, combine 100 mL of MSM with 1 mL of the prepared inoculum.
-
Add DFA to a final concentration of 20-50 mg/L.
-
Incubate at 25-30°C on a rotary shaker at 150 rpm for 1-2 weeks.
-
-
Sub-culturing:
-
After the initial incubation, transfer 10 mL of the enrichment culture to a fresh 90 mL of MSM with DFA.
-
Repeat this sub-culturing step at least three times to enrich for DFA-degrading microorganisms.
-
-
Isolation of Pure Strains:
-
After successful enrichment (indicated by turbidity or DFA depletion), perform serial dilutions of the culture.
-
Plate the dilutions onto MSM agar plates containing DFA as the sole carbon source.
-
Incubate the plates until colonies appear.
-
Isolate distinct colonies and re-streak them on fresh plates to ensure purity.
-
-
Confirmation of Degradation:
-
Inoculate pure isolates into liquid MSM with DFA and monitor for DFA degradation over time using an appropriate analytical method (e.g., LC-MS/MS or fluoride release assay).
-
Protocol 2: Monitoring this compound Degradation by Fluoride Release Assay
Objective: To quantify the defluorination of this compound by measuring the release of fluoride ions into the culture medium.
Materials:
-
Fluoride Ion Selective Electrode (ISE).
-
Reference electrode.
-
Ion meter.
-
Total Ionic Strength Adjustment Buffer (TISAB).
-
Fluoride standard solutions.
-
Microcentrifuge.
Methodology:
-
Sample Collection: At designated time points, withdraw an aliquot (e.g., 1 mL) of the culture broth.
-
Sample Preparation:
-
Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
-
Fluoride Measurement:
-
In a clean beaker, mix a known volume of the supernatant (e.g., 500 µL) with an equal volume of TISAB solution.
-
Immerse the fluoride ISE and the reference electrode into the solution.
-
Record the millivolt reading once it stabilizes.
-
-
Quantification:
-
Prepare a calibration curve using a series of known fluoride standard solutions.
-
Plot the millivolt readings of the standards against the logarithm of their concentrations.
-
Use the calibration curve to determine the fluoride concentration in your samples.
-
Protocol 3: Quantification of this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in culture samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Appropriate LC column (e.g., a reversed-phase C18 or a HILIC column).
-
Mobile phases (e.g., water with formic acid and acetonitrile).
-
This compound analytical standard.
-
Syringe filters (0.22 µm).
-
Autosampler vials.
Methodology:
-
Sample Preparation:
-
At each time point, collect a sample of the culture broth.
-
Centrifuge the sample to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
For complex matrices, a protein precipitation step (e.g., with acetonitrile) may be necessary before filtration.
-
-
LC-MS/MS Analysis:
-
Develop an appropriate LC gradient to achieve good separation of DFA from other media components.
-
Optimize the MS/MS parameters for DFA in negative ion mode, including the precursor ion and product ion transitions (MRM).
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of known concentrations of the DFA standard.
-
Integrate the peak areas of DFA in your samples and use the calibration curve to determine the concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Biodegradation of mono-, di- and trifluoroacetate by microbial cultures with different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enzymatic Defluorination of Difluoroacetate
Welcome to the technical support center for the enzymatic defluorination of difluoroacetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the enzymatic defluorination of this compound so challenging?
A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon.[1][2] Enzymatic cleavage of this bond requires a significant activation energy.[3] Additionally, many dehalogenases exhibit high substrate specificity for monohaloacetates and show significantly lower activity towards di- or polyhalogenated substrates like this compound.[4][5] The introduction of a second fluorine atom can also lead to steric hindrance within the enzyme's active site.[6]
Q2: Which enzymes are known to exhibit activity towards this compound?
A2: While many fluoroacetate (B1212596) dehalogenases (FADs) are specific for fluoroacetate, some have been shown to possess activity against this compound. Notably, microbial FADs from Rhodopseudomonas palustris (RPA1163), Dechloromonas aromatica (DAR3835), and Nostoc sp. (NOS0089) have demonstrated significant hydrolytic activity against this compound. Additionally, two dehalogenases from Delftia acidovorans, DeHa2 (a haloacid dehalogenase) and DeHa4 (a fluoroacetate dehalogenase), have shown activity towards both mono- and this compound.[7]
Q3: What is the final product of the complete enzymatic defluorination of this compound?
A3: The complete enzymatic defluorination of this compound proceeds through two consecutive defluorination reactions, yielding glyoxylic acid as the final product.[7]
Q4: What are the key active site residues involved in the defluorination of this compound?
A4: Structure-based site-directed mutagenesis has highlighted the critical role of the catalytic triad (B1167595) (typically Asp-His-Asp) and other active site residues in the defluorination of both fluoroacetate and this compound. These residues are essential for substrate binding, stabilization of the transition state, and facilitating the nucleophilic attack on the carbon atom.[3]
Q5: Can this compound act as an inhibitor to the enzyme?
A5: While not explicitly detailed as a classical inhibitor in the provided results, the significantly lower turnover rates for this compound compared to fluoroacetate suggest that it can be a poor substrate, potentially leading to substrate inhibition at high concentrations or competitive inhibition in the presence of more favorable substrates.[5] The high energy barrier for C-F bond activation in this compound could lead to the substrate occupying the active site for extended periods, thus reducing the overall catalytic efficiency.[7][8]
Troubleshooting Guides
Problem 1: Low or No Defluorination Activity Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme | Ensure you are using an enzyme with known activity towards this compound (e.g., RPA1163, DAR3835, NOS0089, DeHa2, DeHa4).[7] Consider enzyme engineering or screening for novel dehalogenases if activity remains low.[9][10] |
| Incorrect Assay Conditions | Optimize pH, temperature, and buffer conditions. Fluoroacetate dehalogenases often have a pH optimum around 8.0-9.5.[11][12] |
| Enzyme Instability | Check for enzyme stability under your assay conditions. Some enzymes may require stabilizing agents like dithiothreitol (B142953) or glutathione. |
| Cofactor Requirement | While most fluoroacetate dehalogenases are metal-independent, some dehalogenases require metal ions (e.g., Mg²⁺, Mn²⁺) for optimal activity.[11][13] Check the specific requirements of your enzyme. |
| Substrate Purity | Ensure the this compound substrate is of high purity and free from inhibitors. |
Problem 2: High Background Signal or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Fluoride (B91410) Contamination | Use high-purity reagents and fluoride-free water to prepare buffers and substrate solutions. Run a "no enzyme" control to quantify background fluoride levels. |
| Assay Interference | Complex media components can sequester fluoride ions, leading to inaccurate readings with fluoride-specific electrodes.[12] Consider using a different detection method like ion chromatography or a colorimetric assay.[14][15] |
| Substrate Instability | While this compound is generally stable, prepare fresh substrate solutions for each experiment to ensure accurate concentrations. |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique to ensure accurate and reproducible addition of enzyme and substrate. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Fluoroacetate Dehalogenase (FAcD) for Different Substrates
| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | Reference |
| Fluoroacetate | H1 (engineered) | High | - | [5] |
| 2-Fluoropropionate | H1 (engineered) | 1.9 ± 0.4 | - | [5] |
| 2,2-Difluoroacetate | H1 (engineered) | ~9,000-fold lower than FA | - | [5] |
| 2-Fluoropropionic acid | FAcD | 330 ± 60 min⁻¹ | 6.12 ± 0.13 | [16] |
| Fluoroacetate | Pseudomonas fluorescens | - | 0.68 | [11] |
Table 2: Calculated Energy Barriers for Enzymatic Defluorination by FAcD RPA1163
| Substrate | Energy Barrier (kcal mol⁻¹) | Reference |
| Monofluoroacetate (MFA) | 11.2 | [7] |
| This compound (DFA) | 23.0 | [7] |
| Trifluoroacetate (TFA) | 24.4 | [7] |
Experimental Protocols
Protocol 1: Fluoride Release Assay using a Fluoride Ion-Specific Electrode
This protocol is adapted from methodologies described for measuring dehalogenase activity.[17]
Materials:
-
Purified dehalogenase enzyme
-
This compound substrate solution (e.g., 100 mM stock in fluoride-free water)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Fluoride standards for calibration curve
-
Fluoride ion-specific electrode (ISE) and meter
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Calibration: Calibrate the fluoride ISE using a series of fluoride standards prepared in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired final concentration of this compound (e.g., 10 mM).
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add the purified enzyme to the reaction mixture to a final concentration of 150 µg/mL to start the reaction. Include a "no enzyme" control with buffer added instead of the enzyme.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. For enzymes with low activity, longer incubation times may be necessary.[7]
-
Stop Reaction: Terminate the reaction by adding an equal volume of TISAB.
-
Measurement: Measure the fluoride concentration in each sample using the calibrated fluoride ISE.
-
Data Analysis: Calculate the amount of fluoride released by subtracting the value from the "no enzyme" control. Determine the specific activity of the enzyme (e.g., in nmol F⁻ released/min/mg enzyme).
Protocol 2: Product Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is based on methods used to identify the products of enzymatic defluorination.
Materials:
-
Enzyme reaction mixture (from Protocol 1, before adding TISAB)
-
Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile)
-
LC-MS system with a suitable column (e.g., C18)
-
Standards for this compound and expected products (e.g., glyoxylic acid)
Procedure:
-
Sample Preparation: At various time points during the enzymatic reaction, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing an ice-cold quenching solution to precipitate the enzyme.
-
Centrifugation: Centrifuge the quenched sample to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
-
LC-MS Analysis: Inject the supernatant onto the LC-MS system. Use a suitable gradient of mobile phases to separate the substrate and products.
-
Data Analysis: Analyze the mass spectra to identify the presence of this compound and the formation of glyoxylic acid by comparing the retention times and mass-to-charge ratios with the standards.
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Proposed enzymatic defluorination pathway of this compound.
Caption: General experimental workflow for studying enzymatic defluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into hydrolytic defluorination of this compound by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substrate specificity of fluoroacetate dehalogenase: an insight from crystallographic analysis, fluorescence spectroscopy, and theoretical computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confronting PFAS persistence: enzymes catalyzing C-F bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Purification and properties of fluoroacetate dehalogenase from Pseudomonas fluorescens DSM 8341 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwell fluoride assay screening for enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. pfascentral.org [pfascentral.org]
- 17. 2025.igem.wiki [2025.igem.wiki]
Optimizing Conditions for Accelerated Degradation of Difluoroacetate: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing experimental conditions for the accelerated degradation of difluoroacetate (DFA). The information is presented in a practical, question-and-answer format to directly address common challenges encountered during degradation studies.
Troubleshooting Guide
Experiments involving the accelerated degradation of this compound can encounter various issues, from slow or incomplete degradation to analytical difficulties. The table below outlines common problems, their potential causes, and actionable troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Degradation | 1. Suboptimal pH: The rate of hydrolysis for many organic compounds is pH-dependent.[1][2] 2. Insufficient Temperature: Thermal degradation rates are highly dependent on temperature. 3. Inadequate Oxidant Concentration (AOPs): The concentration of reactive species (e.g., hydroxyl radicals) may be too low.[3][4] 4. Low UV Intensity/Irradiation Time (Photodegradation): Insufficient light energy or exposure time will limit photodegradation.[5] 5. Catalyst Inactivity (Photocatalysis): The photocatalyst (e.g., TiO₂, ZnO) may be fouled or have low activity. | 1. Optimize pH: Conduct a pH screen (e.g., pH 3, 7, 9) to determine the optimal pH for hydrolysis.[2] 2. Increase Temperature: Incrementally increase the temperature (e.g., 40°C, 60°C, 80°C) and monitor degradation. 3. Adjust Oxidant/Catalyst Ratio (Fenton's Reagent): Optimize the [Fe²⁺]/[H₂O₂] ratio. A common starting point is a pH between 2.5 and 4.[6][7] 4. Increase UV Exposure: Increase the UV lamp power or the irradiation time. 5. Use High-Quality Catalyst: Ensure the use of high-purity photocatalysts and consider catalyst loading optimization. |
| Inconsistent or Irreproducible Results | 1. Variable Experimental Conditions: Minor fluctuations in temperature, pH, or reagent concentrations. 2. Sample Preparation Inconsistency: Differences in sample handling, dilution, or matrix effects. 3. Instability of Reagents: Degradation of stock solutions or reagents over time. | 1. Strictly Control Parameters: Use calibrated equipment and ensure consistent experimental setup for each run. 2. Standardize Protocols: Develop and adhere to a detailed standard operating procedure (SOP) for sample preparation. 3. Prepare Fresh Solutions: Prepare fresh reagent solutions for each set of experiments. |
| Formation of Unexpected Byproducts | 1. Secondary Degradation: Primary degradation products may undergo further reactions. 2. Reaction with Solvent or Buffer Components: The analyte may react with components of the experimental medium.[8] | 1. Time-Course Study: Analyze samples at multiple time points to track the formation and disappearance of intermediates. 2. Use Inert Solvents/Buffers: Select solvents and buffer systems that are known to be inert under the tested conditions. |
| Analytical Challenges (e.g., Poor Peak Shape, Low Sensitivity) | 1. Inappropriate Analytical Method: The chosen method (e.g., HPLC, IC) may not be optimized for DFA and its degradation products. 2. Matrix Effects: Components in the sample matrix can interfere with the analysis. 3. Ion Suppression (LC-MS): Certain mobile phase additives can suppress the ionization of the analyte.[9] | 1. Method Development: Develop and validate a stability-indicating analytical method. Capillary electrophoresis tandem mass spectrometry (CE-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective for analyzing DFA.[9][10] 2. Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances. 3. Optimize Mobile Phase: For LC-MS, consider using mobile phase modifiers like difluoroacetic acid itself to improve chromatography without significant ion suppression.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for accelerating the degradation of this compound?
A1: The primary mechanisms for accelerating the degradation of this compound in a laboratory setting are hydrolysis, thermal degradation, and advanced oxidation processes (AOPs), which include photocatalysis and Fenton oxidation.[1] The choice of method depends on the desired degradation rate and the experimental objectives.
Q2: How does pH affect the hydrolytic degradation of this compound?
Q3: What conditions are recommended for the thermal degradation of this compound?
A3: Thermal decomposition of difluoroacetic acid has been observed in the temperature range of 254–382 °C.[8][10] The main degradation products at these temperatures include carbon monoxide, formyl fluoride (B91410), carbon dioxide, silicon tetrafluoride, and difluoroacetyl fluoride.[8][10] For controlled laboratory-scale accelerated degradation, starting with lower temperatures and incrementally increasing them while monitoring the degradation rate is advisable.
Q4: Can Advanced Oxidation Processes (AOPs) be used for this compound degradation?
A4: Yes, AOPs are a promising approach for the degradation of persistent organic pollutants. Fenton's reagent, which generates highly reactive hydroxyl radicals, is effective for oxidizing a wide range of organic compounds.[4][11] The reaction is typically carried out under acidic conditions (pH 2.5-4) with a source of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂).[6][7] Photocatalysis using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV irradiation is another effective AOP.[12]
Q5: What are the expected degradation products of this compound?
A5: Under thermal decomposition, the expected products are carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and difluoroacetyl fluoride.[8][10] Enzymatic degradation of this compound by fluoroacetate (B1212596) dehalogenase has been shown to yield glyoxylate.[13] For advanced oxidation processes, the complete mineralization to carbon dioxide, water, and fluoride ions is the ultimate goal.
Q6: What analytical techniques are suitable for monitoring this compound degradation?
A6: High-performance liquid chromatography (HPLC) and ion chromatography (IC) are commonly used for the analysis of fluoroacetates. For more sensitive and specific detection, especially in complex matrices, coupling these separation techniques with mass spectrometry (LC-MS/MS) is recommended.[9][10] Capillary electrophoresis with tandem mass spectrometry (CE-MS/MS) is another powerful technique for the analysis of charged species like this compound.[10]
Data Presentation
Due to the limited availability of specific quantitative data for the accelerated degradation of this compound in the provided search results, a comprehensive data table with a wide range of conditions cannot be constructed at this time. Researchers are encouraged to perform screening experiments to determine the optimal conditions for their specific requirements. General guidance for setting up these experiments is provided in the protocols below.
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
pH Adjustment: Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9, 11).[2]
-
Incubation: Add a known concentration of the this compound stock solution to each buffered solution. Incubate the samples at a constant, elevated temperature (e.g., 40°C, 60°C, or 80°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
Quenching: Immediately quench the degradation reaction by cooling the sample on ice and, if necessary, neutralizing the pH.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, IC, or LC-MS/MS) to determine the remaining concentration of this compound and identify any degradation products.
-
Data Analysis: Calculate the degradation rate constant and half-life at each pH and temperature condition.
Protocol 2: General Procedure for Photocatalytic Degradation using TiO₂/ZnO
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂ or ZnO) in deionized water at a specific concentration (e.g., 0.1 to 1.0 g/L).
-
Analyte Addition: Add the this compound stock solution to the catalyst suspension to achieve the desired initial concentration.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
Photoreactor Setup: Place the suspension in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).
-
Irradiation: Commence UV irradiation while continuously stirring the suspension.
-
Sampling: At regular time intervals, collect samples from the reactor.
-
Sample Preparation: Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.
-
Analysis: Analyze the filtrate for the concentration of this compound and its degradation products.
Protocol 3: General Procedure for Degradation using Fenton's Reagent
-
pH Adjustment: Adjust the pH of the this compound solution to the optimal range for the Fenton reaction (typically pH 2.5-4).[6][7]
-
Iron Catalyst Addition: Add a solution of a ferrous salt (e.g., FeSO₄·7H₂O) to the pH-adjusted this compound solution.
-
Reaction Initiation: Add hydrogen peroxide (H₂O₂) to the solution to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize.
-
Reaction: Allow the reaction to proceed for a specific duration with constant stirring.
-
Quenching: Stop the reaction by raising the pH to neutral or by adding a quenching agent like sodium sulfite.
-
Analysis: Analyze the samples for the remaining this compound concentration.
Visualizations
Caption: General experimental workflow for forced degradation studies of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. luckywwtp.com [luckywwtp.com]
- 4. spertasystems.com [spertasystems.com]
- 5. Photocatalytic degradation of air pollutant by modified nano titanium oxide (TiO2)in a fluidized bed photoreactor: Optimizing and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waterandwastewater.com [waterandwastewater.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
- 10. Residue analytical method for the determination of trifluoroacetic acid and difluoroacetic acid in plant matrices by capillary electrophoresis tandem mass spectrometry (CE-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 12. [Photocatalytic degradation kinetics of perfluorooctanoic acid (PFOA) in TiO2 dispersion and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Difluoroacetate and Trifluoroacetate as Synthetic Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl (CF₂H) and trifluoromethyl (CF₃) moieties, in particular, can profoundly alter the physicochemical and biological properties of a molecule. This guide provides a detailed comparison of two key reagents used to introduce these groups: difluoroacetate and trifluoroacetate (B77799), focusing on their reactivity, applications, and performance in organic synthesis, supported by experimental data and protocols.
Physicochemical Properties: A Quantitative Comparison
The differing number of fluorine atoms on the α-carbon dramatically influences the electronic properties of difluoroacetic acid and trifluoroacetic acid, which is most evident in their acidities.
| Property | Difluoroacetic Acid | Trifluoroacetic Acid |
| Chemical Formula | CHF₂COOH | CF₃COOH |
| Molecular Weight | 96.03 g/mol | 114.02 g/mol |
| Boiling Point | 132-134 °C | 72.4 °C |
| pKa | ~1.22 - 1.33[1] | ~0.03 - 0.52[2][3] |
As the data indicates, trifluoroacetic acid is a significantly stronger acid than difluoroacetic acid due to the greater inductive electron-withdrawing effect of the three fluorine atoms, which further stabilizes the carboxylate anion.
Reactivity and Mechanistic Differences
The primary use of this compound and trifluoroacetate as reagents is in the form of their anhydrides, difluoroacetic anhydride (B1165640) and trifluoroacetic anhydride, for acylation reactions. The fundamental mechanism for the acylation of a nucleophile (e.g., an amine or alcohol) is a nucleophilic acyl substitution.
References
A Comparative Guide to Difluoromethylating Agents: Difluoroacetate and Beyond
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (CF₂H) group into organic molecules is a rapidly advancing field in medicinal chemistry and materials science. This moiety can significantly alter the physicochemical properties of a molecule, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[1] A diverse array of reagents has been developed for difluoromethylation, each with its own set of advantages and limitations. This guide provides an objective comparison of difluoroacetate-based reagents with other prominent difluoromethylating agents, supported by experimental data and detailed protocols.
At a Glance: Key Difluoromethylating Agents
Difluoromethylating agents can be broadly categorized based on the nature of the difluoromethyl species they generate: radical, nucleophilic, or electrophilic.
| Reagent Class | Examples | Precursor for | Key Advantages |
| Difluoroacetic Acid & Derivatives | Difluoroacetic acid, Sodium chlorothis compound, Difluoroacetic anhydride (B1165640) | CF₂H radical | Inexpensive, readily available.[2][3] |
| Sulfinate Reagents | Zn(SO₂CF₂H)₂, Sodium difluoromethanesulfinate | CF₂H radical | |
| Silyl (B83357) Reagents | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic CF₂H⁻ equivalent | Commercially available, good functional group tolerance.[4][5] |
| Phosphonium Salts | (Difluoromethyl)triphenylphosphonium bromide | Bench-stable.[6] | |
| Hypervalent Iodine Reagents | Difluoroacetoxy-functionalized iodine(III) reagents | CF₂H radical | Photolytic activation.[7] |
Performance Comparison: A Data-Driven Overview
To facilitate a direct and objective comparison, the following tables summarize the performance of key difluoromethylating agents on representative substrates. Yields are reported as isolated yields unless otherwise specified.
Table 1: C-H Difluoromethylation of Heteroarenes
| Substrate | Reagent | Catalyst/Initiator | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine | Difluoroacetic acid | AgNO₃, K₂S₂O₈ | MeCN/H₂O | 80 | 75 (mono) | [7] |
| Pyridine | Difluoroacetic acid | AgNO₃, K₂S₂O₈ | MeCN/H₂O | 100 | 65 (bis) | [7] |
| Quinoxalin-2(1H)-one | Difluoroacetic anhydride / N-oxide | fac-[Ir(ppy)₃] | MeCN | RT | 85 | [7] |
| Coumarin | Sodium difluoromethanesulfinate | Eosin Y, air | DMF | RT | 92 | [7] |
| Histidine (in pentapeptide) | Difluoroacetic acid / N-oxide | fac-[Ir(ppy)₃] | H₂O/MeCN | RT | 45 | [7] |
| Tryptophan (in protein) | Hypervalent iodine(III) reagent | Blue light | Aqueous buffer | RT | Site-selective | [7] |
Table 2: Difluoromethylation of Aryl Halides
| Substrate | Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | TMSCF₂H | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 85 | [7] |
| 4-Chlorotoluene | TMSCF₂H | Pd(dba)₂ | BrettPhos | CsF | Toluene (B28343) | 110 | 90 | [7] |
| 4-Bromobenzonitrile | Potassium this compound | Fe/Ni dual catalysis | Good efficiency | [2] | ||||
| Aryl Iodide | [(IPr)Cu(CF₂H)] (stoichiometric) | - | - | - | Toluene | 80 | 50-90 | [7] |
| Aryl Chloride | [(SIPr)Ag(CF₂H)] / PdXPhosG3 | PdXPhosG3 | XPhos | Dioxane | 100 | High yields | [7] |
Experimental Protocols
General Procedure for Minisci-Type C-H Difluoromethylation of Heteroarenes with Difluoroacetic Acid[7]
To a solution of the heteroaromatic compound (1.0 mmol) in a mixture of MeCN (5 mL) and H₂O (5 mL) is added difluoroacetic acid (2.0 mmol), AgNO₃ (0.1 mmol), and K₂S₂O₈ (3.0 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated product.
General Procedure for Pd-Catalyzed Difluoromethylation of Aryl Chlorides with TMSCF₂H[7]
A mixture of the aryl chloride (1.0 mmol), TMSCF₂H (1.5 mmol), Pd(dba)₂ (5 mol%), BrettPhos (10 mol%), and CsF (2.0 mmol) in toluene (5 mL) is heated at 110 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired difluoromethylated arene.
Reaction Mechanisms and Workflows
Radical C-H Difluoromethylation Pathway
The generation of the difluoromethyl radical (•CF₂H) from various precursors is a common strategy, particularly for C-H functionalization.
Caption: Generation of the •CF₂H radical from various precursors for C-H functionalization.
Palladium-Catalyzed Cross-Coupling Cycle
Transition metal catalysis, particularly with palladium, is a powerful tool for forming C-CF₂H bonds from aryl halides.
Caption: Catalytic cycle for Pd-catalyzed difluoromethylation of aryl halides.
Conclusion
The choice of a difluoromethylating agent is highly dependent on the specific substrate, desired transformation, and reaction conditions. Difluoroacetic acid and its derivatives have emerged as cost-effective and versatile precursors for the difluoromethyl radical, particularly for the late-stage functionalization of heteroaromatic compounds.[3] For cross-coupling reactions, silyl reagents like TMSCF₂H in conjunction with palladium or copper catalysts offer a robust and high-yielding approach.[7] The continued development of novel reagents and methodologies will undoubtedly expand the toolkit available to chemists, enabling the synthesis of increasingly complex and functional difluoromethylated molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Validation of Difluoroacetate as a Tool for Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, fragment-based approaches have gained significant traction. Among the various chemical entities employed, fluorinated fragments offer unique advantages, particularly for screening via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive validation of difluoroacetate as a chemical tool in this context, comparing it with other simple fluorinated fragments and detailing the experimental protocols for its validation.
This compound: A Profile
This compound is a small organofluorine compound, the conjugate base of difluoroacetic acid. Its simple structure and the presence of two fluorine atoms make it an intriguing candidate for fragment-based drug discovery (FBDD). The validation of such a fragment hinges on demonstrating its interaction with a biological target.
While not widely reported as a hit in traditional drug discovery campaigns, there is clear evidence of this compound's biological activity. It is a known substrate for a class of enzymes called fluoroacetate (B1212596) dehalogenases. These enzymes can catalyze the hydrolytic defluorination of this compound, providing a concrete example of its engagement with a protein's active site. This interaction serves as a foundational case study for its validation as a bioactive molecule.
Comparative Analysis of Simple Fluorinated Fragments
To objectively assess this compound as a fragment, it is useful to compare its physicochemical properties with other simple, commercially available fluorinated fragments used in FBDD.
| Fragment | Chemical Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₂HF₂O₂⁻ | 95.02 | -0.4 (estimated) | 0 | 2 |
| Trifluoroethanol | C₂H₃F₃O | 100.04 | 0.4 | 1 | 1 |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.29 | 1 | 1 |
| Monofluoroacetate | C₂H₂FO₂⁻ | 77.03 | -0.2 (estimated) | 0 | 2 |
Note: logP values for charged species are estimations.
This table highlights the diversity even among simple fluorinated fragments in terms of their size, lipophilicity, and hydrogen bonding potential. This compound is a small, polar fragment, which can be advantageous for exploring polar binding pockets.
Experimental Validation Protocols
The validation of a fragment like this compound involves a cascade of biophysical and biochemical assays to confirm binding, determine affinity, and understand the mode of interaction.
3.1. ¹⁹F NMR Spectroscopy for Fragment Screening
¹⁹F NMR is a primary screening method for fluorinated fragments due to the high sensitivity of the ¹⁹F nucleus and the absence of background signal in biological samples.
-
Principle: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. Binding to a protein target will induce a change in the chemical shift, a decrease in signal intensity, or line broadening of the this compound ¹⁹F NMR signal.
-
Experimental Protocol:
-
A stock solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
A ¹⁹F NMR spectrum of this compound alone is acquired as a reference.
-
The target protein is added to the this compound solution to a final concentration typically in the low micromolar range.
-
A second ¹⁹F NMR spectrum is acquired.
-
Binding is detected by observing changes (chemical shift perturbation, line broadening, or signal disappearance) in the ¹⁹F spectrum of this compound in the presence of the protein compared to the reference spectrum.
-
3.2. Surface Plasmon Resonance (SPR) for Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of interactions between a ligand and a target protein.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index, which is proportional to the amount of bound fragment.
-
Experimental Protocol:
-
The target protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are prepared in a running buffer.
-
Each concentration is injected over the sensor chip surface, and the binding response is recorded in real-time.
-
The chip is regenerated between injections to remove the bound fragment.
-
The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
3.3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the fragment is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured.
-
Experimental Protocol:
-
The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.
-
A series of small injections of this compound are made into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizing Pathways and Workflows
Enzymatic Defluorination of this compound
The following diagram illustrates the enzymatic reaction of this compound with fluoroacetate dehalogenase.
Fragment-Based Drug Discovery Workflow
This diagram outlines the typical workflow for validating a fragment hit like this compound.
Conclusion
This compound presents an interesting case as a tool for drug discovery. Its confirmed interaction with fluoroacetate dehalogenases validates it as a biologically active small molecule. While its application as a general fragment in broader drug discovery campaigns is not yet widely established, its simple structure and fluorine content make it a valuable entity for exploring specific chemical spaces, particularly in the context of ¹⁹F NMR-based screening. The experimental protocols outlined in this guide provide a robust framework for the validation of this compound and other novel fluorinated fragments, paving the way for their potential application in the development of new therapeutics.
A Comparative Analysis of the Biological Effects of Difluoroacetate and Monofluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological effects of difluoroacetate (DFA) and monofluoroacetate (MFA), supported by experimental data. The information is intended to assist researchers in understanding the distinct toxicological profiles and mechanisms of action of these two fluorinated compounds.
Executive Summary
Monofluoroacetate (MFA), a potent metabolic poison, exerts its toxicity through a mechanism known as "lethal synthesis." Once in the body, it is converted to fluorocitrate, which subsequently inhibits aconitase, a key enzyme in the citric acid cycle (Krebs cycle), leading to cellular energy depletion and citrate (B86180) accumulation. In contrast, this compound (DFA) appears to be less acutely toxic than MFA. While it has been shown to cause nephrotoxicity, its precise mechanism of action and its potential to inhibit the Krebs cycle are not as well-elucidated as that of MFA. This guide will delve into the available quantitative data, experimental methodologies, and known cellular pathways affected by both compounds.
Quantitative Toxicity Data
The acute toxicity of monofluoroacetate and this compound varies significantly, with MFA being considerably more toxic. The following tables summarize the available quantitative data on the lethal doses (LD50) of both compounds in various species.
Table 1: Acute Toxicity of Monofluoroacetate (Sodium Salt)
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 0.22 |
| Rabbit | Oral | ~0.35 |
| Dog | Oral | 0.06 |
| Human | Oral (estimated) | 2-10 |
Note: LD50 values for MFA can vary depending on the specific salt and the strain of the animal used.
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Other Toxicity Data |
| Mouse | Intravenous | 180[1] | |
| Rat | Intraperitoneal | Nephrotoxic at 1.2 mmol/kg/day for 5 days[2][3] |
Mechanism of Action: A Tale of Two Acetates
The primary mechanism of toxicity for MFA is well-established and involves the disruption of cellular respiration. The pathway is as follows:
-
Conversion to Fluoroacetyl-CoA: Monofluoroacetate is converted into fluoroacetyl-CoA.
-
Lethal Synthesis: Fluoroacetyl-CoA enters the Krebs cycle and is condensed with oxaloacetate by citrate synthase to form fluorocitrate.
-
Aconitase Inhibition: Fluorocitrate acts as a potent inhibitor of the enzyme aconitase.
-
Metabolic Disruption: The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in the accumulation of citrate and a severe deficit in cellular energy (ATP) production.[4]
The mechanism of action for DFA is less clear. Studies on related compounds suggest that some fluorinated ethanes can be metabolized to fluoroacetate, thereby exhibiting similar toxic effects.[5] However, direct evidence of DFA undergoing a similar "lethal synthesis" to a difluorinated inhibitor of aconitase is not yet well-documented. One study indicated that DFA-induced nephrotoxicity in rats was not associated with metabolism to inorganic fluoride, suggesting a different mechanism than that of some other fluorinated compounds.[2][3] Chronic exposure to DFA has been anecdotally linked to nerve and liver damage.[6]
Signaling Pathways and Cellular Effects
The inhibition of the Krebs cycle by MFA has profound effects on multiple cellular signaling pathways. The accumulation of citrate, for instance, can impact other metabolic pathways and cellular processes.
For DFA, the specific signaling pathways disrupted are not as well characterized. The observed nephrotoxicity suggests interference with renal cellular processes, but the molecular targets remain to be fully identified.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to assess the toxicity of fluoroacetates.
Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a compound.
Protocol (Up-and-Down Procedure):
-
Animal Model: Select a suitable animal model (e.g., rats, mice) of a specific strain, age, and sex.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.
-
Dosing:
-
Start with a dose estimated to be near the LD50.
-
Administer the compound orally or via the desired route to a single animal.
-
Observe the animal for signs of toxicity and mortality for a set period (e.g., 48 hours).
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation: Observe all animals for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using a statistical method appropriate for the up-and-down procedure, such as the maximum likelihood method.
This is a generalized protocol. Specific details should be adapted from established guidelines, such as those from the OECD or EPA.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a compound on a cell line in vitro.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (DFA or MFA) and a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.
Conclusion
The biological effects of this compound and monofluoroacetate are markedly different based on the current body of scientific literature. Monofluoroacetate is a highly toxic compound with a well-defined mechanism of action centered on the inhibition of the Krebs cycle. This compound, on the other hand, exhibits significantly lower acute toxicity, and its primary toxic effects and molecular mechanisms are not as thoroughly understood. For researchers and drug development professionals, this distinction is critical. While the fluorine atoms in both molecules significantly influence their biological activity, the number of fluorine atoms dramatically alters the toxicological profile. Further research into the specific cellular targets and metabolic fate of this compound is warranted to fully comprehend its biological effects and potential therapeutic or toxicological implications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Fluoroacetate-mediated toxicity of fluorinated ethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
"spectroscopic comparison of difluoroacetate and dichloroacetate derivatives"
A Spectroscopic Comparison of Difluoroacetate and Dichloroacetate (B87207) Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed spectroscopic comparison of this compound and dichloroacetate derivatives, focusing on their nuclear magnetic resonance (NMR) and infrared (IR) signatures. The data presented is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl and ethyl esters of difluoroacetic acid and dichloroacetic acid. This quantitative data allows for a direct comparison of the influence of fluorine versus chlorine substitution on the spectral properties of these molecules.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | α-Proton (CHX₂) | Methoxy Protons (OCH₃) | Methylene Protons (OCH₂CH₃) | Methyl Protons (OCH₂CH₃) | Solvent |
| Methyl this compound | 5.98 (t) | 3.85 (s) | - | - | CDCl₃ |
| Methyl Dichloroacetate | 5.96 (s) | 3.84 (s) | - | - | CDCl₃ |
| Ethyl this compound | 6.09 (t) | - | 4.33 (q) | 1.34 (t) | CDCl₃ |
| Ethyl Dichloroacetate | 5.96 (s) | - | 4.32 (q) | 1.35 (t) | CDCl₃ |
t = triplet, q = quartet, s = singlet
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl (C=O) | α-Carbon (CHX₂) | Methoxy (OCH₃) | Methylene (OCH₂CH₃) | Methyl (OCH₂CH₃) | Solvent |
| Methyl this compound | 164.5 (t) | 108.7 (t) | 53.5 | - | - | CDCl₃ |
| Methyl Dichloroacetate | 165.2 | 65.8 | 54.1 | - | - | CDCl₃ |
| Ethyl this compound | 164.0 (t) | 108.9 (t) | - | 63.3 | 13.8 | CDCl₃ |
| Ethyl Dichloroacetate | 164.7 | 65.9 | - | 64.2 | 13.9 | CDCl₃ |
t = triplet due to C-F coupling
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm relative to CFCl₃)
| Compound | Chemical Shift | Solvent |
| Difluoroacetic acid | -126.9 | CDCl₃ |
| Ethyl this compound | -128.1 | Not specified |
Table 4: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-F Stretch | C-Cl Stretch |
| Methyl this compound | ~1770 | ~1200 | ~1100 | - |
| Methyl Dichloroacetate | ~1765 | ~1200 | - | ~800 |
| Ethyl this compound | ~1770 | ~1200 | ~1100 | - |
| Ethyl Dichloroacetate | ~1760 | ~1200 | - | ~800 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon research findings. Below are generalized yet detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation and comparison of this compound and dichloroacetate derivatives.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Compound of interest (e.g., methyl this compound)
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent within an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance of ¹³C.
-
For ¹⁹F NMR, a standard pulse sequence is used. No internal standard is typically needed as the chemical shifts can be referenced to an external standard or to the spectrometer's frequency.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups in this compound and dichloroacetate derivatives.
Materials:
-
Fourier-transform infrared (FTIR) spectrometer
-
Sample holder (e.g., salt plates for liquids, KBr press for solids)
-
Compound of interest
-
Potassium bromide (KBr, for solid samples)
-
Mortar and pestle (for solid samples)
Procedure for Liquid Samples (Neat):
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Procedure for Solid Samples (KBr Pellet):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands.
Visualizations
The following diagrams illustrate the general workflow for a spectroscopic comparison and the logical relationship between the analytical techniques and the derived information.
Caption: Workflow for Spectroscopic Comparison.
Caption: Relationship between Techniques and Information.
"difluoroacetate vs. dichloroacetate: a comparative biodegradation study"
A Comparative Guide to the Biodegradation of Difluoroacetate and Dichloroacetate (B87207)
For researchers, scientists, and drug development professionals, understanding the environmental fate and biodegradability of halogenated organic compounds is of paramount importance. This guide provides a detailed comparative analysis of the biodegradation of this compound (DFA) and dichloroacetate (DCA), focusing on the underlying biochemical pathways, responsible microorganisms, and key enzymatic players. The information presented is supported by experimental data to offer a clear and objective comparison.
Executive Summary
Dichloroacetate (DCA) is a well-studied compound known to be biodegradable under both aerobic and anaerobic conditions by a variety of microorganisms. Its degradation is primarily initiated by haloacid dehalogenases that convert it to glyoxylate (B1226380). In contrast, this compound (DFA) is significantly more recalcitrant to microbial degradation due to the high strength of the carbon-fluorine bond. However, recent studies have identified specific fluoroacetate (B1212596) dehalogenases capable of catalyzing the hydrolytic defluorination of DFA, opening avenues for its bioremediation. This guide will delve into the specifics of their biodegradation, highlighting the key differences and similarities.
Comparative Biodegradation Data
The following tables summarize the key quantitative data and microbial players involved in the biodegradation of DFA and DCA.
Table 1: Quantitative Biodegradation and Enzymatic Kinetic Data
| Parameter | This compound (DFA) | Dichloroacetate (DCA) | Reference |
| Whole-Cell Degradation Rate | Data not readily available; generally considered recalcitrant.[1][2] | Vm: 0.27 - 1.37 µg DCAA/µg protein/h (by Methylobacterium fujisawaense and Afipia felis) | [3] |
| Key Enzyme(s) | Fluoroacetate Dehalogenase (FAcD) | Haloacid Dehalogenase (HAD), Glutathione S-transferase (GST) | [4][5][6] |
| Specific Activity of Key Enzyme | Data not readily available for DFA as substrate. | 90 ± 4.6 nkat mg⁻¹ protein ((S)-2-haloacid dehalogenase from "Candidatus Dichloromethanomonas elyunquensis") | [7][8][9] |
| Enzyme Kinetics (Km) | Kcat/Km for DeHa4 (Delftia acidovorans): 1.1 x 10⁻⁴ mM⁻¹s⁻¹ | Km for L-2-DhlB (Ancylobacter aquaticus) with MCA: 0.47 mM | [5][10] |
| Enzyme Kinetics (kcat) | kcat for DeHa4 (Delftia acidovorans): 0.0019 s⁻¹ | kcat for L-2-DhlB (Ancylobacter aquaticus) with MCA: 4.8 min⁻¹ | [5][10] |
Table 2: Microorganisms Involved in Biodegradation
| Microorganism Type | This compound (DFA) Degraders | Dichloroacetate (DCA) Degraders | Reference |
| Bacteria | Delftia acidovorans[4][5], Actinobacteria species, Gordonibacter (from human gut) | "Candidatus Dichloromethanomonas elyunquensis"[6][8], Xanthobacter autotrophicus[11], Pseudomonas sp.[12], Agrobacterium sp.[13], Cupriavidus sp. | |
| Fungi | Not extensively reported. | Not extensively reported. | |
| Microbial Consortia | Anaerobic consortia capable of reductive defluorination of TFA to DFA have been suggested.[14] | Methanogenic mixed cultures.[15] |
Biodegradation Pathways
The metabolic routes for the breakdown of DFA and DCA differ significantly in the initial dehalogenation step, although both pathways converge at the intermediate, glyoxylate.
Dichloroacetate (DCA) Degradation Pathways
DCA can be degraded both aerobically and anaerobically. In both pathways, the initial and critical step is the hydrolytic cleavage of the carbon-chlorine bonds.
-
Aerobic Degradation: Under aerobic conditions, haloacid dehalogenases (HADs) catalyze the conversion of DCA to glyoxylate, releasing two chloride ions. The resulting glyoxylate can then enter central metabolic pathways.[6]
-
Anaerobic Degradation: In anoxic environments, a similar hydrolytic dehalogenation occurs, also yielding glyoxylate.[6][7][8] Subsequently, the glyoxylate is further metabolized to acetyl-CoA, which can then enter the Wood-Ljungdahl pathway for energy conservation and biomass synthesis.[7][8][9]
This compound (DFA) Degradation Pathway
The biodegradation of DFA is a more challenging process due to the stability of the C-F bond. The known pathway involves a sequential hydrolytic defluorination catalyzed by specific fluoroacetate dehalogenases (FAcDs).
The enzymatic process consists of two consecutive defluorination reactions. In the first step, one fluorine atom is replaced by a hydroxyl group to form a hydrated intermediate. This intermediate is then subject to a second defluorination step, yielding glyoxylate.[16]
Experimental Protocols: A Generalized Workflow
The study of DFA and DCA biodegradation typically follows a structured experimental workflow, from enrichment of microbial cultures to the analysis of degradation products.
A typical biodegradation study involves the following key steps:
-
Enrichment and Culturing : Microbial cultures are enriched from environmental samples (e.g., contaminated soil, activated sludge) in a mineral medium containing the target compound (DFA or DCA) as the sole carbon and energy source.[1]
-
Incubation : The enriched cultures are incubated under controlled conditions (temperature, pH, aeration). Abiotic and sterile controls are run in parallel to account for non-biological degradation.
-
Monitoring Degradation : At regular intervals, samples are withdrawn to monitor the degradation process. This is typically achieved by:
-
Measuring Halide Release : The concentration of fluoride (B91410) or chloride ions is quantified using ion chromatography or an ion-selective electrode. An increase in halide concentration indicates dehalogenation.[1]
-
Quantifying Parent Compound : The disappearance of the parent compound (DFA or DCA) is monitored using sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]
-
Identifying Metabolites : The formation of degradation products, such as glyoxylate, is tracked using LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the degradation pathway.[16]
-
-
Isolation and Identification of Microorganisms : Pure cultures of the degrading microorganisms are isolated from the enrichment cultures and identified using 16S rRNA gene sequencing.
-
Enzymatic Studies : The enzymes responsible for the degradation are isolated and purified. Their activity and kinetic parameters (Km, Vmax, kcat) are determined using spectrophotometric or chromatographic assays.
Conclusion
The biodegradation of this compound and dichloroacetate presents a study in contrasts. DCA is readily degraded by a range of bacteria through well-characterized enzymatic pathways. In contrast, DFA's high stability makes it a more persistent environmental contaminant. However, the discovery of fluoroacetate dehalogenases with activity towards DFA provides a promising avenue for bioremediation strategies. Further research is needed to isolate more efficient DFA-degrading microorganisms and to engineer more potent dehalogenases. The experimental framework outlined in this guide provides a robust methodology for future comparative studies in this critical area of environmental science and drug development.
References
- 1. Biodegradation of mono-, di- and trifluoroacetate by microbial cultures with different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anaerobic Microbial Metabolism of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Anaerobic Microbial Metabolism of Dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. journals.asm.org [journals.asm.org]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. researchgate.net [researchgate.net]
- 17. connectsci.au [connectsci.au]
- 18. mdpi.com [mdpi.com]
"computational analysis of the reactivity of difluoroacetate versus other haloacetates"
A deep dive into the reactivity of difluoroacetate compared to other haloacetates, supported by computational data and mechanistic insights.
For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of small molecules is paramount. Haloacetates, a class of compounds with wide-ranging applications and toxicological relevance, exhibit a spectrum of reactivity largely dictated by the nature of their halogen substituent. This guide provides a comparative analysis of the reactivity of this compound versus other common haloacetates—chloroacetate (B1199739), bromoacetate (B1195939), and iodoacetate—from a computational perspective.
Executive Summary
Data Presentation: A Quantitative Look at Reactivity
While a direct computational comparison of the SN2 activation energies for all haloacetates including this compound is not available in the current literature, we can present quantitative data on the reactivity of a this compound compound from a specific computational study. The following table summarizes the calculated activation energies for the hydrogen atom abstraction from methyl this compound initiated by a chlorine atom, a reaction relevant to atmospheric chemistry and radical-mediated processes.
Table 1: Calculated Activation Energies for Hydrogen Abstraction from Methyl this compound by Chlorine Radical
| Reaction Site | Activation Energy (kcal/mol) |
| H-abstraction from the CHF₂ group | 2.32[1] |
| H-abstraction from the OCH₃ group | 0.91[1] |
For the more common SN2 reactions, a qualitative comparison based on numerous computational and experimental studies is well-established for monohaloacetates. The reactivity is inversely correlated with the strength of the carbon-halogen bond.
Table 2: Qualitative Reactivity Trend of Monohaloacetates in SN2 Reactions
| Haloacetate | Carbon-Halogen Bond | Leaving Group Ability | Relative Reactivity |
| Iodoacetate | Weakest | Excellent | Highest |
| Bromoacetate | Weaker | Good | High |
| Chloroacetate | Stronger | Moderate | Moderate |
| Fluoroacetate | Strongest | Poor | Lowest |
Experimental Protocols: Computational Methodology for Reactivity Analysis
The computational analysis of haloacetate reactivity, particularly for SN2 reactions, generally follows a well-established protocol using quantum mechanical methods.
1. Software and Theoretical Level:
-
Software: Gaussian, GAMESS, or similar quantum chemistry software packages are commonly used.
-
Method: Density Functional Theory (DFT) is a popular and effective method. Common functionals include B3LYP and M06-2X. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations.
-
Basis Set: A reasonably large and flexible basis set is crucial for accurate results. Pople-style basis sets like 6-31+G(d,p) or correlation-consistent basis sets such as aug-cc-pVDZ are frequently used. For heavier halogens like iodine, effective core potentials (ECPs) are often employed.
2. Geometry Optimization:
-
The geometries of the reactants (haloacetate and nucleophile), the transition state, and the products are fully optimized without any symmetry constraints.
3. Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structures to characterize them as either minima (all real frequencies) or transition states (one imaginary frequency).
-
The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.
-
Zero-point vibrational energy (ZPVE) corrections are obtained from these calculations.
4. Intrinsic Reaction Coordinate (IRC) Calculations:
-
IRC calculations are performed starting from the transition state structure to confirm that it connects the reactant and product minima on the potential energy surface.
5. Solvation Effects:
-
To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
6. Calculation of Activation Energy:
-
The activation energy (ΔE‡) is calculated as the difference in energy (including ZPVE corrections) between the transition state and the reactants.
Mandatory Visualization
Computational Workflow
The following diagram illustrates the typical workflow for a computational analysis of a chemical reaction, such as the SN2 reaction of a haloacetate.
Signaling Pathway of Haloacetate-Induced Oxidative Stress
Haloacetates, particularly monohaloacetates, are known to exert their toxicity by inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3] This inhibition disrupts cellular metabolism, leading to a cascade of events culminating in oxidative stress.
Conclusion
The reactivity of haloacetates is a critical factor in their chemical and biological activity. Computational analysis provides invaluable insights into the underlying mechanisms governing their reactions. While a direct quantitative comparison of the SN2 reactivity of this compound with other haloacetates from a single computational study is not yet available, the established principles of chemical reactivity, supported by numerous computational studies on related compounds, allow for a robust qualitative assessment. The general trend for SN2 reactions follows the order of iodoacetate > bromoacetate > chloroacetate > fluoroacetate, with this compound expected to be of low reactivity due to the strong C-F bond. The provided computational data on the hydrogen abstraction from a this compound ester offers a quantitative glimpse into its reactivity in radical-mediated processes. Furthermore, understanding the molecular basis of their toxicity, such as the inhibition of GAPDH and subsequent induction of oxidative stress, is crucial for assessing their biological impact and for the development of safer chemical alternatives. The methodologies and insights presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Figure 6-1, [Inhibition of GAPDH and PDK by Haloacetic Acids and Effects on Glucose Metabolism]. - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Difluoroacetate as a Bioisostere for Carboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic replacement of a carboxylic acid group with a bioisostere is a critical tool in drug design. This guide provides a comprehensive evaluation of difluoroacetate as a bioisostere for carboxylic acids, offering a side-by-side comparison of their physicochemical properties, and insights into their differential effects on biological systems. Detailed experimental protocols and illustrative diagrams are included to support the practical application of this knowledge in a laboratory setting.
The carboxylic acid moiety, while a common feature in many pharmacologically active molecules, can present challenges in drug development, including metabolic instability and poor membrane permeability.[1][2][3] The this compound group has emerged as a promising bioisosteric replacement, aiming to mitigate these drawbacks while preserving or enhancing the desired biological activity. This guide delves into the key comparative data between these two functional groups.
Physicochemical Properties: A Quantitative Comparison
The introduction of two fluorine atoms in place of hydrogen atoms on the alpha-carbon significantly alters the electronic properties of the carboxylic acid group. This is most evident in the compound's acidity (pKa) and lipophilicity (logP), which are critical determinants of a drug's pharmacokinetic profile.
| Property | Acetic Acid (Carboxylic Acid Representative) | Difluoroacetic Acid | Rationale for Difference |
| pKa | ~4.76 | ~1.33 | The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing acidity (lowering the pKa). |
| Calculated logP | -0.17[4] | 0.365[5] | The replacement of hydrogen atoms with more lipophilic fluorine atoms generally increases the lipophilicity of the molecule. |
| Hydrogen Bond Donor Strength | Strong | Weaker | The electron-withdrawing fluorine atoms decrease the electron density on the carboxyl oxygen, reducing its ability to donate a hydrogen bond. |
| Hydrogen Bond Acceptor Strength | Strong | Weaker | The electron-withdrawing nature of the fluorine atoms also reduces the electron density on the carbonyl oxygen, diminishing its capacity as a hydrogen bond acceptor. |
Caption: Comparative physicochemical properties of acetic acid and difluoroacetic acid.
Experimental Evaluation: Protocols and Comparative Insights
To empirically assess the viability of this compound as a carboxylic acid bioisostere, a series of in vitro assays are essential. Below are detailed protocols for key experiments, followed by a discussion of the expected comparative outcomes.
Experimental Protocols
1. Aqueous Solubility Assay (Kinetic Method)
-
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
-
Materials: Test compounds (carboxylic acid and this compound analogs), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, 96-well microtiter plates, plate shaker, and a plate reader capable of nephelometry or UV-Vis spectroscopy.
-
Procedure:
-
Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Add 2 µL of the DMSO stock solution to 198 µL of PBS in a 96-well plate to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of the solution using a nephelometer or measure the absorbance at a suitable wavelength after filtering to remove any precipitate.
-
A standard curve of the compound in DMSO/PBS mixtures is used to quantify the concentration of the dissolved compound.
-
2. Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Materials: PAMPA plate system (donor and acceptor plates with a lipid-impregnated membrane), test compounds, PBS (pH 7.4 for the acceptor buffer and a relevant pH for the donor buffer, e.g., pH 5.5 to mimic the upper intestine), and an analytical instrument for quantification (e.g., LC-MS/MS).
-
Procedure:
-
Prepare the PAMPA sandwich by adding the lipid solution to the membrane of the donor plate and allowing the solvent to evaporate.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Prepare the donor solutions by dissolving the test compounds in the donor buffer at a final concentration of 10-100 µM.
-
Add the donor solutions to the donor wells.
-
Assemble the PAMPA sandwich and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
3. Metabolic Stability Assay (Liver Microsomal Assay)
-
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.
-
Materials: Test compounds, liver microsomes (e.g., human, rat), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), phosphate (B84403) buffer (pH 7.4), and an analytical instrument for quantification (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
-
Expected Comparative Outcomes
| Assay | Carboxylic Acid Analog | This compound Analog | Rationale |
| Aqueous Solubility | Generally higher | Potentially lower | While the salt form of carboxylic acids enhances solubility, the increased lipophilicity of the this compound group may lead to lower aqueous solubility. |
| PAMPA Permeability | Lower | Higher | The increased lipophilicity and reduced charge at physiological pH of the this compound analog are expected to enhance its ability to passively diffuse across the lipid membrane. |
| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) | More resistant to metabolism | The electron-withdrawing fluorine atoms can shield the adjacent carbonyl group from enzymatic attack, particularly glucuronidation, leading to increased metabolic stability. |
Caption: Expected outcomes of in vitro assays comparing carboxylic acid and this compound analogs.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts in the evaluation of this compound as a bioisostere.
Caption: A typical workflow for evaluating a bioisosteric replacement in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.tru.ca [faculty.tru.ca]
- 3. Validating the 1,2-Difluoro Motif As a Hybrid Bioisostere of CF3 and Et Using Matrix Metalloproteinases As Structural Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Double-Edged Sword of Fluorine: A Comparative Analysis of Difluoroacetate-Containing Drug Analogues
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparison of the efficacy of drug analogues containing a difluoroacetate moiety versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies. We delve into a case study of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors to illustrate the profound impact of difluorination on biological activity.
The introduction of a difluoromethyl group (CHF2), a close relative of the this compound group, can dramatically alter the physicochemical properties of a molecule, influencing its interaction with biological targets. These modifications can lead to enhanced potency and a more desirable therapeutic profile.
Comparative Efficacy: A Case Study in Inflammation and Cancer
A study focusing on a new class of anti-inflammatory agents provides a compelling example of the differential efficacy between a difluoromethyl-containing compound and its non-fluorinated analogue. The study investigated N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers as dual inhibitors of COX-2 and 5-LOX, enzymes critically involved in the inflammatory cascade and carcinogenesis.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of the difluoromethyl-containing compound (7c) and its non-fluorinated parent structure. The data clearly indicates a significant enhancement in inhibitory potency against both COX-2 and 5-LOX upon the introduction of the difluoromethyl group.
| Compound | Target Enzyme | IC50 (µM) |
| Non-fluorinated Analogue | COX-2 | >100 |
| 5-LOX | >100 | |
| Difluoromethyl Analogue (7c) | COX-2 | 0.35 |
| 5-LOX | 1.2 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of the inhibitory efficacy of these compounds relies on robust and reproducible experimental protocols. Below are the detailed methodologies for the key assays used in the comparative study.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Test compounds (dissolved in DMSO)
-
Stannous chloride (to stop the reaction)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing COX Assay Buffer, hematin, and L-epinephrine.
-
The COX-2 enzyme is added to the mixture and incubated at room temperature.
-
The test compound (or DMSO for control) is added and pre-incubated at 37°C for 10 minutes to allow for interaction with the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of stannous chloride.
-
The concentration of prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris buffer with EDTA and CaCl2, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
UV-visible spectrophotometer
Procedure:
-
The 5-LOX enzyme is diluted in the assay buffer.
-
The enzyme solution is incubated with the test compound (or DMSO for control) for a short period (e.g., 10-15 minutes) at room temperature.
-
The reaction is initiated by the addition of the substrate, linoleic acid (a common substrate for in vitro assays).
-
The formation of hydroperoxy-octadecadienoate (HPOD), the product of the reaction, is monitored by measuring the increase in absorbance at 234 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plates are incubated for a few hours (e.g., 1.5-4 hours) at 37°C, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of approximately 490-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizing the Molecular Mechanisms
To better understand the biological context of this comparative efficacy, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.
Experimental workflow for comparing drug analogue efficacy.
Simplified signaling pathway of COX-2 and its inhibition.
Simplified signaling pathway of 5-LOX and its inhibition.
Conclusion
The strategic incorporation of a difluoromethyl group, as a surrogate for a this compound moiety, can lead to a substantial improvement in the inhibitory potency of drug candidates. The case study of dual COX-2 and 5-LOX inhibitors demonstrates that this structural modification can transform a relatively inactive compound into a potent dual inhibitor. This highlights the critical role of fluorine chemistry in modern drug discovery and the importance of comparative studies to elucidate the structure-activity relationships that drive therapeutic efficacy. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct and interpret similar comparative analyses in their own drug development programs.
A Comparative Analysis of Enzymatic Defluorination: Difluoroacetate vs. Monofluoroacetate
For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic defluorination is critical for applications ranging from bioremediation to the metabolic fate of fluorinated drug candidates. This guide provides a detailed comparison of the defluorination efficiency of difluoroacetate (DFA) versus monofluoroacetate (MFA), supported by experimental data and protocols.
The enzymatic cleavage of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, is a remarkable feat of biological catalysis. Fluoroacetate (B1212596) dehalogenases (FADs) and certain haloacid dehalogenases are key enzymes capable of this challenging reaction. While both monofluoroacetate and this compound are substrates for these enzymes, their defluorination efficiencies and mechanisms differ significantly. Generally, DFA is considered more recalcitrant to enzymatic degradation than MFA.[1][2]
Comparative Defluorination Efficiency: A Quantitative Look
The efficiency of enzymatic reactions is best described by their kinetic parameters. A study on two dehalogenases from Delftia acidovorans, DeHa2 (a haloacid dehalogenase) and DeHa4 (a fluoroacetate dehalogenase), provides a direct comparison of their activity on MFA and DFA. The data clearly illustrates the general observation that MFA is a more readily processed substrate.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Reference |
| DeHa2 | MFA | 1.1 ± 0.3 | 0.09 ± 0.01 | 1.4 ± 0.4 | 7.0 | [1] |
| DFA | 1.3 ± 0.2 | 0.02 ± 0.001 | 0.2 ± 0.04 | 7.0 | [1] | |
| DeHa4 | MFA | 0.4 ± 0.1 | 0.21 ± 0.01 | 8.8 ± 2.5 | 7.0 | [1] |
| DFA | 4.3 ± 0.7 | 0.11 ± 0.01 | 0.4 ± 0.1 | 7.0 | [1] | |
| MFA | 0.5 ± 0.1 | 0.35 ± 0.02 | 11.7 ± 2.4 | 6.0 | [1] | |
| DFA | 4.0 ± 0.7 | 0.12 ± 0.01 | 0.5 ± 0.1 | 6.0 | [1] |
Table 1: Michaelis-Menten kinetic parameters for the defluorination of MFA and DFA by DeHa2 and DeHa4 dehalogenases. The catalytic efficiency (k_cat_/K_m_) for MFA is consistently higher than for DFA for both enzymes, indicating that MFA is the preferred substrate. Data from Farajollahi et al., 2024.[1]
Unpacking the Mechanism: A Tale of Two Pathways
The enzymatic defluorination of MFA and DFA follows distinct pathways, which explains the observed differences in efficiency. The process is a hydrolytic dehalogenation, typically involving a catalytic triad (B1167595) of amino acids (e.g., Asp-His-Asp) in the enzyme's active site.[1][3]
Monofluoroacetate (MFA) undergoes a single enzymatic defluorination step. An aspartate residue acts as a nucleophile, attacking the α-carbon and displacing the fluoride (B91410) ion. The resulting ester intermediate is then hydrolyzed by a water molecule, yielding glycolate (B3277807) and regenerating the enzyme.[3][4] For MFA, the rate-limiting step is proposed to be the nucleophilic attack by aspartate and water.[1][5]
This compound (DFA) , on the other hand, requires two sequential defluorination reactions to be fully degraded. The final organic product is glyoxylic acid.[6][7][8] This multi-step process, combined with a different rate-limiting step—the activation of the C-F bond—contributes to its increased recalcitrance.[1][5] Computational analyses have calculated a significantly higher energy barrier for the enzymatic defluorination of DFA compared to MFA, further supporting these observations.[1]
Experimental Protocols
The assessment of defluorination efficiency relies on robust experimental methodologies to quantify fluoride release and identify reaction products.
Enzyme Activity Assay for Defluorination Kinetics
This protocol is adapted from studies on dehalogenases from Delftia acidovorans.[1][9]
1. Enzyme Preparation:
-
Recombinantly express and purify the dehalogenase of interest (e.g., DeHa2, DeHa4) from an E. coli expression system.
-
Determine the protein concentration using a standard method, such as the Bradford assay.[10]
2. Reaction Mixture:
-
Prepare a reaction buffer appropriate for the enzyme. For DeHa2 and DeHa4, a 50 mM sodium phosphate (B84403) buffer at pH 7.0 or 6.0 can be used.[1]
-
The total reaction volume is typically 1 mL.
-
Add the purified enzyme to the buffer to a final concentration of 1-5 µM.
-
Add the substrate (MFA or DFA) at varying concentrations (e.g., 0.1 to 10 mM) to determine Michaelis-Menten kinetics.
3. Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature, for instance, 30°C.[10]
-
At specific time intervals, withdraw aliquots of the reaction mixture for analysis.
-
Terminate the reaction in the aliquots, for example, by adding a strong acid like sulfuric acid.[10]
4. Fluoride Release Measurement:
-
Quantify the concentration of released fluoride ions using a fluoride ion-selective electrode.
-
Calibrate the electrode using standard solutions of sodium fluoride.
-
The rate of fluoride release corresponds to the rate of enzyme activity.
5. Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m_ and V_max_.
-
Calculate k_cat_ from V_max_ and the enzyme concentration.
Product Identification
To confirm the reaction products, liquid chromatography-mass spectrometry (LC-MS) is employed.[6][7]
1. Sample Preparation:
-
Prepare reaction mixtures as described above and allow the reaction to proceed to a significant level of conversion.
-
Terminate the reaction and prepare the samples for LC-MS analysis, which may involve centrifugation to remove the enzyme and dilution.
2. LC-MS Analysis:
-
Analyze the supernatant by LC-MS to identify the organic products.
-
Compare the retention times and mass spectra of the products with those of authentic standards of glycolate and glyoxylate.
The experimental workflow for assessing defluorination can be visualized as follows:
References
- 1. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural insights into hydrolytic defluorination of this compound by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Difluoroacetate and Trifluoroacetate Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation kinetics of difluoroacetate (DFA) and trifluoroacetate (B77799) (TFA), two organofluorine compounds of increasing environmental and toxicological interest. Understanding the relative stability and degradation pathways of these molecules is crucial for assessing their environmental fate, developing remediation strategies, and for professionals in drug development where fluorinated motifs are common. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
Current research indicates that trifluoroacetate (TFA) is generally more amenable to biodegradation, particularly under anaerobic conditions, than this compound (DFA). The primary degradation pathway for TFA is a stepwise reductive dehalogenation that proceeds through DFA as an intermediate. In contrast, DFA has been shown to be more recalcitrant to microbial degradation, although enzymatic defluorination has been demonstrated under specific aerobic conditions. The abiotic degradation of both compounds in aqueous environments is reported to be extremely slow.
Comparative Degradation Kinetics: A Quantitative Overview
Direct comparative kinetic studies under identical experimental conditions for DFA and TFA are limited in the published literature. However, by compiling data from various sources, a comparative picture of their degradation potential can be established. The following table summarizes key findings from experimental studies. It is important to note that the experimental conditions vary between these studies, and therefore, direct comparison of rates should be made with caution.
| Compound | Degradation Type | Organism/System | Key Kinetic Parameters/Observations | Reference |
| Trifluoroacetate (TFA) | Anaerobic Biodegradation | Methanogenic microbial community | 25.5% conversion in 17 days at an initial concentration of 0.185 µM. Degradation was inhibited at higher concentrations (0.925 µM). | |
| Trifluoroacetate (TFA) | Anaerobic Co-metabolism | Engineered anaerobic bioreactor with ethanol | Complete degradation with 100% fluoride (B91410) release after a 630-day incubation. | [1] |
| Trifluoroacetate (TFA) | Hydrothermal Degradation | Compressed liquid water (150–250 °C) | Thermal decarboxylation is the rate-limiting step. | [2] |
| This compound (DFA) | Enzymatic Degradation | Fluoroacetate dehalogenase (FAcD-H1) from Delftia acidovorans | Activity was ~9,000-fold lower than for monofluoroacetate. | |
| This compound (DFA) | Enzymatic Degradation | Dehalogenases (DeHa2 and DeHa4) from Delftia acidovorans | Demonstrated degradation of both monofluoroacetate and this compound. After the first C-F bond cleavage, the second cleaves rapidly with no monofluorinated product accumulation. | [2] |
| This compound (DFA) | Anaerobic Biodegradation | Microbial communities | Identified as a metabolite in the anaerobic degradation of TFA, suggesting it can be further degraded under these conditions, albeit potentially slowly. | [3] |
Degradation Pathways
The degradation of TFA and DFA proceeds through distinct biochemical pathways, which are visualized below.
Anaerobic Degradation Pathway of Trifluoroacetate
Under anaerobic conditions, TFA can undergo a sequential reductive dehalogenation. Each step involves the removal of a fluorine atom, with DFA and monofluororoacetate (MFA) as successive intermediates, ultimately leading to acetate (B1210297), which can be readily metabolized by many microorganisms.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DFA and TFA degradation.
Protocol 1: Anaerobic Biodegradation Assay
Objective: To assess and compare the anaerobic biodegradation rates of DFA and TFA using a mixed microbial culture.
Materials:
-
Anaerobic serum bottles (120 mL) with butyl rubber stoppers and aluminum crimp seals.
-
Mixed microbial inoculum (e.g., from an anaerobic digester of a wastewater treatment plant).
-
Anaerobic mineral medium.
-
Stock solutions of DFA and TFA (sodium salts).
-
Co-substrate (e.g., sodium acetate or ethanol).
-
Gas chromatograph (GC) for headspace analysis (e.g., for methane (B114726) production).
-
Ion chromatograph (IC) or LC-MS/MS for DFA/TFA and fluoride analysis.
-
Anaerobic chamber or glove box.
Procedure:
-
Preparation of Media: Prepare an anaerobic mineral medium and dispense into serum bottles inside an anaerobic chamber.
-
Inoculation: Inoculate the media with the microbial consortium.
-
Substrate Addition: Add DFA or TFA to the desired final concentration from a sterile, anaerobic stock solution. Include a co-substrate if investigating co-metabolism.
-
Controls: Prepare sterile controls (no inoculum) to assess abiotic degradation and inoculum controls (no DFA/TFA) to monitor background microbial activity.
-
Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 35°C).
-
Sampling: Periodically, withdraw liquid samples anaerobically for analysis of DFA, TFA, and fluoride concentrations. Headspace gas samples can also be taken to measure methane production as an indicator of microbial activity.
-
Analysis: Analyze liquid samples by IC or LC-MS/MS. Analyze gas samples by GC.
-
Data Analysis: Plot the concentration of the parent compound over time to determine the degradation rate. The appearance of fluoride ions and intermediate products (like DFA from TFA) should also be quantified.
Protocol 2: Enzymatic Defluorination of DFA
Objective: To measure the enzymatic degradation of DFA by a purified dehalogenase.
Materials:
-
Purified dehalogenase enzyme (e.g., from a recombinant E. coli expressing a gene from Delftia acidovorans).[3]
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at the optimal pH for the enzyme).
-
DFA stock solution.
-
Fluoride ion-selective electrode (ISE) or a colorimetric assay for fluoride.
-
Spectrophotometer (for colorimetric assay).
-
Incubator or water bath.
Procedure:
-
Reaction Setup: In a reaction vessel (e.g., a microcentrifuge tube), combine the reaction buffer and DFA to the desired final concentration.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme.
-
Controls: Prepare a control reaction with heat-inactivated enzyme or without any enzyme to account for non-enzymatic degradation.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Sampling and Analysis: At various time points, take aliquots of the reaction mixture and measure the concentration of released fluoride ions using an ISE or a colorimetric assay.[6][7]
-
Data Analysis: Plot the concentration of fluoride released over time. The initial rate of the reaction can be calculated from the linear phase of this plot. Michaelis-Menten kinetics can be determined by measuring initial rates at varying DFA concentrations.[8]
Protocol 3: Quantification by LC-MS/MS
Objective: To accurately quantify the concentrations of DFA and TFA in aqueous samples from degradation experiments.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column suitable for polar, anionic compounds (e.g., a mixed-mode or hydrophilic interaction liquid chromatography [HILIC] column).[9]
Procedure:
-
Sample Preparation: Centrifuge or filter the aqueous samples to remove microbial cells and debris. Dilute the samples as necessary to fall within the calibration range.
-
Internal Standard: Spike the samples and calibration standards with a known concentration of an isotopically labeled internal standard (e.g., 13C-TFA) to correct for matrix effects and instrument variability.[10]
-
Chromatographic Separation: Inject the prepared sample into the LC system. Use a suitable mobile phase gradient to achieve chromatographic separation of DFA and TFA.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for DFA, TFA, and the internal standard.[10]
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of DFA and TFA in the samples from this curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative biodegradation study of DFA and TFA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Biodegradability of Trifluoroacetic Acid | CoLab [colab.ws]
- 6. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Fluoride Ion Release From Restorative Material Using an Ion-Selective Electrode and Ultraviolet–Visible Light Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. phenomenex.com [phenomenex.com]
"structural comparison of microbial fluoroacetate dehalogenases acting on difluoroacetate"
A deep dive into the structural and functional nuances of microbial fluoroacetate (B1212596) dehalogenases reveals key differences in their ability to degrade the highly stable difluoroacetate molecule. This guide compares three prominent enzymes—RPA1163, DAR3835, and NOS0089—highlighting their kinetic efficiencies, structural features, and the experimental workflows used to characterize them. This information is critical for researchers in enzymology, drug development, and bioremediation seeking to understand and engineer these powerful biocatalysts.
Recent studies have illuminated the substrate promiscuity of fluoroacetate dehalogenases (FADs), enzymes capable of cleaving the exceptionally strong carbon-fluorine bond. While their activity on monofluoroacetate is well-documented, their ability to act on this compound presents both a scientific curiosity and a potential avenue for the bioremediation of polyfluorinated compounds. A key study screened eight microbial dehalogenases and identified three—RPA1163 from Rhodopseudomonas palustris, DAR3835 from Dechloromonas aromatica, and NOS0089 from Nostoc sp.—with significant hydrolytic activity against this compound, producing glyoxylic acid as the final product.[1]
Comparative Analysis of Kinetic Parameters
The efficiency with which these enzymes catalyze the defluorination of this compound varies. While specific kinetic parameters for this compound are not always available in the literature, the data for related substrates such as monofluoroacetate and chloroacetate (B1199739) provide a baseline for understanding their catalytic power.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | PDB ID |
| RPA1163 | Rhodopseudomonas palustris | Fluoroacetate | 3.3 | 0.11 | 3R3U |
| Chloroacetate | 1.4 - 1.6 | - | |||
| DAR3835 | Dechloromonas aromatica | This compound | Data not available | Data not available | 8SDC, 8SDD |
| NOS0089 | Nostoc sp. | This compound | Data not available | Data not available | Not available |
Structural Insights into the Active Site
The catalytic activity of these dehalogenases is dictated by the architecture of their active sites. They all belong to the α/β hydrolase superfamily and possess a conserved catalytic triad (B1167595), typically composed of aspartate, histidine, and another aspartate residue, which is essential for the hydrolysis of the carbon-halogen bond.[1][2][3]
RPA1163 from Rhodopseudomonas palustris The crystal structure of RPA1163 reveals a well-defined active site. The catalytic triad is composed of Asp110, His280, and Asp134. Key residues in the halide-binding pocket, His155, Trp156, and Tyr219, are crucial for stabilizing the fluoride (B91410) ion during the reaction.
DAR3835 from Dechloromonas aromatica The crystal structures of DAR3835 in its apo-state and with a glycolyl intermediate have been determined (PDB IDs 8SDC and 8SDD respectively).[4] Site-directed mutagenesis studies have confirmed the importance of the catalytic triad and other active site residues in the defluorination of both monofluoroacetate and this compound.[1][3]
NOS0089 from Nostoc sp. While a crystal structure for NOS0089 is not yet publicly available, computational modeling suggests a similar overall fold and active site architecture to RPA1163 and DAR3835.[1][3] The presence of a conserved catalytic triad is predicted to be essential for its dehalogenase activity.
Experimental Workflows
The characterization of these microbial dehalogenases involves a series of well-established experimental protocols. The following diagrams illustrate the typical workflows for characterizing a novel dehalogenase and for performing site-directed mutagenesis to probe the function of specific amino acid residues.
Experimental Protocols
Gene Cloning, Expression, and Protein Purification
A standardized protocol is generally followed for the production of recombinant dehalogenases in Escherichia coli.
-
Gene Synthesis and Cloning: The gene encoding the fluoroacetate dehalogenase is synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into an expression vector, such as pET28a, which often includes a polyhistidine (His) tag for purification.
-
Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with an appropriate antibiotic. The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole (B134444), and a protease inhibitor cocktail). The cells are then lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged dehalogenase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
The activity of fluoroacetate dehalogenases is typically measured by monitoring the release of fluoride ions from the substrate.
-
Reaction Mixture: The standard assay mixture contains a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5-9.0), the substrate (e.g., 10 mM this compound), and the purified enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is then terminated, often by the addition of an acid (e.g., perchloric acid) to denature the enzyme.
-
Fluoride Ion Detection: The concentration of released fluoride ions is determined using a fluoride ion-selective electrode or a colorimetric method. For the colorimetric assay, a reagent such as zirconium-SPADNS is used, where the bleaching of the color is proportional to the fluoride concentration.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and kcat), the initial reaction rates are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Site-Directed Mutagenesis
To investigate the role of specific amino acid residues in catalysis, site-directed mutagenesis is performed.
-
Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change(s) in the gene of interest.
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase and the wild-type expression plasmid as a template with the mutagenic primers.
-
Template DNA Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation and Sequencing: The DpnI-treated DNA is then transformed into competent E. coli cells. Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
-
Protein Expression and Characterization: The mutant protein is then expressed, purified, and characterized using the methods described above to assess the impact of the mutation on enzyme activity and structure.
Protein Crystallization and Structure Determination
Obtaining a high-resolution crystal structure is crucial for understanding the enzyme's mechanism at an atomic level.
-
Crystallization Screening: The purified and concentrated protein is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and temperature, and by using additives to improve crystal size and quality.
-
X-ray Diffraction Data Collection: Single crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The crystal structure is solved by molecular replacement using a homologous structure as a search model. The model is then refined against the diffraction data to yield the final atomic coordinates.
This comparative guide provides a foundational understanding of the microbial fluoroacetate dehalogenases that can act on this compound. Further research, particularly in obtaining detailed kinetic data for this compound and the crystal structure of NOS0089, will be instrumental in completing our understanding of these remarkable enzymes and harnessing their full potential for biotechnological applications.
References
Unraveling the Biodegradability of Difluoroacetate in the Landscape of Perfluoroalkyl Substances
A Comparative Guide for Researchers and Drug Development Professionals
The environmental persistence of per- and polyfluoroalkyl substances (PFAS) presents a significant challenge to environmental scientists and drug development professionals alike. Understanding the nuances of their biodegradability is paramount for developing safer alternatives and effective remediation strategies. This guide provides a detailed comparison of the biodegradability of difluoroacetate (DFA) with other prominent PFAS, including perfluorooctanoic acid (PFOA), perfluorooctane (B1214571) sulfonic acid (PFOS), and trifluoroacetic acid (TFA), supported by experimental data and detailed methodologies.
Executive Summary
This compound (DFA) demonstrates a degree of biodegradability, primarily through enzymatic defluorination, a characteristic that sets it apart from the more recalcitrant perfluoroalkyl substances like PFOA and PFOS. While direct microbial degradation of DFA in environmental matrices appears limited, specific enzymes, known as fluoroacetate (B1212596) dehalogenases, have been shown to cleave the carbon-fluorine bonds in DFA. In contrast, PFOA and PFOS exhibit very low to negligible biodegradation under various conditions, with long environmental half-lives. Trifluoroacetate (TFA) also shows limited biodegradability, though some studies have reported its transformation under specific anaerobic conditions.
Comparative Biodegradability Data
The following tables summarize quantitative data from various studies, illustrating the differences in biodegradability among DFA, PFOA, PFOS, and TFA. It is crucial to note that the experimental conditions vary between studies, which influences the direct comparability of the results.
Table 1: Microbial Consortium Degradation of Trifluoroacetate (TFA) and Perfluorooctanoic acid (PFOA) [1][2]
| Compound | Initial Concentration | Incubation Time | Microbial Community | Removal Efficiency (%) | Defluorination Ratio (%) |
| TFA | 10 mg/L | 10 months | Native Microbial Consortium | 8.03 (± 3.03) | 3.46 (± 2.73) |
| PFOA | 5 mg/L | 10 months | Native Microbial Consortium | 13.52 (± 4.96) | 8.44 (± 1.88) |
Table 2: Biodegradation of Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonic acid (PFOS) by Pseudomonas Strains [3][4][5]
| Compound | Initial Concentration (mg/L) | Incubation Time (hours) | Bacterial Strain | Biodegradation (%) |
| PFOA | 0.1 | 96 | Pseudomonas aeruginosa | 27.9 |
| PFOS | 0.1 | 96 | Pseudomonas aeruginosa | 47.3 |
| PFOA | 0.1 | 96 | Pseudomonas putida | 19.0 |
| PFOS | 0.1 | 96 | Pseudomonas putida | 46.9 |
Table 3: Enzymatic Defluorination of Fluoroacetates
Experimental Protocols
Microbial Consortium Degradation of TFA and PFOA [1][2]
-
Inoculum: A native microbial community was used as the inoculum for the biodegradation experiments.
-
Media and Culture Conditions: The experiments were conducted under anoxic conditions for a 10-month incubation period. The initial concentrations of TFA and PFOA were 10 mg/L and 5 mg/L, respectively.
-
Analytical Methods: The concentrations of TFA, PFOA, and their degradation products were monitored throughout the incubation period. The generation of fluoride (B91410) ions was measured to determine the extent of defluorination.
Biodegradation of PFOA and PFOS by Pseudomonas Strains [3][4][5][8]
-
Bacterial Strains: Pure cultures of Pseudomonas aeruginosa and Pseudomonas putida were used.
-
Culture Conditions: The bacteria were incubated with PFOA and PFOS at initial concentrations of 0.1 mg/L, 1.0 mg/L, and 10 mg/L for 96 hours.
-
Analytical Methods: The concentrations of PFOA and PFOS were measured at the beginning and end of the incubation period to determine the percentage of biodegradation. Biotransformation products were also identified.
Enzymatic Defluorination of this compound [6][7]
-
Enzymes: Purified fluoroacetate dehalogenases (FADs) were used.
-
Substrate: this compound was used as the substrate.
-
Reaction Conditions: The enzymatic assays were performed under optimized conditions for each specific FAD, including pH and temperature.
-
Analytical Methods: The reaction products were analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify the final product, glyoxylic acid, and to confirm the defluorination process.
Visualization of Degradation Pathways and Workflows
Caption: Comparative biodegradation pathways of DFA and other PFAS.
Caption: General experimental workflow for assessing PFAS biodegradation.
Conclusion
The available evidence indicates that this compound possesses a higher potential for biodegradation compared to highly persistent perfluoroalkyl substances like PFOA and PFOS. This is primarily attributed to its susceptibility to enzymatic defluorination by specific dehalogenases. While microbial degradation of DFA in complex environmental systems appears to be limited, the existence of enzymatic pathways for its breakdown offers a promising avenue for bioremediation research. In contrast, PFOA and PFOS remain largely resistant to microbial attack, underscoring the environmental challenge they pose. The data on TFA suggests a low level of biodegradability under specific anoxic conditions. For professionals in drug development, the relatively higher biodegradability of structures containing this compound moieties, compared to longer-chain perfluorinated alkyl groups, is a critical consideration in the design of more environmentally benign pharmaceuticals. Further research focusing on direct comparative studies under standardized conditions is essential to provide a more definitive ranking of the biodegradability of these and other emerging PFAS.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial defluorination of TFA, PFOA, and HFPO-DA by a native microbial consortium under anoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into hydrolytic defluorination of this compound by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation Potential of C7-C10 Perfluorocarboxylic Acids and Data from the Genome of a New Strain of Pseudomonas mosselii 5(3) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Difluoroacetate and Ruppert-Prakash Reagent for Difluoromethylation
In the landscape of modern medicinal chemistry and drug development, the introduction of the difluoromethyl (CF2H) group into molecular scaffolds is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of two prominent reagents utilized for this transformation: difluoroacetate salts, particularly sodium chlorothis compound (SCDA), and the Ruppert-Prakash reagent (TMSCF3). This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Distinctions
| Feature | This compound (e.g., SCDA) | Ruppert-Prakash Reagent (TMSCF3) |
| Primary Reactive Species | Difluorocarbene (:CF2) | Primarily trifluoromethyl anion ("CF3⁻"); can generate difluorocarbene (:CF2) under specific conditions |
| Generation/Activation | Thermal decarboxylation | Nucleophilic activation (e.g., fluoride (B91410) source like TBAF, or a base) |
| Typical Substrates | Phenols, thiols, amines, selenium compounds | Imidazoles, benzimidazoles, thiols |
| Reaction Conditions | Elevated temperatures (typically 95-120 °C) | Generally milder conditions, can often be performed at room temperature |
| Cost & Stability | Inexpensive, bench-stable crystalline solid | More expensive, moisture-sensitive liquid |
| Byproducts | CO2, NaCl | Trimethylsilyl fluoride (TMSF), trifluoromethane (B1200692) (HCF3) |
| Key Advantages | Cost-effective, stable, relatively low environmental impact | Milder reaction conditions, broader utility as a trifluoromethylating agent |
Data Presentation: Performance on Representative Substrates
Sodium Chlorothis compound (SCDA) in O- and S-Difluoromethylation
SCDA is a highly effective reagent for the difluoromethylation of heteroatoms, proceeding via the in-situ generation of difluorocarbene. The following tables summarize its performance in the O-difluoromethylation of phenols and S-difluoromethylation of thiophenols.
Table 1: O-Difluoromethylation of Substituted Phenols with SCDA
| Substrate | Product | Yield (%) |
| 4-Hydroxyacetophenone | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | 91 |
| Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 85 |
| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 88 |
| 3-Chlorophenol | 1-Chloro-3-(difluoromethoxy)benzene | 75 |
Table 2: S-Difluoromethylation of Substituted Thiophenols with SCDA [1]
| Substrate | Product | Yield (%) |
| 4-Methoxythiophenol | 1-(Difluoromethylthio)-4-methoxybenzene | 93 |
| 4-Chlorothiophenol | 1-Chloro-4-(difluoromethylthio)benzene | 89 |
| 2-Mercaptobenzoic acid | 2-((Difluoromethyl)thio)benzoic acid | 64 |
| 4-(Trifluoromethyl)thiophenol | 1-(Difluoromethylthio)-4-(trifluoromethyl)benzene | 85 |
Ruppert-Prakash Reagent (TMSCF3) in N- and S-Difluoromethylation
While primarily known as a trifluoromethylating agent, the Ruppert-Prakash reagent can be a potent source of difluorocarbene for the difluoromethylation of specific substrates, notably nitrogen heterocycles and thiols.
Table 3: N-Difluoromethylation of Imidazoles and Benzimidazoles with TMSCF3
| Substrate | Product | Yield (%) |
| Imidazole (B134444) | 1-(Difluoromethyl)-1H-imidazole | 85 |
| 4-Nitroimidazole | 1-(Difluoromethyl)-4-nitro-1H-imidazole | 92 |
| Benzimidazole | 1-(Difluoromethyl)-1H-benzo[d]imidazole | 88 |
| 5,6-Dichlorobenzimidazole | 5,6-Dichloro-1-(difluoromethyl)-1H-benzo[d]imidazole | 90 |
Table 4: S-Difluoromethylation of Thiols with TMSCF3
| Substrate | Product | Yield (%) |
| 4-tert-Butylthiophenol | 1-tert-Butyl-4-((difluoromethyl)thio)benzene | 82 |
| 4-Bromothiophenol | 1-Bromo-4-((difluoromethyl)thio)benzene | 78 |
| 2-Naphthalenethiol | 2-((Difluoromethyl)thio)naphthalene | 85 |
| Thiophenol | (Difluoromethyl)(phenyl)sulfane | 75 |
Experimental Protocols
O-Difluoromethylation of 4-Hydroxyacetophenone using SCDA
Materials:
-
4-Hydroxyacetophenone
-
Sodium chlorothis compound (SCDA)
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Nitrogen gas
-
Standard glassware for organic synthesis
-
To a round-bottomed flask charged with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous DMF and water via syringe.
-
Degas the solution with a stream of nitrogen for 1 hour.
-
Under a positive flow of nitrogen, add sodium chlorothis compound (2.8 equiv) in one portion.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired O-difluoromethylated product.
N-Difluoromethylation of Imidazole using Ruppert-Prakash Reagent
Materials:
-
Imidazole
-
Ruppert-Prakash Reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add imidazole (1.0 equiv) and anhydrous THF.
-
Add the Ruppert-Prakash reagent (2.0 equiv) to the solution.
-
Slowly add the TBAF solution (0.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-difluoromethylated imidazole.
Mechanistic Pathways and Logical Relationships
The primary mechanistic difference between this compound and the Ruppert-Prakash reagent in difluoromethylation lies in the method of difluorocarbene generation. SCDA undergoes thermal decarboxylation, a process driven by heat, while TMSCF3 requires a nucleophilic activator to initiate the formation of the reactive intermediate.
Caption: Comparative pathways for difluoromethylation.
Conclusion
Both this compound salts and the Ruppert-Prakash reagent are valuable tools for the introduction of the difluoromethyl group, albeit with distinct advantages and preferred applications. Sodium chlorothis compound stands out as a cost-effective, stable, and environmentally benign reagent, particularly well-suited for the O- and S-difluoromethylation of phenols and thiols under thermal conditions. In contrast, the Ruppert-Prakash reagent, while also capable of generating difluorocarbene, offers the advantage of milder reaction conditions and demonstrates excellent efficacy in the N-difluoromethylation of imidazoles and related heterocycles. The choice between these reagents will ultimately be guided by the specific substrate, desired reaction conditions, and economic considerations of the synthetic campaign. This guide provides the foundational data and protocols to enable an informed decision in this critical aspect of modern drug discovery and development.
References
Safety Operating Guide
Essential Safety and Handling of Difluoroacetate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Difluoroacetate and its derivatives must adhere to stringent safety protocols to mitigate risks associated with these corrosive and flammable compounds. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for safe handling, and detailed disposal procedures to ensure a safe laboratory environment.
Hazard Summary
Difluoroacetic acid and its esters, such as Ethyl this compound, are classified as hazardous chemicals. They are corrosive, causing severe skin burns and eye damage, and are also flammable liquids and vapors.[1][2][3][4][5][6][7] Inhalation may cause respiratory irritation.[2][3][7]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile rubber recommended). | To prevent skin contact and chemical burns.[8] It is crucial to inspect gloves for any signs of degradation before use and to consult the manufacturer's specific chemical resistance data. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[3] |
| Skin and Body Protection | Chemical-resistant lab coat or apron, and closed-toe shoes. | To protect skin from accidental spills and splashes.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of harmful vapors.[3] |
Important Note on Gloves: The selection of the appropriate glove material is critical. While specific breakthrough time data for this compound is not available, Butyl rubber gloves are often recommended for handling highly corrosive acids.[8] Nitrile gloves may offer splash protection but should be replaced immediately upon contact.[9] Always refer to the glove manufacturer's chemical resistance guide for the most accurate information.[10][11]
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]
-
Neutralization:
-
For spills of Difluoroacetic acid, cautiously neutralize the contained spill by slowly adding a weak base such as sodium bicarbonate or a commercial acid neutralizer.[12][13][14]
-
Be aware that the neutralization reaction may generate heat and gas.[14]
-
Test the pH of the neutralized mixture with pH paper to ensure it is within a neutral range (pH 6-8).[12]
-
-
Cleanup: Once neutralized, absorb the material with an inert absorbent.
-
Disposal: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, properly labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][2][3] Do not dispose of it down the drain.[5]
Waste Segregation and Collection Workflow
Caption: Process for the proper disposal of this compound waste.
Experimental Protocol: Laboratory-Scale Neutralization for Disposal
For small quantities of Difluoroacetic acid waste, a neutralization step can be performed before collection for disposal. This should be done in a chemical fume hood with appropriate PPE.
-
Dilution: Slowly and cautiously add the Difluoroacetic acid waste to a large volume of cold water in a suitable container (e.g., a beaker in an ice bath to manage heat generation). A general guideline is to dilute to a concentration of less than 5%.
-
Neutralization: While stirring, slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate, to the diluted acid.
-
Monitoring: Monitor the pH of the solution regularly using pH paper. Continue adding the base until the pH is between 6 and 8.
-
Collection: The neutralized solution should be collected in a designated hazardous waste container for halogenated organic compounds.[2] Clearly label the container with all its chemical constituents.[1][2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1][4]
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Choosing the right chemical resistant gloves | Canadian Occupational Safety [thesafetymag.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. offices.austincc.edu [offices.austincc.edu]
- 13. health.mo.gov [health.mo.gov]
- 14. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
